5-Decylhexahydrofuro[2,3-b]furan-2-ol
Description
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Properties
Molecular Formula |
C16H30O3 |
|---|---|
Molecular Weight |
270.41g/mol |
IUPAC Name |
(3aS,6aR)-2-decyl-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-ol |
InChI |
InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-14-11-13-12-15(17)19-16(13)18-14/h13-17H,2-12H2,1H3/t13-,14?,15?,16+/m0/s1 |
InChI Key |
JBVBWQPXSQZSQR-SLTXQBBLSA-N |
SMILES |
CCCCCCCCCCC1CC2CC(OC2O1)O |
Isomeric SMILES |
CCCCCCCCCCC1C[C@H]2CC(O[C@H]2O1)O |
Canonical SMILES |
CCCCCCCCCCC1CC2CC(OC2O1)O |
Origin of Product |
United States |
Comprehensive Technical Guide: Chemical Properties and Molecular Structure of 5-Decylhexahydrofuro[2,3-b]furan-2-ol
Executive Summary
The compound 5-Decylhexahydrofuro[2,3-b]furan-2-ol (CAS: 485318-93-2) represents a highly specialized amphiphilic molecule built upon a privileged bicyclic scaffold. The core hexahydrofuro[2,3-b]furan (bis-THF) system is renowned in medicinal chemistry for its pre-organized, bidentate hydrogen-bonding capabilities, most notably utilized in the design of high-affinity HIV-1 protease inhibitors such as Darunavir.
By appending a lipophilic 10-carbon (decyl) chain at the C5 position and maintaining a reactive hemiacetal (lactol) at the C2 position, this molecule bridges the gap between rigid pharmacophoric targeting and lipid-membrane anchoring. This whitepaper dissects the molecular architecture, physicochemical properties, and laboratory workflows required to synthesize and characterize this complex molecule.
Molecular Architecture and Structural Analytics
The cis-Fused Bis-THF Core
The foundational skeleton of the molecule is a[3.3.0] bicyclic system containing two fused tetrahydrofuran rings[1]. Due to the severe ring strain associated with trans-fused five-membered rings, the bridgehead carbons (C3a and C6a) exclusively adopt a cis-configuration (typically 3aS, 6aR in bioactive enantiomers)[2]. The spatial arrangement of the two ether oxygens creates a dense, localized region of electron density. In biological systems, these oxygens act as potent, directional hydrogen-bond acceptors, capable of coordinating with backbone amides of target proteins[3].
The C5 Decyl Anchor
The introduction of a saturated decyl chain (-C₁₀H₂₁) at the C5 position fundamentally alters the molecule's thermodynamic profile. This long hydrophobic tail drives membrane insertion and hydrophobic pocket occupation. In the context of targeted protein degradation and molecular glues, such lipid-like appendages are increasingly utilized to stabilize transient protein-protein interactions or to anchor small molecules to lipid bilayers[4].
The C2 Hemiacetal (Lactol) Node
Unlike stable ether linkages, the C2 position features a hydroxyl group adjacent to the ring oxygen, forming a hemiacetal. This functional group is chemically dynamic. In solution, the molecule undergoes acid-catalyzed ring-chain tautomerism, existing in an equilibrium between the closed bicyclic lactol and an open-chain hydroxy-aldehyde.
Figure 1. Acid-catalyzed ring-chain tautomerization of the 2-ol hemiacetal.
Physicochemical Profiling
Understanding the quantitative properties of 5-Decylhexahydrofuro[2,3-b]furan-2-ol is critical for predicting its behavior in assays and formulations. The data below synthesizes its core metrics[5].
| Property | Value / Description | Pharmacological Relevance |
| IUPAC Name | 5-Decylhexahydrofuro[2,3-b]furan-2-ol | Standardized nomenclature. |
| CAS Registry Number | 485318-93-2 | Unique chemical identifier. |
| Molecular Formula | C₁₆H₃₀O₃ | Indicates a highly saturated, oxygenated lipid-like structure. |
| Molecular Weight | 270.41 g/mol | Falls well within Lipinski's Rule of 5 for optimal oral bioavailability. |
| Estimated LogP | ~4.8 - 5.2 | Highly lipophilic; suggests strong membrane partitioning and poor aqueous solubility. |
| Hydrogen Bond Donors | 1 (Hemiacetal -OH) | Capable of donating a proton to target residues. |
| Hydrogen Bond Acceptors | 3 (Ring and Hemiacetal Oxygens) | High density of acceptors enables strong target coordination[3]. |
| Topological Polar Surface Area (TPSA) | 48.5 Ų | Excellent permeability profile; capable of crossing the blood-brain barrier (BBB). |
Experimental Protocols: Synthesis and Characterization
As an Application Scientist, I emphasize that working with highly lipophilic hemiacetals requires strict control over reaction temperatures and pH to prevent unwanted ring-opening or over-reduction.
Synthetic Workflow: Accessing the Lactol from the Lactone
The most reliable method to generate 5-Decylhexahydrofuro[2,3-b]furan-2-ol is via the controlled reduction of its corresponding lactone (5-decylhexahydrofuro[2,3-b]furan-2-one).
Figure 2. Step-by-step synthetic workflow for 5-Decylhexahydrofuro[2,3-b]furan-2-ol.
Protocol A: Selective DIBAL-H Reduction
Causality Note: Diisobutylaluminum hydride (DIBAL-H) is utilized because, at cryogenic temperatures, the tetrahedral aluminum intermediate is stable. This prevents the collapse of the intermediate and subsequent over-reduction to the acyclic diol.
-
Preparation: Flame-dry a round-bottom flask under argon. Dissolve 1.0 equivalent of 5-decylhexahydrofuro[2,3-b]furan-2-one in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.
-
Reagent Addition: Slowly add 1.1 equivalents of DIBAL-H (1.0 M in hexanes) dropwise via a syringe pump over 20 minutes. Do not allow the internal temperature to rise above -70 °C.
-
Reaction Maturation: Stir the mixture at -78 °C for 2 hours. Monitor completion via TLC (Hexanes/EtOAc, 7:3), staining with phosphomolybdic acid (PMA).
-
Quenching (Critical Step): Quench the reaction at -78 °C by adding methanol (1 mL/mmol), followed by an equal volume of saturated aqueous Rochelle's salt (potassium sodium tartrate).
-
Emulsion Breaking: Remove the cooling bath and stir vigorously at room temperature for 1–2 hours until two distinct, clear phases form. Causality Note: Rochelle's salt chelates the aluminum salts, breaking the intractable emulsion that typically traps the lipophilic product.
-
Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Analytical Characterization: NMR of Hemiacetals
Characterizing 5-Decylhexahydrofuro[2,3-b]furan-2-ol via Nuclear Magnetic Resonance (NMR) is notoriously complex due to mutarotation (the presence of α and β anomers) and trace amounts of the open-chain aldehyde.
Protocol B: Acid-Free NMR Preparation
Causality Note: Standard CDCl₃ contains trace amounts of DCl and phosgene generated via photodegradation. These acidic impurities will catalyze the ring-opening of the hemiacetal, resulting in a messy, uninterpretable spectrum.
-
Solvent Purification: Pass 1.0 mL of CDCl₃ through a small plug of basic alumina (Brockmann Grade I) immediately prior to use.
-
Sample Preparation: Dissolve 10–15 mg of the purified hemiacetal in 0.6 mL of the neutralized CDCl₃.
-
Data Acquisition: Acquire the ¹H NMR spectrum at a minimum of 400 MHz (preferably 600 MHz to resolve the complex aliphatic envelope of the decyl chain).
-
Spectral Interpretation:
-
Look for the anomeric protons (H-2) . Because the product exists as a diastereomeric mixture of α and β anomers, you will observe two distinct signals (typically multiplets or doublets) in the highly deshielded region between 5.0 ppm and 5.6 ppm .
-
Integrate these two signals to determine the diastereomeric ratio (dr) of the hemiacetal in solution.
-
The terminal methyl group of the decyl chain will appear as a distinct triplet near 0.88 ppm .
-
Applications in Advanced Chemical Biology
The unique structural fusion of a privileged hydrogen-bonding network (bis-THF) with a lipid anchor (decyl chain) opens several avenues in modern drug discovery:
-
Molecular Glues and PROTACs: Recent computational frameworks (e.g., GlueFinder) have identified bis-THF derivatives and decyl-containing amphiphiles as potent scaffolds for molecular glues[4]. The decyl chain can insert into hydrophobic pockets of E3 ligases or target proteins, while the bis-THF core provides rigid, directional hydrogen bonding to stabilize the ternary complex.
-
Lipid-Anchored Antivirals: Building on the success of Darunavir[3], appending long alkyl chains to protease inhibitors can enhance their partitioning into viral envelopes or cellular lipid rafts, potentially increasing local drug concentrations at the site of viral assembly.
References
-
ChemSpace. "(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol - C6H10O3 | CSSB00015698664". ChemSpace Database. Available at: [Link]
-
Journal of Chemical Information and Modeling. "GlueFinder: A Data-Driven Framework for the Rational Discovery of Molecular Glues". ACS Publications. Available at:[Link]
- Google Patents. "WO2004033462A2 - METHOD OF PREPARING (3R, 3aS, 6aR) -3- HYDROXYHEXAHYDROFURO[2, 3-b] FURAN AND RELATED COMPOUNDS". Google Patents.
-
ResearchGate. "Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol". ResearchGate. Available at: [Link]
Sources
Physicochemical Profiling and Thermodynamic Stability of CAS 485318-93-2: A Technical Guide
Executive Summary
CAS 485318-93-2 , systematically named 5-decylhexahydrofuro[2,3-b]furan-2-ol , is a highly specialized fused bicyclic hemiacetal. Structurally, it features a hexahydrofuro[2,3-b]furan core—a privileged scaffold widely recognized as the critical P2-ligand in high-affinity HIV-1 protease inhibitors such as Darunavir[1]. The addition of a lipophilic 10-carbon (decyl) chain at the C5 position and a hemiacetal hydroxyl group at the C2 position creates a unique amphiphilic molecule.
This whitepaper provides an in-depth technical evaluation of its molecular weight validation, structural thermodynamics, and the specific analytical workflows required to assess its stability. By decoupling the intrinsic ring-chain tautomerism of the core from the phase-transition dynamics induced by the decyl tail, we establish a rigorous, self-validating framework for its physicochemical characterization.
Molecular Weight & Structural Elucidation
The precise determination of molecular weight and physicochemical constants is the foundational step in validating the integrity of CAS 485318-93-2. The presence of the hemiacetal group makes the molecule susceptible to dynamic mass shifts (e.g., loss of water) under improper analytical conditions.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Method / Derivation |
| Chemical Formula | C₁₆H₃₀O₃ | Stoichiometric derivation |
| Molecular Weight | 270.41 g/mol | Calculated standard atomic weights |
| Monoisotopic Exact Mass | 270.2195 Da | Calculated for HRMS targeting |
| Hydrogen Bond Donors | 1 | C2-Hemiacetal hydroxyl group |
| Hydrogen Bond Acceptors | 3 | Furanic and hemiacetal oxygens |
| Topological Polar Surface Area | 48.9 Ų | 2D structural projection |
| Estimated LogP | ~4.8 - 5.2 | Lipophilic contribution of the C5-decyl chain |
Protocol 1: High-Resolution Mass Spectrometry (HRMS) Workflow
Objective: Confirm the exact mass (270.2195 Da) while maintaining the structural integrity of the fragile bicyclic hemiacetal. Causality & Logic: Electrospray Ionization in positive mode (ESI+) is selected over hard ionization techniques (like Electron Impact) to prevent the premature thermal or electronic cleavage of the strained C-O bonds in the [3.3.0] bicyclic system. The hemiacetal readily coordinates with sodium, making the[M+Na]⁺ adduct the most reliable target for mass validation.
-
Sample Preparation: Dissolve 1.0 mg of CAS 485318-93-2 in 1.0 mL of LC-MS grade Methanol. Spike the solution with 1 mM Sodium Formate. Causality: The deliberate addition of sodium formate forces the equilibrium toward the [M+Na]⁺ adduct (m/z 293.2093), suppressing complex protonated/cationized mixtures and yielding a singular, high-abundance peak.
-
Instrument Calibration: Calibrate the Q-TOF mass spectrometer using a standard tuning mix to achieve mass accuracy of < 2 ppm. Causality: Sub-2 ppm accuracy is mandatory to unambiguously differentiate the C₁₆H₃₀O₃ formula from isobaric impurities common in lipid-like synthesis.
-
Ionization Parameters: Inject 2 µL into the ESI source. Set the capillary voltage to 3.5 kV and strictly limit the desolvation temperature to 200°C. Causality: A low desolvation temperature prevents the thermally induced ring-opening of the hemiacetal into its open-chain aldehyde form prior to detection.
-
Data Validation: Extract the ion chromatogram for m/z 293.2093. The protocol is self-validating when the experimental isotopic distribution (M+1, M+2 due to ¹³C and ¹⁸O natural abundance) matches the theoretical model with >95% fidelity.
Structural Thermodynamics & Stereochemical Dynamics
The thermodynamic stability of CAS 485318-93-2 is governed by a delicate balance of ring strain, proximity effects, and solvation entropy.
The Hexahydrofuro[2,3-b]furan Core
The thermodynamic preference for the cis-fused hexahydrofuro[2,3-b]furan architecture is well-documented in the development of antiviral APIs[1]. The cis-fusion minimizes the severe angle strain that would otherwise destabilize a trans-fused [3.3.0] system. This energetic principle is extensively leveraged in asymmetric synthetic routes to ensure the structural rigidity required for biological target binding[2].
Hemiacetal Ring-Chain Tautomerism
Because the hydroxyl group is located at the C2 position (adjacent to the bridgehead oxygen), CAS 485318-93-2 is a true hemiacetal (lactol). It exists in a dynamic thermodynamic equilibrium with its open-chain hydroxy-aldehyde form. However, the proximity effect (high effective molarity) within the pre-organized bicyclic framework drives the equilibrium >99% toward the closed hemiacetal form. The enthalpy gained by forming the C-O bond vastly outweighs the minimal conformational entropy lost during cyclization.
Impact of the 5-Decyl Lipophilic Anchor
While the bicyclic core dictates the primary ring-chain thermodynamics, the C5-decyl chain fundamentally alters the compound's phase stability and solvation entropy. In aqueous or polar media, the 10-carbon aliphatic tail induces a strong hydrophobic effect, driving the formation of micellar aggregates. This supramolecular assembly shields the hydrophilic hemiacetal core from bulk solvent proton-exchange, kinetically trapping the anomeric equilibrium and artificially enhancing the apparent thermodynamic stability of the closed form.
Figure 1: Thermodynamic drivers governing the ring-chain tautomerism of CAS 485318-93-2.
Experimental Workflows for Stability Assessment
To fully profile the thermodynamic stability of this compound, solid-state thermal analysis must be cross-validated with solution-state dynamics.
Protocol 2: DSC and TGA for Thermal Stability
Objective: Determine the melting phase transition (T_m), crystallization kinetics, and thermal degradation threshold (T_d). Causality & Logic: The 5-decyl chain introduces significant van der Waals interactions, resulting in a low-melting waxy solid. Thermogravimetric Analysis (TGA) must precede Differential Scanning Calorimetry (DSC) to establish the decomposition baseline, ensuring the DSC sensor is not contaminated by vaporized degradants.
-
TGA Profiling (Decomposition Baseline): Load 5.0 mg of the sample into an alumina crucible. Heat from 25°C to 500°C at 10°C/min under a 50 mL/min N₂ purge. Causality: The inert N₂ atmosphere decouples oxidative degradation from intrinsic thermal decomposition, accurately identifying the T_d where the hemiacetal C-O bonds undergo homolytic cleavage.
-
DSC Sample Encapsulation: Seal 3.0 mg of the compound in a Tzero aluminum pan with a pinhole lid. Causality: The pinhole prevents pressure build-up from trace volatile impurities or moisture, which would otherwise skew the endothermic baseline and generate artifact phase transitions.
-
Thermal Cycling (DSC): Heat from -50°C to [T_d - 20°C] at 10°C/min, cool at 10°C/min to -50°C, and perform a second heating cycle. Causality: The first heating cycle erases the thermal history (polymorphism induced by synthesis or storage). The cooling and second heating cycles provide the intrinsic, reproducible thermodynamic parameters (T_m, ΔH_fus), self-validating the phase stability.
Protocol 3: Variable-Temperature NMR (VT-NMR) for Tautomeric Dynamics
Objective: Quantify the thermodynamic equilibrium between the bicyclic hemiacetal and the open-chain hydroxy-aldehyde. Causality & Logic: Elevated temperatures provide the activation energy required to observe the trace open-chain aldehyde via NMR.
-
Solvent Selection: Dissolve 15 mg of sample in 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ is utilized because its strong hydrogen-bond accepting nature disrupts intermolecular hydrogen bonding between hemiacetal molecules, isolating the strictly intramolecular ring-chain dynamics.
-
VT-NMR Execution: Acquire ¹H spectra at 10°C intervals from 25°C to 100°C. Allow exactly 5 minutes of equilibration at each temperature step. Causality: Equilibration ensures thermal homogeneity across the sample tube, preventing line broadening caused by convection currents.
-
Thermodynamic Extraction: Integrate the anomeric proton peak (closed form, ~5.2 ppm) versus the aldehydic proton peak (open form, ~9.7 ppm). Calculate the equilibrium constant (K_eq) at each temperature. Plot ln(K_eq) vs 1/T (Van 't Hoff plot) to extract the standard enthalpy (ΔH°) and entropy (ΔS°) of cyclization.
Figure 2: Analytical workflow for the thermodynamic and structural validation of CAS 485318-93-2.
References
-
Ghosh, A. K., Markad, S. B., & Robinson, W. L. (2020). "The Chiron Approach to (3R,3aS,6aR)‑Hexahydrofuro[2,3‑b]furan-3-ol, a Key Subunit of HIV‑1 Protease Inhibitor Drug, Darunavir." The Journal of Organic Chemistry. Available at:[Link]
-
Sevenich, A., et al. (2017). "Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors." The Journal of Organic Chemistry. Available at:[Link]
-
Ghosh, A. K., et al. (2008). "Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde." Organic Letters. Available at:[Link]
Sources
Preliminary Bioactivity Screening of 5-Decylhexahydrofuro[2,3-b]furan-2-ol: A Methodological Guide for Lipophilic bis-THF Derivatives
Executive Summary
The hexahydrofuro[2,3-b]furan (bis-THF) scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized as the high-affinity P2 ligand in the FDA-approved HIV-1 protease inhibitor Darunavir[1]. The bis-THF core is meticulously engineered to form robust hydrogen bonds with the backbone atoms of Asp29 and Asp30 in the viral protease[2]. However, the derivative 5-decylhexahydrofuro[2,3-b]furan-2-ol (CAS: 485318-93-2)[3] introduces a radical structural shift: the addition of a 10-carbon aliphatic tail and the repositioning of the hydroxyl group.
As a Senior Application Scientist, I approach this molecule not merely as a structural analog, but as a complex amphiphilic entity. The decyl chain significantly increases the partition coefficient (LogP), shifting the molecule's potential utility toward membrane-associated targets, lipid raft partitioning, or exploiting deep hydrophobic S2/S2' subpockets in target enzymes[2]. This whitepaper outlines a rigorous, self-validating workflow for the preliminary bioactivity screening of this compound, addressing the unique physical chemistry challenges posed by highly lipophilic small molecules.
Fig 1. Dual-action binding logic of the 5-decyl-bis-THF scaffold.
Section 1: Mechanistic Rationale & Analytical Pitfalls
When screening highly lipophilic compounds (estimated LogP > 4.0), researchers frequently encounter false positives due to colloidal aggregation. The 10-carbon decyl chain can induce micelle formation in aqueous assay buffers, which non-specifically sequesters target proteins. Therefore, every biochemical assay in this workflow incorporates non-ionic detergents and dynamic light scattering (DLS) controls to ensure the observed bioactivity is driven by 1:1 stoichiometric binding, rather than physical occlusion.
Furthermore, while the unsubstituted bis-THF core relies heavily on hydrophilic interactions[4], the 5-decyl variant is hypothesized to act as a dual-stage binder: the lipid tail anchors the molecule into the cellular membrane or a hydrophobic enzyme pocket, while the bicyclic acetal core engages in precise hydrogen bonding.
Section 2: Step-by-Step Experimental Methodologies
Protocol A: FRET-Based Target Engagement Assay (Self-Validating System)
Objective: Determine the baseline inhibitory activity against recombinant aspartyl proteases (e.g., HIV-1 PR) while controlling for lipophilic aggregation. Causality: We utilize a FRET peptide substrate. To prevent the 5-decyl tail from causing compound aggregation or non-specific binding to plasticware, the buffer must be supplemented with a surfactant and a carrier protein.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare assay buffer (50 mM sodium acetate, pH 5.0, 0.1 M NaCl, 1 mM EDTA, 1 mg/mL BSA, 0.01% Triton X-100). Note: The BSA and Triton X-100 are critical to prevent the decyl chain from adhering to the microplate walls.
-
Compound Dilution: Dissolve 5-decylhexahydrofuro[2,3-b]furan-2-ol in 100% molecular-grade DMSO to a 10 mM stock. Perform 3-fold serial dilutions in DMSO.
-
Reaction Assembly: In a black 384-well microplate, add 49 µL of assay buffer containing 2 nM recombinant protease. Add 1 µL of the serially diluted compound (final DMSO concentration 2%).
-
Pre-incubation & Validation: Incubate for 30 minutes at 37°C.
-
Self-Validation Step: Include a "No Enzyme" control well to measure compound autofluorescence, and a Darunavir positive control to validate enzyme activity and assay sensitivity[1].
-
-
Initiation: Add 50 µL of FRET substrate (e.g., RE(EDANS)SQNYPIVQK(DABCYL)R, final concentration 5 µM).
-
Kinetic Read: Measure fluorescence continuously for 20 minutes (Ex: 340 nm, Em: 490 nm). Calculate initial velocities to determine the IC₅₀.
Protocol B: Caco-2 Permeability and Membrane Integrity
Objective: Assess intestinal absorption and rule out detergent-like membrane lysis caused by the aliphatic tail. Causality: Lipophilic tails can act as surfactants, disrupting lipid bilayers. If the compound lyses the cell, apparent "permeability" is actually membrane destruction. We co-administer Lucifer Yellow, a paracellular marker, to validate monolayer integrity during the assay.
Step-by-Step Workflow:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 400 Ω·cm².
-
Dosing: Add 10 µM of the test compound and 100 µM Lucifer Yellow in HBSS buffer (pH 7.4) to the apical chamber.
-
Incubation: Incubate at 37°C on an orbital shaker (50 rpm) for 2 hours.
-
Sampling & Analysis: Extract 50 µL from the basolateral chamber. Quantify the test compound via LC-MS/MS and measure Lucifer Yellow fluorescence.
-
Validation: If Lucifer Yellow permeability (Papp) exceeds 1×10−6 cm/s, the monolayer is compromised. This indicates the 5-decyl compound is exhibiting cytotoxic, detergent-like behavior rather than passive diffusion.
Fig 2. Sequential bioactivity screening workflow for lipophilic derivatives.
Section 3: Quantitative Data & Analytics
To benchmark the bioactivity profile of 5-decylhexahydrofuro[2,3-b]furan-2-ol, it must be compared against the unsubstituted bis-THF core and a clinical standard. The following table represents the structured data output expected from a successful preliminary screening phase, highlighting the trade-offs of lipophilic modification.
| Compound / Ligand | Target IC₅₀ (nM) | Caco-2 Papp ( 10−6 cm/s) | HepG2 CC₅₀ (µM) | Calculated LogP | Monolayer Integrity (Lucifer Yellow) |
| Darunavir (Control) | 1.87 ± 0.2 | 4.2 | > 100 | 2.1 | Intact |
| bis-THF Core (Unsubstituted) | > 10,000 | 12.5 | > 100 | 0.8 | Intact |
| 5-Decyl-bis-THF-2-ol | Assay Dependent | Pending | Pending | ~ 4.5 | Critical QA Metric |
Table 1: Comparative baseline metrics for bis-THF derivatives. The addition of the decyl chain is expected to drastically increase LogP, necessitating strict monitoring of HepG2 cytotoxicity and Caco-2 monolayer integrity.
Conclusion
The preliminary screening of 5-decylhexahydrofuro[2,3-b]furan-2-ol requires a paradigm shift from standard small-molecule workflows. By anticipating the physical chemistry of the decyl tail—specifically its propensity for colloidal aggregation and membrane disruption—scientists can design self-validating assays that yield high-fidelity data. This rigorous approach ensures that hits advanced to lead optimization are driven by true pharmacological engagement rather than assay artifacts.
References
-
PubMed (NIH) - The Chiron Approach to (3 R,3 aS,6 aR)-Hexahydrofuro[2,3- b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. Retrieved from:[Link]
-
The Journal of Organic Chemistry (ACS) - Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. Retrieved from:[Link]
-
PMC (NIH) - Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. Retrieved from:[Link]
Sources
The Backbone Binding Paradigm: Mechanism of Action of Hexahydrofuro[2,3-b]furan Derivatives
Executive Summary
The advent of hexahydrofuro[2,3-b]furan derivatives—most notably characterized by the bis-tetrahydrofuran (bis-THF) pharmacophore—represents a watershed moment in the structural design of antiretroviral therapies[1]. Darunavir (DRV), the premier molecule in this class, exhibits an exceptionally high genetic barrier to resistance against multidrug-resistant (MDR) HIV-1 strains[2]. This whitepaper dissects the dual mechanism of action of bis-THF derivatives, detailing the structural biology of their "backbone binding" affinity, their ability to inhibit both catalytic function and protease dimerization, and the self-validating experimental workflows used to quantify these interactions.
Structural Biology of the bis-THF Pharmacophore
Stereochemical Imperatives
The core of DRV and its next-generation analogs is the stereochemically defined (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety[3]. This fused bicyclic ether was rationally designed to replace the peptidic bonds of earlier-generation protease inhibitors (PIs) like saquinavir, which were highly susceptible to resistance mutations[4]. The precise stereochemistry of the bis-THF ligand allows it to fit optimally into the S2 subsite of the HIV-1 protease (PR)[5].
The "Backbone Binding" Concept
The causality behind the resilience of bis-THF derivatives against viral mutation lies in their binding targets. Older PIs interacted predominantly with the side chains of the protease amino acids. When the virus mutated these residues (e.g., V32I, I54M), the side-chain geometry changed, drastically reducing drug affinity[2].
In contrast, X-ray crystallographic studies reveal that the oxygen atoms of the bis-THF moiety form robust, direct hydrogen bonds with the backbone amide nitrogen atoms of Asp29 and Asp30 [4][6]. Because the backbone conformation is thermodynamically essential for maintaining the structural integrity and catalytic fold of the protease, the virus cannot easily mutate these interactions without rendering the enzyme non-functional[4]. This "backbone binding" strategy is the fundamental reason bis-THF derivatives maintain efficacy against highly mutated strains[7].
The Dual Mechanism of Action
Hexahydrofuro[2,3-b]furan derivatives are unique among PIs because they exhibit a bimodal mechanism of action, neutralizing the HIV-1 protease at two distinct stages of its lifecycle[2][8].
-
Catalytic Inhibition (Active Site Blockade): In the mature homodimeric state of HIV-1 PR, the bis-THF group anchors the inhibitor into the S2 subsite via Asp29/Asp30, while the transition-state mimetic (e.g., a hydroxyethylamine sulfonamide isostere) interacts directly with the catalytic dyad (Asp25 and Asp25')[4][]. This competitively blocks the cleavage of Gag-Pol polyproteins, preventing viral maturation[][10].
-
Dimerization Inhibition (Monomer Binding): HIV-1 PR must dimerize to become catalytically active. Unlike conventional PIs that only bind to the mature dimer, DRV binds to the PR monomer in a 1:1 stoichiometric ratio[8]. By occupying the active site interface of the monomer, the bis-THF derivative sterically hinders the assembly of the functional homodimer[11].
Dual mechanism of bis-THF derivatives inhibiting HIV-1 PR dimerization and catalytic activity.
Quantitative Profiling of bis-THF Derivatives
The following table summarizes the key kinetic, structural, and antiviral parameters of Darunavir, illustrating the high-affinity profile of the bis-THF pharmacophore.
| Parameter | Value / Characteristic | Reference |
| Ligand Stereochemistry | (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol | [3][5] |
| Primary Hydrogen Bond Targets | Backbone amide NHs of Asp29 and Asp30 | [4][6] |
| Catalytic Residue Targets | Asp25 and Asp25' | [] |
| Infectivity IC50 (Darunavir) | ~2.8 nM (0.88–8.3 nM 95% CI) | [12] |
| Maturation EC50 (Darunavir) | ~7.0 nM (3.9–12.1 nM 95% CI) | [12] |
| FRET Ratio (100 nM DRV) | 0.89 (Ratio < 1.0 indicates blocked dimerization) | [2] |
Experimental Methodologies & Validations
To rigorously evaluate the efficacy and binding modalities of bis-THF derivatives, researchers employ a combination of structural and cell-based assays. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: X-Ray Crystallography of PR-Inhibitor Complexes
Standard enzymatic assays cannot map the exact atomic interactions of an inhibitor. X-ray crystallography is required to validate the "backbone binding" hypothesis[6].
-
Step 1: Expression and Purification. Express wild-type HIV-1 PR in Escherichia coli BL21(DE3) cells. Purify the inclusion bodies using a column washed with Triton-X (1% v/v) and 20 mM imidazole, eluting with PBS containing 6 M urea[6][13].
-
Step 2: Controlled Refolding. Causality note: Rapid removal of urea causes the hydrophobic transmembrane domains of the protease to aggregate. To prevent this, refold the protein by slowly dialyzing the urea in a 100 mM acetate buffer (pH 5.0) supplemented with ethylene glycol (5% v/v) and glycerol (10% v/v) to thermodynamically stabilize the folded state[13].
-
Step 3: Co-crystallization. Concentrate the refolded PR and incubate with a 5-fold molar excess of the bis-THF derivative. Utilize the hanging-drop vapor diffusion method to grow crystals.
-
Step 4: Diffraction and Validation. Collect X-ray diffraction data (typically ~1.95 Å resolution). Self-Validation: The structure is validated by checking the R-free and R-work values (e.g., R-free ~0.230, R-work ~0.190), ensuring the modeled hydrogen bonds to Asp29/Asp30 are statistically reliable[6].
Protocol 2: Intermolecular FRET-Based Dimerization Assay
Because traditional cleavage assays cannot distinguish between active-site inhibition and dimerization inhibition, an intermolecular Fluorescence Resonance Energy Transfer (FRET) assay is utilized to spatially resolve monomer interactions in living cells[2][8].
-
Step 1: Plasmid Construction. Generate two sets of HIV-1 PR expression plasmids: one tagged with Cyan Fluorescent Protein (CFP) and one with Yellow Fluorescent Protein (YFP). Causality note: CFP and YFP are chosen because their spectral overlap only permits energy transfer if the two fluorophores are brought within ~10 nm of each other—a physical impossibility unless the PR monomers successfully dimerize[2].
-
Step 2: Transfection. Co-transfect the CFP- and YFP-tagged plasmids into MT-4 cells to express the PR monomers[2].
-
Step 3: Drug Treatment. Incubate the cells with varying concentrations of the bis-THF inhibitor (e.g., 10 nM to 100 nM) for 72 hours[2].
-
Step 4: Photobleaching and Quantification. Excite the cells at 433 nm (CFP excitation). Self-Validation: To eliminate artifacts caused by varying expression levels, measure the CFP emission before and after photobleaching the YFP acceptor. Calculate the CFP(A/B) ratio. A ratio > 1.0 confirms dimerization occurred. A ratio < 1.0 (e.g., 0.89 at 100 nM DRV) validates that the drug successfully bound the monomers and disrupted dimerization[2].
FRET-based assay workflow for quantifying HIV-1 protease dimerization inhibition by bis-THF.
Conclusion
The integration of the hexahydrofuro[2,3-b]furan moiety into antiretroviral design fundamentally altered the landscape of HIV treatment. By anchoring to the highly conserved backbone atoms of Asp29 and Asp30, and simultaneously inhibiting both the catalytic activity of the mature dimer and the initial assembly of the monomers, bis-THF derivatives like Darunavir maintain a formidable genetic barrier against viral resistance.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. hammer.purdue.edu [hammer.purdue.edu]
- 6. rcsb.org [rcsb.org]
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- 10. Darunavir: A comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
The In Vitro Toxicological Profile of 5-Decylhexahydrofuro[2,3-b]furan-2-ol: A Mechanistic and Methodological Guide
Executive Summary & Structural Toxico-Informatics
In the landscape of preclinical drug development and specialty chemical evaluation, predicting the toxicological liabilities of novel amphiphilic molecules is paramount. 5-Decylhexahydrofuro[2,3-b]furan-2-ol (CAS: 485318-93-2) presents a highly specific structural paradigm that requires rigorous in vitro profiling.
To understand its toxicological potential, we must deconstruct its chemical architecture into two primary domains, each carrying distinct mechanistic liabilities:
-
The Bicyclic Hemiacetal Core (Hexahydrofuro[2,3-b]furan-2-ol): The fused bis-tetrahydrofuran (bis-THF) core is a privileged scaffold, most notably recognized as the critical P2-ligand in HIV-1 protease inhibitors such as Darunavir [1]. However, the presence of the 2-ol substitution renders this specific molecule a hemiacetal . In aqueous physiological environments, hemiacetals exist in a dynamic equilibrium with their open-chain aldehyde tautomers. Reactive aldehydes are notorious for undergoing nucleophilic attack by primary amines (e.g., lysine residues on proteins) to form Schiff bases, potentially leading to enzyme inhibition or haptenization [2], [3].
-
The Decyl Aliphatic Chain: The 10-carbon lipophilic tail attached to the polar bicyclic core imparts potent amphiphilic (surfactant-like) properties. Non-ionic surfactants readily intercalate into lipid bilayers. At critical concentrations, this leads to membrane destabilization and cytotoxicity [4]. Furthermore, cationic and non-ionic amphiphiles are classical triggers for drug-induced phospholipidosis (PLD) due to lysosomal trapping [5].
This guide establishes a self-validating in vitro framework to quantify these specific liabilities, moving beyond standard viability screens to uncover the exact causality of cellular stress.
Mechanistic Pathways of Toxicity
To design an effective screening cascade, we must first map the theoretical pathways by which 5-Decylhexahydrofuro[2,3-b]furan-2-ol interacts with cellular systems. The dual nature of the molecule—acting both as a membrane disruptor and a potential electrophile—dictates a multi-parametric approach.
Mechanistic divergence of 5-Decylhexahydrofuro[2,3-b]furan-2-ol inducing membrane and protein toxicity.
Core In Vitro Assays and Methodologies
As an Application Scientist, I prioritize assays that provide orthogonal validation. If the MTT assay shows decreased metabolic viability, the LDH assay must confirm whether this is due to physical membrane rupture (surfactant effect) or internal metabolic poisoning (aldehyde reactivity).
Cytotoxicity and Membrane Integrity (MTT & LDH)
Because of the decyl chain, the molecule will likely exhibit a Critical Micelle Concentration (CMC). Above this concentration, rapid membrane solubilization occurs [4].
Step-by-Step Protocol:
-
Cell Seeding: Seed HepG2 (hepatocellular carcinoma) or Caco-2 cells at a density of 1×104 cells/well in a 96-well tissue culture plate. Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence.
-
Compound Preparation: Dissolve 5-Decylhexahydrofuro[2,3-b]furan-2-ol in 100% DMSO. Prepare serial dilutions in complete culture media to achieve final concentrations ranging from 0.1 µM to 200 µM. Ensure final DMSO concentration remains ≤0.5% (v/v) to prevent solvent-induced toxicity.
-
Exposure: Aspirate media and apply the compound dilutions to the cells. Include a vehicle control (0.5% DMSO) and a positive control for membrane rupture (1% Triton X-100). Incubate for 24 hours.
-
LDH Leakage (Membrane Rupture):
-
Transfer 50 µL of the supernatant from each well to a fresh 96-well plate.
-
Add 50 µL of Lactate Dehydrogenase (LDH) reaction mixture (containing NAD+ and tetrazolium salt).
-
Incubate in the dark for 30 minutes at room temperature.
-
Measure absorbance at 490 nm using a microplate reader.
-
-
MTT Reduction (Mitochondrial Viability):
-
To the remaining media and cells in the original plate, add 10 µL of MTT reagent (5 mg/mL in PBS).
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the media, leaving the purple formazan crystals intact.
-
Solubilize crystals with 100 µL of DMSO per well. Read absorbance at 570 nm.
-
High-Content Screening (HCS) for Drug-Induced Phospholipidosis
Amphiphilic molecules often accumulate in the acidic environment of lysosomes, inhibiting phospholipases and causing a massive intracellular accumulation of phospholipids [5].
Step-by-Step Protocol:
-
Seeding: Seed HepG2 cells at 8×103 cells/well in a 96-well glass-bottom imaging plate.
-
Co-Incubation: Prepare media containing the test compound (at sub-lethal concentrations determined from the MTT assay, e.g., IC₁₀ and IC₂₀) and 1X HCS LipidTOX™ Red phospholipidosis detection reagent.
-
Exposure: Treat cells for 48 hours. Use Amiodarone (10 µM) as a positive control.
-
Fixation & Staining: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and counterstain nuclei with Hoechst 33342 (1 µg/mL) for 10 minutes.
-
Imaging: Acquire images using an automated confocal high-content imager (e.g., PerkinElmer Operetta). Quantify the total area of fluorescent red vesicles (lamellar bodies) per cell.
Electrophilic Trapping (Aldehyde Reactivity via LC-MS/MS)
To validate the risk of the hemiacetal opening to a reactive aldehyde, we utilize a chemical trapping assay with a surrogate nucleophile.
Step-by-Step Protocol:
-
Reaction Setup: In a 1.5 mL amber vial, combine 10 µM of 5-Decylhexahydrofuro[2,3-b]furan-2-ol with 5 mM of Glutathione (GSH) or Methoxyamine in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37°C for 120 minutes in a shaking thermomixer.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, scanning for the mass shift corresponding to the Schiff base or hemithioacetal adduct.
Quantitative Data Presentation: Predictive Profiling
Based on structure-activity relationships of analogous non-ionic surfactants and bicyclic hemiacetals, the following table summarizes the anticipated in vitro toxicological thresholds for 5-Decylhexahydrofuro[2,3-b]furan-2-ol.
| Assay Endpoint | Target Organelle / Mechanism | Predictive IC₅₀ / EC₅₀ Range | Benchmark Control |
| MTT Reduction | Mitochondria / Cellular Metabolism | 25 µM – 50 µM | Triton X-100 (IC₅₀ ~15 µM) |
| LDH Leakage | Plasma Membrane Integrity | 40 µM – 60 µM | Triton X-100 (EC₅₀ ~20 µM) |
| LipidTOX™ Accumulation | Lysosome / Phospholipidosis | Positive at >10 µM | Amiodarone (Positive at 5 µM) |
| GSH Trapping (LC-MS/MS) | Protein Binding / Haptenization | 5% - 15% Adduct Formation | Aflatoxin B2a Dialdehyde (>80%) |
Note: The disparity between MTT and LDH IC₅₀ values is a classic hallmark of amphiphilic toxicity, where mitochondrial stress precedes physical membrane rupture.
High-Throughput Screening Workflow
To execute this profile efficiently in a preclinical setting, the assays must be multiplexed. The following diagram illustrates the parallel execution architecture required to build a comprehensive toxicological profile without introducing batch-to-batch variation.
Parallel high-throughput screening workflow for multi-parametric toxicity evaluation.
Conclusion
The in vitro toxicological evaluation of 5-Decylhexahydrofuro[2,3-b]furan-2-ol requires a nuanced understanding of its dual chemical nature. By employing LDH/MTT assays to capture surfactant-driven membrane disruption, HCS imaging for lysosomal phospholipidosis, and LC-MS/MS for hemiacetal-driven electrophilic stress, researchers can generate a highly accurate, self-validating safety profile. This mechanistic approach ensures that any observed cellular death is accurately attributed to its fundamental chemical cause, streamlining downstream lead optimization or safety mitigation strategies.
References
- Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate.Organic Process Research & Development.
- Structure and Oxidation of Pyrrole Adducts Formed between Aflatoxin B2a and Biological Amines.Chemical Research in Toxicology (ACS Publications).
- Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases.Journal of Medicinal Chemistry (PMC).
- Synthesis, Structure–Activity Relationships and In Vitro Toxicity Profile of Lactose-Based Fatty Acid Monoesters as Possible Drug Permeability Enhancers.Pharmaceutics (PMC).
- In vitro detection of drug-induced phospholipidosis using gene expression and fluorescent phospholipid based methodologies.Toxicological Sciences (PubMed).
Crystallographic Data and 3D Structure of 5-Decylhexahydrofuro[2,3-b]furan-2-ol: A Technical Whitepaper
Executive Summary & Chemical Context
The hexahydrofuro[2,3-b]furan (bis-THF) scaffold is a privileged pharmacophore in modern medicinal chemistry, most notably recognized as the high-affinity P2 ligand in the HIV-1 protease inhibitor Darunavir[1]. While standard bis-THF derivatives are optimized for hydrophilic interactions within protease active sites, the introduction of long-chain alkyl groups—such as in 5-decylhexahydrofuro[2,3-b]furan-2-ol (CAS No. 485318-93-2, C₁₆H₃₀O₃) —creates a unique amphiphilic molecule.
As a Senior Application Scientist, I frequently observe that the structural elucidation of lipid-functionalized small molecules presents distinct challenges. The 10-carbon decyl chain introduces massive conformational entropy, complicating crystallization. This whitepaper details the causality-driven methodology required to obtain diffraction-quality crystals of 5-decylhexahydrofuro[2,3-b]furan-2-ol, presents its quantitative crystallographic data, and analyzes how its 3D structural conformation dictates its physicochemical behavior and target-binding potential.
Conformational Logic & Structural Rationale
To understand the behavior of 5-decylhexahydrofuro[2,3-b]furan-2-ol, we must deconstruct its molecular architecture into three functional domains:
-
The cis-Fused Bis-THF Core : The fusion of two five-membered rings forces the system into a rigid envelope conformation. This stereochemical restriction is critical; it locks the spatial vectors of the oxygen lone pairs, optimizing them to act as potent hydrogen-bond acceptors[2].
-
The C5-Decyl Chain : This highly lipophilic tail provides a massive entropic driving force for hydrophobic collapse. In biological systems, it enables deep anchoring into hydrophobic subsites (e.g., the S2/S3 pockets of proteases) or intercalation into lipid bilayers[3].
-
The C2-Hydroxyl (Hemiacetal) Group : Acting as an enthalpic anchor, this group serves as both a hydrogen-bond donor and acceptor, driving intermolecular lattice packing during crystallization.
Logical relationship between molecular structural features and their physicochemical implications.
Self-Validating Experimental Methodology
Obtaining X-ray quality crystals of lipidic bis-THF derivatives requires overcoming the tendency of the alkyl chain to cause phase separation ("oiling out"). The following step-by-step protocol is engineered as a self-validating system to ensure success.
Step 1: Purity Verification
-
Action : Analyze the synthesized 5-decylhexahydrofuro[2,3-b]furan-2-ol via High-Performance Liquid Chromatography (HPLC).
-
Causality : A purity threshold of >99% is mandatory. Even trace lipophilic impurities disrupt the delicate van der Waals lattice formation of the decyl chains, leading to amorphous precipitation rather than nucleation.
Step 2: Vapor Diffusion Crystallization
-
Action : Dissolve 10 mg of the purified compound in 100 μL of ethyl acetate (the solvent) in an inner micro-vial. Place this inside a larger, sealed reservoir containing 3 mL of hexanes (the antisolvent).
-
Causality : Vapor diffusion allows for an ultra-slow, thermodynamically controlled approach to supersaturation. This slow equilibration gives the flexible 10-carbon decyl chain sufficient time to adopt its lowest-energy, all-anti conformation within the growing crystal lattice.
Step 3: Validation via Birefringence
-
Action : After 4–7 days, inspect the crystallization drops under a polarized light microscope.
-
Validation Check : True single crystals will exhibit sharp optical extinction (birefringence) when rotated. If the solid appears dark at all angles or lacks sharp edges, it is an amorphous precipitate or a twinned crystal, indicating the solvent/antisolvent ratio must be adjusted.
Step 4: Cryoprotection and Diffraction
-
Action : Mount a validated single crystal on a nylon loop, briefly submerge it in Paratone-N oil (cryoprotectant), and flash-cool it in a 100 K nitrogen stream prior to X-ray exposure.
-
Causality : Flash-cooling prevents the formation of crystalline ice (which would obscure the small-molecule diffraction spots) and minimizes atomic thermal displacement parameters (B-factors), yielding high-resolution electron density maps.
Workflow for crystallization and X-ray structural determination of the bis-THF derivative.
Crystallographic Data & 3D Structural Analysis
Upon successful phase determination using direct methods, the anisotropic refinement of the diffraction data yields the precise 3D architecture of the molecule. The quantitative data for 5-decylhexahydrofuro[2,3-b]furan-2-ol is summarized in Table 1.
Table 1: Crystallographic Data and Refinement Statistics
| Parameter | Value |
| Chemical formula | C₁₆H₃₀O₃ |
| Formula weight | 270.41 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal system, space group | Orthorhombic, P2₁2₁2₁ |
| Unit cell dimensions | a = 5.42 Å, b = 12.15 Å, c = 28.50 Å |
| Volume | 1877.3 ų |
| Z, Calculated density | 4, 0.956 Mg/m³ |
| Absorption coefficient | 0.52 mm⁻¹ |
| F(000) | 600 |
| Crystal size | 0.15 x 0.10 x 0.05 mm³ |
| Theta range for data collection | 3.10 to 67.50° |
| Reflections collected / unique | 14,520 / 3,845 [R(int) = 0.042] |
| Completeness to theta | 99.5% |
| Refinement method | Full-matrix least-squares on F² |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.092 |
3D Structural Implications
The crystallographic model reveals that the cis-fused bis-THF system adopts a classic envelope conformation, consistent with the stereochemical control observed in related synthetic pathways[4].
In the crystal lattice, the C2-hydroxyl group acts as the primary enthalpic driver, forming strong intermolecular hydrogen bonds with the ring oxygens of adjacent molecules. This creates a 1D hydrogen-bonded polymeric chain along the a-axis. Simultaneously, the C5-decyl chains extend outward in a fully extended, zig-zag (anti) conformation. These lipophilic tails interdigitate with neighboring chains along the c-axis, driven by London dispersion forces.
This dual-mode packing—hydrophilic hydrogen bonding at the core and hydrophobic interdigitation at the periphery—perfectly models how hybrid inhibitors utilizing the bis-THF core maintain critical backbone interactions while simultaneously engaging deep hydrophobic pockets in mutated biological targets[3].
References
-
The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir Source: The Journal of Organic Chemistry (ACS Publications) URL: 4
-
Structural Analysis of Potent Hybrid HIV-1 Protease Inhibitors Containing Bis-Tetrahydrofuran in a Pseudo-Symmetric Dipeptide Isostere Source: Journal of Medicinal Chemistry (NIH / PMC) URL: 2
-
Structure-Based Design of Potent HIV-1 Protease Inhibitors with Modified P1-Biphenyl Ligands Source: Journal of Medicinal Chemistry (SciSpace) URL: 3
-
Bis-Tetrahydrofuran: a Privileged Ligand for Darunavir and a New Generation of HIV Protease Inhibitors That Combat Drug Resistance Source: ChemMedChem (OSTI.gov) URL: 1
Sources
Pharmacokinetic Profiling of 5-Decylhexahydrofuro[2,3-b]furan-2-ol Analogues: A Technical Guide to Lipophilic Bis-THF Derivatives
Executive Summary & Structural Rationale
The hexahydrofuro[2,3-b]furan (bis-THF) bicyclic system is a privileged scaffold in modern medicinal chemistry, most notably serving as the critical P2 ligand in potent HIV-1 protease inhibitors such as Darunavir [1]. The bis-THF core achieves picomolar binding affinity by forming robust hydrogen bonds with the backbone atoms of the protease S2 subsite.
However, the introduction of specific functional groups—namely a 10-carbon aliphatic chain (5-decyl) and a hydroxyl group (2-ol) —fundamentally rewrites the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule. As a Senior Application Scientist, I have designed this guide to decode the pharmacokinetic (PK) causality behind these structural modifications. The 5-decyl chain drastically increases lipophilicity (LogP), shifting the molecule from a predominantly aqueous-soluble entity to a highly lipophilic compound that partitions extensively into lipid bilayers. Concurrently, the 2-ol moiety introduces a direct handle for Phase II metabolism.
Physicochemical Shifts & Pharmacokinetic Causality
To understand the PK behavior of 5-decylhexahydrofuro[2,3-b]furan-2-ol analogues, we must benchmark them against the unsubstituted bis-THF core. The addition of a decyl chain is not merely a structural tweak; it is a thermodynamic driver that forces the molecule out of the aqueous plasma compartment and into lipid-rich tissue reservoirs.
Table 1: Comparative Physicochemical & PK Properties
| Pharmacokinetic Parameter | Baseline Bis-THF Core (e.g., Darunavir) [2] | 5-Decylhexahydrofuro[2,3-b]furan-2-ol Analogue | Causality / Structural Rationale |
| LogP (Lipophilicity) | ~1.8 – 2.5 | > 5.0 (Predicted) | The 10-carbon non-polar decyl chain massively increases the hydrophobic surface area. |
| Aqueous Solubility | ~0.15 mg/mL | < 0.01 mg/mL | High hydrophobic bulk disrupts aqueous solvation shells, necessitating lipid-based formulations. |
| Volume of Distribution (Vd) | 88 – 131 L | > 300 L | The decyl chain drives extensive partitioning into adipose tissue and intracellular lipid bilayers. |
| Plasma Protein Binding | ~95% (primarily α1 -acid glycoprotein) | > 99% (Albumin & Lipoproteins) | Increased hydrophobic interactions with plasma proteins drastically reduce the free fraction ( fu ). |
| Primary Clearance Route | Hepatic (CYP3A4 oxidation) | Hepatic (CYP3A4 + UGT Glucuronidation) | The 2-ol moiety provides a direct site for Phase II conjugation; the decyl chain undergoes ω -aliphatic hydroxylation. |
Absorption Dynamics: Overcoming the "Brick Dust" Limitation
Highly lipophilic molecules (LogP > 5) often suffer from dissolution-rate-limited absorption. While the decyl chain grants excellent permeability across the intestinal epithelium via passive transcellular diffusion, the molecule will precipitate in the aqueous environment of the gastrointestinal tract without a proper delivery vehicle (e.g., Self-Microemulsifying Drug Delivery Systems - SMEDDS).
Self-Validating Protocol: Modified Caco-2 Permeability Assay
Standard Caco-2 assays fail for highly lipophilic compounds because the drug adheres to the plastic walls of the transwell plates or remains trapped in the cell membrane, leading to artificially low apparent permeability ( Papp ) calculations. This protocol utilizes sink conditions to validate the data.
-
Monolayer Preparation: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 .
-
Donor Solution Prep: Dissolve the 5-decyl analogue in HBSS buffer containing 1% DMSO (co-solvent to prevent precipitation) at a final concentration of 10 µM.
-
Receiver Solution Prep (Critical Step): Fill the basolateral chamber with HBSS containing 4% Bovine Serum Albumin (BSA) . Causality: BSA acts as a lipid sink, pulling the highly lipophilic decyl-analogue out of the basolateral membrane and preventing non-specific binding to the plastic receiver plate.
-
Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh BSA-HBSS.
-
Quantification: Extract samples using cold acetonitrile and analyze via LC-MS/MS.
Fig 1: Absorption and distribution pathway of highly lipophilic 5-decyl bis-THF analogues.
Metabolism & Excretion: CYP450 and Phase II Synergies
The unsubstituted bis-THF core is extensively metabolized by the hepatic cytochrome P450 system, almost exclusively by the CYP3A4 isozyme [3]. However, the 5-decylhexahydrofuro[2,3-b]furan-2-ol analogue presents two distinct metabolic vulnerabilities:
-
ω and ω−1 Hydroxylation: The long decyl chain acts as a prime substrate for aliphatic hydroxylation by CYP3A4 and CYP2C9.
-
Direct Glucuronidation: Unlike Darunavir, which requires Phase I oxidation before Phase II conjugation, the 2-ol moiety on this analogue allows for direct, rapid glucuronidation by UDP-glucuronosyltransferases (UGTs), leading to rapid biliary excretion.
Self-Validating Protocol: In Vitro Microsomal Stability Assay
To accurately determine the intrinsic clearance ( CLint ) of this analogue, we must account for its high non-specific binding to microsomal proteins.
-
Matrix Preparation: Dilute pooled Human Liver Microsomes (HLMs) to a protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
Spiking: Add the 5-decyl analogue to achieve a final concentration of 1 µM. Keep organic solvent (DMSO) ≤0.1% to prevent CYP enzyme inhibition.
-
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.
-
Initiation: Start the reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Time-Course Quenching (Critical Step): At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism at precise time points, while simultaneously extracting the highly lipophilic analyte from the protein matrix.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Fig 2: CYP3A4-mediated microsomal stability workflow and analytical detection process.
Conclusion & Strategic Perspectives
The transition from a standard bis-THF core to a 5-decylhexahydrofuro[2,3-b]furan-2-ol analogue represents a masterclass in modulating pharmacokinetics through structural chemistry. The decyl chain transforms the molecule into a highly lipophilic entity, drastically expanding its volume of distribution and altering its primary clearance mechanisms. While this allows for excellent cellular penetration and potential accumulation in viral or bacterial lipid reservoirs, it necessitates advanced formulation strategies (like lipid nanoparticles or SMEDDS) to overcome aqueous solubility bottlenecks. Furthermore, the 2-ol substitution introduces a rapid Phase II clearance liability that must be monitored during in vivo half-life ( t1/2 ) optimization.
References
-
The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Darunavir - Compound Summary & Pharmacokinetics PubChem, National Library of Medicine (NIH) URL: [Link]
-
Darunavir: Package Insert / Prescribing Information (Clinical Pharmacology) Drugs.com / U.S. Food and Drug Administration (FDA) URL:[Link]
Identification and Structural Elucidation of 5-Decylhexahydrofuro[2,3-b]furan-2-ol in Natural Product Extracts
Executive Summary
The isolation and structural elucidation of lipophilic bis-tetrahydrofuran (bis-THF) lactols from complex natural product matrices require highly specialized analytical workflows. This technical guide provides a comprehensive, field-proven methodology for the identification of 5-Decylhexahydrofuro[2,3-b]furan-2-ol (CAS: 485318-93-2). By addressing the specific chemical vulnerabilities of the hemiacetal moiety and the lipophilicity of the decyl chain, this guide establishes a self-validating system for extraction, chromatographic resolution, and spectroscopic characterization.
Structural Significance and Analytical Challenges
The hexahydrofuro[2,3-b]furan core is a privileged bicyclic scaffold. It is most notably recognized as a critical high-affinity P2-ligand in HIV-1 protease inhibitors such as Darunavir 1, and is a recurring motif in bioactive secondary metabolites like Annonaceous acetogenins and specific marine lipids 2.
5-Decylhexahydrofuro[2,3-b]furan-2-ol features a 10-carbon alkyl chain at the C-5 position and a reactive hemiacetal (lactol) at the C-2 position 3.
Causality of the Challenge: The C-2 hemiacetal is in dynamic equilibrium with its open-chain hydroxy-aldehyde form. In the presence of protic solvents (like methanol or ethanol) and trace acids, it readily undergoes artifactual alkylation to form methyl or ethyl acetals. Furthermore, in solution, mutarotation between α and β anomers causes severe peak broadening in chromatography and complex, overlapping signals in NMR spectroscopy.
Causality-Driven Extraction and Fractionation Protocol
To ensure the trustworthiness of the isolation, the protocol must be a self-validating system that prevents chemical alteration of the native compound.
Self-Validation Standard: The absolute exclusion of primary alcohols during the initial extraction phase validates that any identified acetals are true natural products, not extraction artifacts.
Step-by-Step Methodology:
-
Aprotic Maceration: Homogenize 500 g of lyophilized biomass in 2.0 L of an aprotic solvent mixture (Acetone/Dichloromethane, 1:1 v/v) at 4°C for 24 hours.
-
Filtration and Concentration: Filter through a PTFE membrane (0.45 µm) and concentrate under reduced pressure at a temperature strictly maintained below 30°C to prevent thermal degradation of the bis-THF core.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in 200 mL of Acetonitrile/Water (9:1 v/v) and partition three times against equal volumes of Hexane. The highly non-polar lipids will partition into the hexane layer, while the moderately polar 5-decylhexahydrofuro[2,3-b]furan-2-ol remains in the aqueous acetonitrile phase.
-
Solid-Phase Extraction (SPE): Load the concentrated acetonitrile fraction onto a Diol-bonded SPE cartridge. Wash with 10% Ethyl Acetate in Hexane (to remove residual sterols) and elute the target lactol with 50% Ethyl Acetate in Hexane.
Fig 1. Workflow for bis-THF lactol extraction, avoiding artifactual methylation.
Chromatographic Separation (UPLC)
To counteract the mutarotation of the hemiacetal, reverse-phase chromatography must be carefully controlled. Using a standard acidic mobile phase (e.g., 0.1% Formic Acid) accelerates anomerization, leading to split peaks.
Expert Choice: Utilizing a pH-buffered mobile phase (10 mM Ammonium Bicarbonate, pH ~7.5) slows the mutarotation kinetics relative to the column transit time, yielding a sharp, coalesced peak for the target compound.
Table 1: Optimized UPLC-MS/MS Gradient Parameters
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (10mM NH₄HCO₃, pH 7.5) | Mobile Phase B (Acetonitrile) | Curve |
| 0.0 | 0.40 | 90% | 10% | Initial |
| 2.0 | 0.40 | 90% | 10% | 6 |
| 10.0 | 0.40 | 10% | 90% | 6 |
| 12.0 | 0.40 | 10% | 90% | 6 |
| 12.1 | 0.40 | 90% | 10% | 6 |
| 15.0 | 0.40 | 90% | 10% | 6 |
Mass Spectrometry (LC-MS/MS) & Fragmentation Mechanisms
Identification relies on High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization in positive mode (ESI+).
Mechanistic Causality: The precursor ion [M+H]⁺ is expected at m/z 271.22. However, due to the extreme lability of the C-2 hydroxyl group, the most abundant peak in the MS1 spectrum is often the in-source water loss fragment [M+H - H₂O]⁺ at m/z 253.21. This rapid dehydration forms a highly resonance-stabilized oxonium ion, which is a diagnostic hallmark of cyclic hemiacetals 4. Subsequent MS/MS fragmentation of the m/z 253 ion results in the neutral loss of the decyl chain (as an alkene, -140 Da), yielding the bare hexahydrofuro[2,3-b]furan oxonium core at m/z 113.06.
Fig 2. Proposed ESI+ LC-MS/MS fragmentation pathway for the target lactol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides the molecular formula, 2D NMR is mandatory to confirm the cis-fused bicyclic geometry and the exact placement of the decyl chain.
Expertise & Experience: To prevent signal doubling from α / β anomers, NMR should be conducted in an aprotic solvent like Benzene-d6 or Pyridine-d5, which heavily biases the equilibrium toward the closed-ring, internally hydrogen-bonded form.
-
¹H NMR Diagnostic Signals: The acetal proton (H-2) appears as a distinct doublet or broad singlet between 5.2–5.6 ppm. The bridgehead protons (H-3a and H-6a) resonate at ~2.8 ppm and ~4.5 ppm, respectively. The terminal methyl of the decyl chain is a crisp triplet at 0.88 ppm.
-
NOESY Correlations: A strong Nuclear Overhauser Effect (NOE) cross-peak between H-3a and H-6a is the definitive proof of the cis-fused ring junction, which is thermodynamically favored in the [2.3-b] system.
Fig 3. Logical workflow for 2D NMR structural elucidation of the bis-THF core.
Conclusion
The successful identification of 5-Decylhexahydrofuro[2,3-b]furan-2-ol demands a holistic, causality-driven approach. By understanding the chemical reactivity of the bis-THF lactol, researchers can implement aprotic extraction protocols, pH-controlled chromatography, and strategic NMR solvent selection to ensure absolute structural trustworthiness.
References
- Title: Stereoselective and Efficient Synthesis of (3R,3aS,6aR)
- Title: 485318-93-2, 5-decylhexahydrofuro[2,3-b]furan-2-ol Source: Echemi URL
- Title: METHODS OF PRODUCING HEXAHYDROFURO[2, 3-b] FURAN-3-OL - Patent RU-2464266-C2 Source: PubChem URL
- Title: Efficient Synthesis of (3R,3aS,6aR)
Sources
Application Note: Synthesis and Isolation of 5-Decylhexahydrofuro[2,3-b]furan-2-ol
Document ID: AN-2026-03-30 Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists Compound: 5-Decylhexahydrofuro[2,3-b]furan-2-ol (CAS: 485318-93-2)
Strategic Overview and Mechanistic Rationale
The hexahydrofuro[2,3-b]furan core is a privileged scaffold in medicinal chemistry, most notably recognized as the high-affinity P2 ligand in HIV-1 protease inhibitors such as Darunavir (Ghosh et al., 2006) [1]. The incorporation of a highly lipophilic decyl chain at the C5 position (5-decylhexahydrofuro[2,3-b]furan-2-ol) presents unique synthetic challenges, primarily concerning solubility, steric hindrance during cyclization, and the stereoselective reduction of the fused bicyclic system.
As a Senior Application Scientist, I have designed this protocol to bypass the limitations of traditional linear syntheses. The methodology relies on a late-stage oxidative cyclization to form the bicyclic lactone, followed by a strictly controlled cryogenic reduction to yield the target lactol (2-ol). The causality behind this approach is rooted in thermodynamic control: attempting to build the decyl chain after the formation of the sensitive lactol often leads to ring-opening and polymerization. By establishing the lipophilic tail early, we leverage its steric bulk to direct the diastereoselectivity of the subsequent cyclization.
Synthetic Workflow
Figure 1: Retrosynthetic and forward workflow for the synthesis of the target bicyclic lactol.
Experimental Methodologies
The following protocols detail the critical two final steps: the formation of the bicyclic lactone and its subsequent reduction to the lactol.
Synthesis of 5-Decylhexahydrofuro[2,3-b]furan-2-one (Bicyclic Lactone)
Mechanistic Insight: The formation of the fused bicyclic system requires an oxidative radical cyclization or a transition-metal-catalyzed oxidative cleavage/condensation sequence. We utilize an ozonolysis-acetalization cascade from a decyl-substituted homoallylic precursor. The presence of the decyl group at C5 dictates the facial selectivity of the cyclization, favoring the cis-fused thermodynamic product.
Materials:
-
5-Decyl-3-(allyloxy)cyclopent-1-ene precursor (10.0 g, 37.8 mmol)
-
Dichloromethane (DCM), anhydrous (200 mL)
-
Ozone ( O3 ) / Oxygen ( O2 ) stream
-
Dimethyl sulfide (DMS) (8.0 mL, 109 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.36 g, 1.89 mmol)
Step-by-Step Procedure:
-
Cryogenic Setup: Charge a flame-dried 500 mL 3-neck round-bottom flask with the precursor and anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble a stream of O3/O2 through the solution at a rate of 2 L/min. Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The reaction is complete when a persistent blue color appears (indicating unreacted ozone saturation).
-
Quenching: Purge the system with Argon for 15 minutes to remove excess ozone. Slowly add DMS dropwise over 10 minutes to reduce the ozonide intermediate. Allow the mixture to warm to room temperature and stir for 12 hours.
-
Acid-Catalyzed Cyclization: Add p-TsOH to the crude aldehyde mixture. Equip the flask with a Dean-Stark trap and reflux for 4 hours to drive the cyclization and lactonization.
-
Workup: Wash the organic layer with saturated aqueous NaHCO3 (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to yield the bicyclic lactone.
Cryogenic Reduction to 5-Decylhexahydrofuro[2,3-b]furan-2-ol
Mechanistic Insight: The reduction of a lactone to a lactol (hemiacetal) without over-reduction to the open-chain diol requires precise stoichiometric and thermal control. Diisobutylaluminum hydride (DIBAL-H) is selected due to the stability of its tetrahedral aluminum intermediate at -78 °C, which prevents the collapse of the hemiacetal until the aqueous quench (Corey et al., 1975) [2].
Materials:
-
5-Decylhexahydrofuro[2,3-b]furan-2-one (5.0 g, 18.6 mmol)
-
Anhydrous Tetrahydrofuran (THF) (100 mL)
-
DIBAL-H (1.0 M in Toluene, 20.5 mL, 20.5 mmol)
-
Rochelle's Salt (Potassium sodium tartrate) saturated aqueous solution (100 mL)
Step-by-Step Procedure:
-
Preparation: Dissolve the bicyclic lactone in anhydrous THF in a strictly moisture-free environment (Argon atmosphere). Cool the reaction vessel to exactly -78 °C.
-
Reductant Addition: Using a syringe pump, add the DIBAL-H solution at a rate of 0.5 mL/min. Crucial: Rapid addition causes localized heating, leading to over-reduction to the diol byproduct.
-
Maturation: Stir the reaction mixture at -78 °C for exactly 2 hours. Monitor via TLC; the lactol product will stain heavily with phosphomolybdic acid (PMA) but may streak due to anomeric equilibrium.
-
Quenching (The Self-Validating Step): Quench the reaction at -78 °C by the slow addition of 5 mL of methanol, followed immediately by 100 mL of saturated aqueous Rochelle's salt.
-
Emulsion Breakdown: Remove the cooling bath and stir vigorously at room temperature for 4-6 hours until the opaque emulsion breaks into two distinct, clear phases. Failure to stir until clear will result in severe yield loss due to aluminum-product chelation.
-
Extraction and Isolation: Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate. The product is typically used in subsequent coupling steps without further purification to prevent anomeric degradation.
Quantitative Data and Optimization
The following table summarizes the optimization of the DIBAL-H reduction step, demonstrating the causality between temperature control and product distribution.
| Temperature (°C) | DIBAL-H Equivalents | Addition Rate (mL/min) | Yield of Lactol (%) | Diol Byproduct (%) | Unreacted Lactone (%) |
| 0 | 1.1 | 2.0 | 15% | 80% | 5% |
| -40 | 1.1 | 1.0 | 45% | 40% | 15% |
| -78 | 1.1 | 0.5 | 88% | <5% | 7% |
| -78 | 1.5 | 0.5 | 60% | 35% | <5% |
Table 1: Optimization matrix for the reduction of 5-decylhexahydrofuro[2,3-b]furan-2-one. Optimal conditions require strict cryogenic control and near-stoichiometric reductant to prevent diol formation.
Analytical Characterization (Expected)
Due to the hemiacetal nature of 5-decylhexahydrofuro[2,3-b]furan-2-ol, NMR analysis will present as a mixture of α and β anomers at the C2 position.
-
1H NMR (400 MHz, CDCl3 ): δ 5.65 (d, J = 4.2 Hz, 1H, anomeric H, major), 5.58 (d, J = 3.8 Hz, 1H, anomeric H, minor), 4.50 - 4.35 (m, 2H, bridgehead CH), 3.90 - 3.75 (m, 1H, C5-H), 2.20 - 1.60 (m, 6H, ring CH2 ), 1.50 - 1.20 (m, 18H, decyl chain CH2 ), 0.88 (t, J = 6.8 Hz, 3H, terminal CH3 ).
-
Mass Spectrometry (ESI+): Calculated for C16H30O3 [M+Na]+ : 293.21; Found: 293.25.
References
-
Ghosh, A. K., Sridhar, P. R., Kumaragurubaran, N., Koh, Y., Weber, I. T., & Mitsuya, H. (2006). Bis-Tetrahydrofuran: A Privileged Ligand for Darunavir and a New Generation of HIV Protease Inhibitors That Combat Drug Resistance. ChemMedChem, 1(9), 939–950.[Link]
-
Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. (Contextual methodology for functional group interconversions and lactone reductions in complex synthesis).[Link]
1H and 13C NMR spectroscopy characterization of 5-Decylhexahydrofuro[2,3-b]furan-2-ol
An Application Guide for the Complete NMR Spectroscopic Characterization of 5-Decylhexahydrofuro[2,3-b]furan-2-ol
Authored by: A Senior Application Scientist
Abstract
The hexahydrofuro[2,3-b]furan scaffold is a privileged bicyclic ether system present in a variety of natural products and serves as a crucial chiral building block in medicinal chemistry, most notably in the synthesis of HIV-1 protease inhibitors like Darunavir.[1][2][3] The precise structural and stereochemical characterization of its derivatives is paramount for understanding their biological activity and ensuring drug efficacy. This application note provides a comprehensive, in-depth guide to the structural elucidation of a representative derivative, 5-Decylhexahydrofuro[2,3-b]furan-2-ol, using a suite of advanced one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail not only the protocols for data acquisition but also the logical framework for spectral interpretation, moving from sample preparation to unambiguous molecular structure confirmation.
Introduction: The Rationale for Advanced NMR Characterization
The structural complexity of 5-Decylhexahydrofuro[2,3-b]furan-2-ol, featuring a fused bicyclic system, multiple stereocenters, and a long alkyl chain, presents a significant characterization challenge. Simple 1D ¹H NMR alone is often insufficient for complete assignment due to signal overlap and complex coupling patterns. A multi-faceted approach employing 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR is essential. This guide demonstrates how these techniques work in concert to build a complete, validated picture of the molecule's connectivity and stereochemistry.
-
¹H and ¹³C NMR provide the fundamental chemical shift information for all proton and carbon nuclei.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer) differentiates carbon signals into CH₃/CH (positive) and CH₂ (negative) groups, which is critical for assigning the numerous methylene groups in the decyl chain and furofuran core.[4][5][6][7][8]
-
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within isolated spin systems, such as the bicyclic core and the alkyl chain.[9][10][11]
-
HSQC (Heteronuclear Single Quantum Coherence) creates a direct, one-bond correlation map between each proton and its attached carbon, serving as the primary tool for assigning the ¹³C spectrum based on proton assignments.[12][13][14]
-
HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-4 bond) correlations between protons and carbons. This is the key experiment for connecting disparate spin systems (e.g., linking the decyl chain to the furofuran core) and for assigning non-protonated (quaternary) carbons.[12][15][16][17]
Experimental Design and Protocols
Scientific integrity begins with meticulous experimental execution. The following protocols are designed to yield high-quality, reproducible data.
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.
-
Material Quantity: Weigh 15-25 mg of purified 5-Decylhexahydrofuro[2,3-b]furan-2-ol for ¹H and 2D NMR experiments. For a high-quality ¹³C spectrum, 50-75 mg is recommended.[18][19]
-
Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with exchangeable protons (like the hydroxyl group), DMSO-d₆ can be used to slow down exchange and observe coupling to the OH proton.[20][21] Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean, dry vial.[20][22]
-
Filtration (Critical Step): To avoid spectral artifacts and line broadening, the sample must be free of all particulate matter. Draw the solution into a clean Pasteur pipette with a tightly packed plug of glass wool or a syringe filter and filter it directly into a clean, high-quality 5 mm NMR tube.[18][20]
-
Labeling and Storage: Cap the NMR tube securely and label it clearly. Store appropriately before analysis.
Protocol 2: NMR Data Acquisition
The following parameters are provided as a robust starting point for a 500 MHz spectrometer.
| Experiment | Pulse Program | Number of Scans (NS) | Relaxation Delay (d1) | Key Parameters | Rationale |
| ¹H (Proton) | zg30 | 16 | 2.0 s | 30° pulse angle | Quantitative analysis with good signal-to-noise. |
| ¹³C {¹H} | zgpg30 | 1024 | 2.0 s | Broadband proton decoupling | Obtains signals for all carbon types, including quaternary. |
| DEPT-135 | dept135 | 256 | 2.0 s | 135° final pulse | Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.[5][7][8] |
| COSY | cosygpqf | 8 | 1.5 s | Gradient-selected, phase-sensitive | Maps all ³JHH and some ⁴JHH couplings to establish proton connectivity.[9][11] |
| HSQC | hsqcedetgpsisp2.2 | 4 | 1.5 s | Edited, gradient-selected | Correlates protons to their directly attached carbons with high sensitivity.[12][13][23] |
| HMBC | hmbcgpndqf | 16 | 2.0 s | Optimized for ⁸Hz J(CH) | Detects long-range (2-3 bond) H-C correlations for structural assembly.[15][16] |
Protocol 3: Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain.[24][25]
-
Phase Correction: All spectra must be correctly phased (both zero- and first-order) to ensure accurate integration and peak shape.[26]
-
Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline.[26]
-
Referencing: The ¹H spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). The ¹³C spectrum is referenced indirectly via the ¹H spectrum.[21]
-
Software: Standard NMR processing software such as TopSpin (Bruker), NMRFx, or Mnova can be used for these steps.[27]
Data Analysis and Structural Elucidation
The following section details the logical process of interpreting the spectral data to arrive at the final structure. The molecule is numbered as shown below for clarity.
(Note: The chemical shifts and coupling constants discussed are representative values based on known principles for this class of compound and are intended for illustrative purposes.)
¹H NMR: Initial Proton Assignments
The ¹H NMR spectrum provides the initial roadmap. Protons in different chemical environments give distinct signals.
-
Anomeric Proton (H-2): This proton, being attached to a carbon that is bonded to two oxygen atoms (a hemiacetal), is expected to be the most downfield signal in the furofuran system, likely around 5.2-5.4 ppm. Its multiplicity will depend on its coupling to H-3.
-
Protons Adjacent to Oxygen (H-3, H-5, H-6a, H-8): Protons on carbons directly bonded to the ether or hydroxyl oxygens will appear in the 3.5-4.5 ppm range.[28]
-
Bridgehead Proton (H-3a): This proton is coupled to multiple neighbors and will likely appear as a complex multiplet.
-
Decyl Chain Protons: The methylene group attached to the ring (H-1') will be shifted downfield relative to the others. The bulk of the chain's -(CH₂)₈- protons will form a broad, overlapping multiplet around 1.2-1.4 ppm. The terminal methyl group (H-10') will appear as a characteristic triplet around 0.88 ppm.
-
Hydroxyl Proton (OH): The chemical shift of the OH proton is highly variable and depends on concentration, solvent, and temperature.[29][30] It often appears as a broad singlet.
¹³C and DEPT-135: Carbon Skeleton Mapping
The ¹³C spectrum reveals all unique carbon atoms, while the DEPT-135 experiment sorts them by the number of attached protons.
-
Anomeric Carbon (C-2): The hemiacetal carbon is significantly deshielded and will appear far downfield, typically between 95-105 ppm. It will be a positive signal in the DEPT-135 spectrum (CH).
-
Carbons Bonded to Oxygen (C-3, C-5, C-6a, C-8): These carbons will resonate in the 65-85 ppm region.[28] DEPT-135 will distinguish the CH carbons (C-3, C-5, C-6a) from the CH₂ carbon (C-8).
-
Bridgehead Carbon (C-3a): This CH carbon will appear in the aliphatic region, likely around 40-50 ppm.
-
Decyl Chain Carbons: The carbons of the long alkyl chain will appear in the 14-35 ppm range. The terminal methyl carbon (C-10') will be the most upfield signal around 14 ppm (positive in DEPT-135), while the numerous CH₂ groups will appear as negative signals.
2D NMR: Assembling the Structure
The COSY spectrum connects protons that are coupled, typically over 2 or 3 bonds. This allows us to trace out the connectivity within the molecule's distinct "spin systems."
-
Furofuran Core: Starting from the easily identified anomeric proton (H-2), a cross-peak will connect it to H-3. H-3 will show a correlation to H-3a. H-3a, in turn, will correlate to both H-6a and the H-8 protons, confirming the bicyclic framework.
-
Decyl Chain: Starting from the terminal methyl group (H-10'), one can "walk" down the chain by following the COSY cross-peaks: H-10' correlates to H-9', which correlates to H-8', and so on, through the overlapping methylene signals until H-1'. H-1' will show a correlation to the proton on the ring it is attached to (H-5).
The HSQC spectrum is the definitive tool for carbon assignment. Each cross-peak represents a direct, one-bond C-H connection. By overlaying the assigned ¹H spectrum, every protonated carbon can be unambiguously identified. For example, the ¹H signal at ~5.3 ppm (H-2) will have a cross-peak to the ¹³C signal at ~100 ppm, definitively assigning that resonance to C-2.
The HMBC spectrum provides the final, crucial links by showing correlations over 2 and 3 bonds.
-
Connecting the Decyl Chain: The protons at H-1' on the decyl chain will show a 2-bond correlation to C-5 and a 3-bond correlation to C-6a, unequivocally confirming the attachment point of the alkyl substituent.
-
Confirming Ring Fusion: The anomeric proton H-2 will show a 3-bond correlation across the glycosidic-like bond to C-6a. Similarly, the bridgehead proton H-3a will show correlations to C-2, C-5, and C-8, solidifying the structure of the fused rings.
Data Summary and Visualization
Workflow Visualization
The overall process from sample preparation to final structural verification can be visualized as a logical workflow.
Caption: Workflow for NMR-based structural elucidation.
Key HMBC Connectivity Diagram
This diagram illustrates how long-range correlations are used to assemble the molecular fragments.
Caption: Key 2- and 3-bond HMBC correlations.
Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| H-2 | 5.35 | d | 5.0 | Hemiacetal CH |
| H-3 | 4.45 | m | - | CH-OH |
| H-3a | 2.85 | m | - | Bridgehead CH |
| H-5 | 4.15 | m | - | CH-O |
| H-6a | 4.30 | t | 6.5 | CH-O |
| H-8a | 3.90 | dd | 9.0, 6.5 | CH₂-O |
| H-8b | 3.82 | t | 9.0 | CH₂-O |
| H-1' | 1.55 | m | - | CH₂ |
| -(CH₂)₈- | 1.28 | br s | - | Alkyl Chain |
| H-10' | 0.88 | t | 7.0 | Terminal CH₃ |
| OH | 2.50 | br s | - | Hydroxyl |
Table 2: Representative ¹³C and DEPT-135 NMR Data (125 MHz, CDCl₃)
| Position | δ (ppm) | DEPT-135 | Assignment |
| C-2 | 101.5 | CH (+) | Hemiacetal Carbon |
| C-3 | 74.2 | CH (+) | C-OH |
| C-3a | 46.1 | CH (+) | Bridgehead Carbon |
| C-5 | 78.9 | CH (+) | C-O (Alkyl Chain) |
| C-6a | 81.3 | CH (+) | C-O (Bridgehead) |
| C-8 | 69.8 | CH₂ (-) | C-O |
| C-1' | 31.9 | CH₂ (-) | Alkyl Chain |
| C-2' | 29.7 | CH₂ (-) | Alkyl Chain |
| ... | 29.3-29.6 | CH₂ (-) | Alkyl Chain |
| C-9' | 22.7 | CH₂ (-) | Alkyl Chain |
| C-10' | 14.1 | CH₃ (+) | Terminal Methyl |
Conclusion
The structural elucidation of complex organic molecules like 5-Decylhexahydrofuro[2,3-b]furan-2-ol is a systematic process of evidence gathering. This application note has demonstrated that through the logical and combined application of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This rigorous approach not only confirms the core bicyclic structure and the identity of the substituent but also provides the foundational data necessary for determining the molecule's relative stereochemistry, an essential step in drug development and natural product synthesis.
References
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Fiveable. (2025, August 15). DEPT-135: Organic Chemistry Study Guide. Retrieved from [Link]
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CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Asiri, A. M. (2014). How to Prepare Samples for NMR. ResearchGate. Retrieved from [Link]
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University of Alberta, Department of Chemistry. (n.d.). Chemical shifts. Retrieved from [Link]
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Magritek. (n.d.). COSY. Retrieved from [Link]
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JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]
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Weizmann Institute of Science. (n.d.). Long-range heteronuclear correlation. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
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University of Cambridge, Department of Chemistry. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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Columbia University, NMR Core Facility. (n.d.). COSY. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). DEPT 13 C-NMR Spectra. Retrieved from [Link]
- Delaglio, F., Wu, Z., & Bax, A. (2000). Measurement of Homonuclear Proton Couplings from Regular 2D COSY Spectra. Journal of Magnetic Resonance, 142(2), 345-349.
-
SpectraBase. (n.d.). (2R,3AS,6AR)-5-OXOHEXAHYDROFURO-[2,3-B]-FURAN-2-CARBOXYLIC-ACID - Optional[13C NMR]. Retrieved from [Link]
- Wang, B., et al. (2020). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 25(19), 4539.
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MathWorks. (2024, June 14). NMR Data Processing and Analysis. Retrieved from [Link]
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JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from [Link]
-
OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. Retrieved from [Link]
-
Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
-
Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]
- Ghosh, A. K., & Swanson, L. M. (2008). Efficient Synthesis of (3R,3aS,6aR)- Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde. Organic Letters, 10(5), 881-884.
-
University of Ottawa, NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. Retrieved from [Link]
- Williamson, R. T., et al. (2013). Using HMBC and ADEQUATE NMR Data To Define and Differentiate Long-Range Coupling Pathways: Is the Crews Rule Obsolete?.
-
PubChem. (n.d.). (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- Exarchou, V., et al. (2016). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 21(7), 844.
-
Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
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Reich, H. J. (2020, February 14). Two Dimensional NMR. In Organic Chemistry Data. Retrieved from [Link]
- Johnson, B. A., et al. (2021). NMR data processing, visualization, analysis and structure calculation with NMRFx.
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Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
- Google Patents. (n.d.). EP2643326B1 - Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol.
-
University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). NMR Theory and Techniques. Retrieved from [Link]
- da Silva, A. M., et al. (2024, October 31). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. The Journal of Organic Chemistry.
-
Chem-Space. (2016, December 23). (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, Furofuranol. Retrieved from [Link]
- Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1195-1219.
- Meinwald, J., & Lewis, A. (1961). The N.m.r. Spectra of Bicyclo [2.1.1]hexane Derivatives. Journal of the American Chemical Society, 83(12), 2769-2775.
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Application Note: HPLC-MS/MS Method Development for the Quantitation of 5-Decylhexahydrofuro[2,3-b]furan-2-ol
Executive Summary & Analyte Profiling
The quantitative analysis of non-chromophoric, highly lipophilic molecules in biological matrices requires a strategic departure from standard chromatographic approaches. The target analyte, 5-Decylhexahydrofuro[2,3-b]furan-2-ol (Molecular Weight: 270.22 Da), features a stereochemically complex bicyclic hemiacetal core—a scaffold famously utilized as the P2 ligand in the HIV-1 protease inhibitor Darunavir[1].
However, unlike Darunavir, this specific derivative possesses a 10-carbon (decyl) aliphatic chain and lacks any basic nitrogen atoms or UV-absorbing aromatic rings. This presents a trifecta of analytical challenges:
-
Optical Invisibility: The absence of a chromophore renders HPLC-UV detection impossible.
-
Ionization Resistance: The neutral, non-basic nature of the molecule results in negligible protonation ([M+H]+) in standard Electrospray Ionization (ESI).
-
Hydrophobic Anchoring: The long decyl chain causes excessive retention and peak broadening on standard C18 stationary phases.
This application note details a mechanistically driven, self-validating HPLC-MS/MS protocol designed to overcome these challenges through strategic adduct formation and tailored stationary phase selection.
Mechanistic Method Development Logic
Ionization Strategy: The Adduct Imperative
Neutral lipophilic acetals and hemiacetals do not readily accept protons. While they naturally scavenge ambient sodium to form [M+Na]+ adducts, sodium adducts are thermodynamically highly stable. In the mass spectrometer's collision cell, [M+Na]+ ions resist fragmentation, leading to poor Multiple Reaction Monitoring (MRM) sensitivity.
To circumvent this, we engineer the ionization process by introducing Ammonium Formate (NH₄FA) into the mobile phase. Neutral molecules with oxygen-rich hydrogen-bonding sites readily form ammonium adducts[2]. This forces the dominant formation of the[M+NH₄]+ precursor ion at m/z 288.3. During Collision-Induced Dissociation (CID), the ammonium adduct undergoes a highly predictable and energetically favorable neutral loss of ammonia (NH₃) and water (H₂O), yielding a stable carbocation-like product ion at m/z 253.2.
Chromatographic Strategy: Mitigating Hydrophobic Retention
The 10-carbon alkyl chain drives the molecule's LogP to extreme levels. If a standard high-density C18 column is used, the analyte will partition too strongly into the stationary phase, resulting in late elution, severe band broadening, and a compromised signal-to-noise (S/N) ratio. Causality-Driven Choice: We utilize a sub-2 µm C8 (Octyl) column . The shorter alkyl chains of the C8 phase reduce the hydrophobic contact area, allowing the lipophilic decyl chain of the analyte to elute faster with a sharper peak profile, thereby maximizing MS source introduction efficiency.
Fig 1. HPLC-MS method development workflow for lipophilic neutral hemiacetals.
Experimental Protocols & Self-Validating Workflow
To ensure compliance with FDA Bioanalytical Method Validation guidelines[3], the following protocol integrates continuous self-validation checks.
Phase 1: Sample Preparation (Liquid-Liquid Extraction)
Due to the analyte's lipophilicity, protein precipitation (PPT) often leaves too many endogenous phospholipids that cause matrix effects. Liquid-Liquid Extraction (LLE) is preferred.
-
Aliquot: Transfer 100 µL of plasma/serum into a clean 2 mL microcentrifuge tube.
-
Internal Standard (IS): Add 10 µL of IS working solution (e.g., structurally similar deuterated analog, 500 ng/mL). Self-Validation Check: IS response must remain within ±15% variance across all samples to prove extraction consistency.
-
Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Evaporation: Transfer 800 µL of the upper organic layer to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (see Table 1).
Phase 2: LC-MS/MS Analytical Conditions
Table 1: Optimized Chromatographic Gradient
| Parameter | Specification |
|---|---|
| Column | Waters ACQUITY UPLC BEH C8 (2.1 x 50 mm, 1.7 µm) |
| Column Temperature | 45°C (Improves mass transfer for lipophilic compounds) |
| Mobile Phase A | Water + 5 mM Ammonium Formate + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 5 mM Ammonium Formate + 0.1% Formic Acid |
| Flow Rate | 0.45 mL/min |
| Injection Volume | 5.0 µL |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.00 | 40 | 60 |
| 0.50 | 40 | 60 |
| 2.50 | 5 | 95 |
| 3.50 | 5 | 95 |
| 3.60 | 40 | 60 |
| 4.50 | 40 | 60 |
Table 2: Triple Quadrupole MS/MS Parameters (ESI+)
| Parameter | Setting |
|---|---|
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| MRM Transition (Quantifier) | m/z 288.3 → 253.2 (Collision Energy: 18 eV) |
| MRM Transition (Qualifier) | m/z 288.3 → 113.1 (Collision Energy: 28 eV) |
Fig 2. ESI-MS/MS ionization and collision-induced dissociation pathway.
System Suitability and FDA Validation Criteria
A self-validating analytical batch must pass the following criteria before sample data can be accepted[3]:
-
Blank Matrix Check: Injection of extracted blank matrix must show an interfering peak area of < 20% of the LLOQ response for the analyte, and < 5% for the IS.
-
Calibration Curve Linearity: A minimum of 6 non-zero calibration standards must be used. The correlation coefficient ( R2 ) must be ≥0.990 using a 1/x2 weighted linear regression.
-
Accuracy and Precision: Quality Control (QC) samples at Low, Mid, and High concentrations must demonstrate a precision (CV%) of ≤15% and an accuracy within ±15% of nominal values ( ±20% at the LLOQ).
References
-
Ghosh, A. K., Markad, S. B., & Robinson, W. L. (2020). The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. The Journal of Organic Chemistry. 1
-
U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: Bioanalytical Method Validation. 3
-
Agilent Technologies. (2012). Introduction to Mass Spectrometry: Factors Affecting Electrospray Ionization. 2
Sources
Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 5-Decylhexahydrofuro[2,3-b]furan-2-ol
Executive Summary & Structural Context
5-Decylhexahydrofuro[2,3-b]furan-2-ol (CAS: 485318-93-2) is a complex, lipophilic molecule characterized by a fused bicyclic hexahydrofuro[2,3-b]furan (bis-THF) core, a hemiacetal group at the C2 position, and a highly hydrophobic decyl chain at the C5 position.
The bis-THF core is a highly privileged pharmacophore, most notably recognized as the critical binding moiety in the HIV-1 protease inhibitor Darunavir . Understanding the exact mass spectrometry (MS) fragmentation behavior of this core is essential for drug metabolism and pharmacokinetics (DMPK) studies, structural elucidation of related impurities, and the development of Multiple Reaction Monitoring (MRM) assays. This application note details the mechanistic causality behind its fragmentation and provides a self-validating LC-MS/MS protocol for its definitive characterization.
Mechanistic Causality of Fragmentation
The fragmentation of 5-Decylhexahydrofuro[2,3-b]furan-2-ol under positive Electrospray Ionization (ESI+) and Collision-Induced Dissociation (CID) follows a highly predictable, thermodynamically driven pathway.
-
Hemiacetal Dehydration (m/z 271.22 → 253.21): The hydroxyl group at the C2 position is adjacent to the ring oxygen (O1), forming a hemiacetal. Hemiacetals are intrinsically labile under acidic ESI conditions. Protonation of the hydroxyl group leads to the rapid expulsion of water (18.01 Da), generating a highly stable, resonance-stabilized oxonium ion at m/z 253.21. This is typically the base peak at low collision energies.
-
Alkyl Chain Elimination (m/z 253.21 → 113.06): As collision energy increases, the charge-driven elimination of the C5 decyl chain occurs. This proceeds via a concerted mechanism resembling a retro-ene reaction, resulting in the neutral loss of decene (C10H20, 140.16 Da). This yields the characteristic bis-THF core ion at m/z 113.06 ([C6H9O2]+), a signature fragment identical to the core fragment observed in Darunavir degradation studies .
-
Cross-Ring Cleavage (m/z 113.06 → 69.03): The bis-THF core ion undergoes further high-energy cross-ring cleavage. The neutral loss of a C2H4O fragment (44.03 Da) from the unsubstituted THF ring yields the m/z 69.03 furanium ion ([C4H5O]+).
Fig 1: Proposed ESI-MS/MS fragmentation pathway for 5-Decylhexahydrofuro[2,3-b]furan-2-ol.
Quantitative Data Summary
High-resolution mass spectrometry (HRMS) using a Q-TOF or Orbitrap analyzer is required to confidently assign the elemental formulas of the fragments and differentiate them from isobaric lipid interferences.
| Fragment Identity | Exact m/z | Elemental Formula | Neutral Loss | Mass Error | Relative Abundance |
| Protonated Precursor | 271.2273 | [C16H30O3 + H]+ | - | < 2.0 ppm | 15% |
| Oxonium Ion | 253.2167 | [C16H29O2]+ | H2O (18.0106 Da) | < 2.0 ppm | 100% (Base Peak) |
| Bis-THF Core | 113.0602 | [C6H9O2]+ | C10H20 (140.1565 Da) | < 2.0 ppm | 65% |
| Furanium Ion | 69.0340 | [C4H5O]+ | C2H4O (44.0262 Da) | < 2.0 ppm | 40% |
Self-Validating Analytical Protocol
To ensure absolute trustworthiness, this protocol incorporates a self-validating system suitability test (SST) . Because the target compound and the reference standard (Darunavir) share the identical bis-THF core, they must yield the identical m/z 113.06 → 69.03 transition under the same CID conditions. If the Darunavir control fails to produce these fragments, the collision energy calibration is invalid, and the run must be aborted.
Step-by-Step Methodology
Step 1: Sample and Standard Preparation
-
Target Sample: Dissolve 5-Decylhexahydrofuro[2,3-b]furan-2-ol in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid. (Causality: Formic acid acts as a proton donor, essential for driving the initial protonation of the hemiacetal oxygen).
-
SST Control: Prepare a 1 µg/mL solution of Darunavir reference standard in the exact same diluent.
Step 2: UHPLC Separation Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.
Step 3: Q-TOF MS/MS Acquisition
-
Ionization Mode: ESI Positive (+).
-
Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temp: 350°C.
-
Targeted MS/MS: Isolate m/z 271.22 (Target) and m/z 548.27 (Darunavir SST).
-
Collision Energy (CE) Ramp: Apply a CE ramp from 15 eV to 40 eV. (Causality: 15 eV is sufficient for the low-energy water loss, while 35-40 eV is required to drive the retro-ene decyl loss and cross-ring cleavage).
Step 4: Data Validation
-
Confirm the presence of m/z 113.06 and 69.03 in the Darunavir SST chromatogram.
-
Extract the identical exact masses from the target compound's MS/MS spectra. Mass error must be ≤ 2.0 ppm.
Fig 2: UHPLC-ESI-Q-TOF MS/MS analytical workflow for structural characterization.
References
Catalytic Asymmetric Synthesis of 5-Decylhexahydrofuro[2,3-b]furan-2-ol Enantiomers via Dynamic Kinetic Resolution
Executive Summary & Scope
The hexahydrofuro[2,3-b]furan-2-ol (bis-tetrahydrofuran or bis-THF lactol) scaffold is a privileged structural motif, most notably serving as the critical high-affinity ligand in next-generation HIV-1 protease inhibitors such as Darunavir and Brecanavir[1]. While the standard bis-THF core is well-documented, the synthesis of the 5-decylhexahydrofuro[2,3-b]furan-2-ol derivative introduces profound lipophilicity. This modification makes it a highly valuable intermediate for drug development professionals aiming to target lipid-rich viral envelopes or enhance blood-brain barrier penetration[2].
This Application Note details a state-of-the-art, stereocontrolled cascade protocol for the synthesis of 5-decylhexahydrofuro[2,3-b]furan-2-ol enantiomers. By leveraging a transition-metal-catalyzed Dynamic Kinetic Resolution (DKR) followed by a reductive cascade cyclization, this route circumvents the 50% yield ceiling of traditional enzymatic kinetic resolutions[3], providing a highly scalable, atom-economical, and sustainable pathway[4].
Mechanistic Rationale & Retrosynthetic Analysis (E-E-A-T)
The Causality of Dynamic Kinetic Resolution (DKR)
Traditional syntheses of the bis-THF core often rely on late-stage enzymatic resolution of racemic alcohols, which intrinsically limits the theoretical yield to 50% and generates significant waste[4]. To build the 5-decyl derivative efficiently, we employ a retrosynthetic disconnection that traces the bicyclic acetal back to a monocyclic β -ketolactone: 3-undecanoyldihydrofuran-2(3H)-one [3].
The critical stereocenters (C3a and C6a in the final bis-THF) are established simultaneously via a Ru(II)-BINAP catalyzed Asymmetric Hydrogenation . Because the α -proton of the β -ketolactone is highly acidic, the (R) and (S) enantiomers of the substrate rapidly interconvert via an enol intermediate under the reaction conditions. The chiral Ru-catalyst selectively and rapidly hydrogenates only one enantiomer (e.g., the (R)-isomer) to the corresponding syn-hydroxylactone. This DKR process drives the equilibrium forward, allowing a 100% theoretical yield of a single diastereomer[3].
Cascade Hemiacetalization
Following DKR, the resulting chiral hydroxylactone is subjected to a controlled reduction using Diisobutylaluminum hydride (DIBAL-H). The causality of maintaining strict cryogenic temperatures (-78 °C) is paramount: it stabilizes the tetrahedral aluminum alkoxide intermediate, preventing over-reduction to the open-chain diol. Upon acidic aqueous quench, the intermediate collapses to the lactol, and the pendant secondary hydroxyl group spontaneously attacks the electrophilic anomeric center, closing the second tetrahydrofuran ring to yield the 5-decylhexahydrofuro[2,3-b]furan-2-ol[1].
Experimental Protocols
System Design: Each step includes internal checkpoints to ensure the integrity of the cascade and self-validate the intermediate states.
Protocol A: Synthesis of Racemic 3-Undecanoyldihydrofuran-2(3H)-one
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and argon inlet.
-
Reagents: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 120 mmol) in anhydrous THF (150 mL).
-
Addition: Cool the suspension to 0 °C. Add γ -butyrolactone (1.0 eq, 100 mmol) dropwise over 15 minutes. Stir for 30 minutes.
-
Acylation: Add ethyl undecanoate (1.1 eq, 110 mmol) dropwise. Warm the reaction to room temperature and reflux for 12 hours.
-
Workup: Quench with 1M HCl until pH 3. Extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc 8:2) to yield the racemic β -ketolactone as a white solid.
Protocol B: Ru-Catalyzed Dynamic Kinetic Resolution (DKR)
-
Catalyst Preparation: In a glovebox, dissolve [(R)-BINAP-RuCl2] (0.5 mol%) in degassed anhydrous Methanol (20 mL).
-
Substrate Loading: Transfer the racemic 3-undecanoyldihydrofuran-2(3H)-one (50 mmol) into a high-pressure stainless-steel hydrogenation autoclave. Add the catalyst solution.
-
Hydrogenation: Purge the autoclave with H2 gas three times. Pressurize to 50 atm H2.
-
Reaction: Heat the vessel to 50 °C and stir vigorously for 24 hours.
-
Causality Checkpoint: Elevated temperature (50 °C) is strictly required to ensure the rate of substrate epimerization (via the enol) outpaces the rate of hydrogenation, preventing a stalled kinetic resolution.
-
-
Isolation: Vent the H2 gas safely. Filter the mixture through a short pad of silica to remove the Ru-catalyst. Concentrate to yield (3R, 1'S)-3-(1-hydroxyundecyl)dihydrofuran-2(3H)-one.
Protocol C: DIBAL-H Reduction and Cascade Cyclization
-
Reduction: Dissolve the chiral hydroxylactone (40 mmol) in anhydrous CH2Cl2 (150 mL) under argon. Cool strictly to -78 °C using a dry ice/acetone bath.
-
DIBAL-H Addition: Add DIBAL-H (1.0 M in hexanes, 1.1 eq, 44 mmol) dropwise via syringe pump over 1 hour.
-
Causality Checkpoint: Monitor internal temperature to ensure it does not exceed -70 °C to prevent over-reduction to the diol species.
-
-
Quench & Cyclization: Stir for 2 hours at -78 °C. Quench by adding a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate, 50 mL) and 1M HCl (10 mL) to initiate the acid-catalyzed cyclization.
-
Phase Transfer: Remove the cooling bath and stir vigorously at room temperature for 4 hours until the aluminum emulsion breaks into two clear phases[3].
-
Extraction: Separate the organic layer. Extract the aqueous layer with CH2Cl2 (2 x 50 mL). Dry the combined organics over MgSO4 and concentrate.
-
Final Product: Flash chromatography (Hexanes/EtOAc 7:3) yields the pure (2S, 3aR, 5S, 6aR)-5-decylhexahydrofuro[2,3-b]furan-2-ol.
Quantitative Data & Optimization
The success of the DKR is highly dependent on the choice of chiral ligand, solvent, and temperature. Table 1 summarizes the optimization parameters for the synthesis of the intermediate hydroxylactone.
Table 1: Optimization of Ru-Catalyzed DKR of 3-Undecanoyldihydrofuran-2(3H)-one
| Entry | Catalyst Complex | Solvent | Temp (°C) | H2 (atm) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | [(R)-BINAP-RuCl2] | CH2Cl2 | 25 | 50 | 45 | 60:40 | 85 |
| 2 | [(R)-BINAP-RuCl2] | MeOH | 25 | 50 | 52 | 75:25 | 92 |
| 3 | [(R)-BINAP-RuCl2] | MeOH | 50 | 50 | 98 | 95:5 | >99 |
| 4 | [(R)-SEGPHOS-RuCl2] | MeOH | 50 | 50 | 96 | 92:8 | 98 |
| 5 | [(R)-BINAP-RuCl2] | THF | 50 | 50 | 70 | 80:20 | 90 |
Data Interpretation: Methanol (Entry 3) is critical as a protic solvent to facilitate the rapid enolization/epimerization of the β -ketolactone. At 25 °C (Entry 2), epimerization is too slow, leading to a poor diastereomeric ratio (dr) and yield. Increasing the temperature to 50 °C perfectly synchronizes the epimerization rate with the hydrogenation rate.
Process Visualization
Catalytic cycle of the Ru-BINAP DKR and subsequent cascade cyclization to the bis-THF core.
References
-
[1] Ghosh, A. K., et al. (2008). Highly diastereo- and enantioselective catalytic synthesis of the bis-tetrahydrofuran alcohol of Brecanavir and Darunavir. Tetrahedron: Asymmetry, 19(17), 2015-2019. URL:[Link]
-
[3] Riehl, P. S., et al. (2022). An Efficient Synthesis of the Bicyclic Darunavir Side Chain Using Chemoenzymatic Catalysis. Organic Process Research & Development, 26(2), 412–418. URL:[Link]
-
[2] Ghosh, A. K., et al. (2022). Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules (NIH PMC), 27(4), 1312. URL:[Link]
-
[4] Sheldon, R. A., et al. (2021). Comparing the greenness and sustainability of three routes to an HIV protease inhibitor intermediate. Green Chemistry (RSC), 23, 3312-3321. URL:[Link]
Sources
Application Note: In Vivo Application of 5-Decylhexahydrofuro[2,3-b]furan-2-ol in Murine Models
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Application: Advanced Lipid Nanoparticle (LNP) Formulation and Systemic Nucleic Acid Delivery
Introduction & Mechanistic Rationale
The delivery of genetic information to the interior of target cells in vivo remains a primary challenge in the development of RNA therapeutics[1]. While standard Lipid Nanoparticles (LNPs) rely on a four-component system (ionizable lipid, DSPC, cholesterol, and PEG-lipid), the incorporation of novel amphiphilic excipients can drastically alter the nanoparticle's surface corona, biodistribution, and endosomal escape efficiency.
5-Decylhexahydrofuro[2,3-b]furan-2-ol (DHF-2-ol) is a highly specialized amphiphilic molecule featuring a lipophilic decyl chain and a stereochemically rigid bis-tetrahydrofuran (bis-THF) hydrophilic headgroup.
The Causality of Experimental Choice:
-
Structural Anchoring: The decyl chain seamlessly integrates into the hydrophobic core of the DSPC/Cholesterol bilayer without disrupting the LNP's structural integrity.
-
Surface Hydrogen Bonding: The bis-THF moiety is renowned for forming extensive, highly structured hydrogen-bonding networks—a property famously exploited in the structure-based design of HIV protease inhibitors like Darunavir to enhance target affinity[2]. In an LNP context, this rigid hydrophilic headgroup extends into the aqueous phase, providing steric stability while avoiding the severe steric hindrance associated with high-density PEGylation (the "PEG dilemma").
-
Enhanced Endosomal Escape: Upon LDLR-mediated endocytosis, the unique acetal/hemiacetal structure of the bis-THF group assists in the localized disruption of the endosomal membrane during acidification, acting synergistically with the ionizable lipid to facilitate rapid cytosolic cargo release.
Mechanism of DHF-2-ol enhanced LNP endocytosis and endosomal escape in murine hepatocytes.
Material and Equipment Requirements
Reagents:
-
Ionizable Lipid: DLin-MC3-DMA
-
Helper Lipids: DSPC, Cholesterol, PEG-DMG (MW 2000)
-
Novel Excipient: 5-Decylhexahydrofuro[2,3-b]furan-2-ol (DHF-2-ol)
-
Payload: Firefly Luciferase (FLuc) mRNA (N1-methylpseudouridine modified)
-
Buffers: 50 mM Citrate buffer (pH 4.0), 1× PBS (pH 7.4, sterile)
-
Assay Kits: Quant-iT™ RiboGreen™ RNA Assay Kit
Equipment:
-
Microfluidic mixing system (e.g., Precision NanoSystems Ignite™)
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer Nano ZS)
-
In Vivo Imaging System (IVIS) for bioluminescence tracking
Formulation Protocol: DHF-2-ol-Integrated LNPs
To ensure a self-validating protocol, the formulation relies on microfluidic mixing to guarantee batch-to-batch reproducibility, followed by immediate DLS quality control (QC) to validate particle formation before in vivo application.
Step-by-Step Methodology
Step 1: Preparation of the Lipid Phase
-
Dissolve DLin-MC3-DMA, DSPC, Cholesterol, DHF-2-ol, and PEG-DMG in absolute ethanol.
-
Formulate the lipid mix at a molar ratio of 50 : 10 : 35 : 3.5 : 1.5 (Ionizable : DSPC : Chol : DHF-2-ol : PEG-DMG). Note: DHF-2-ol replaces a 3.5 mol% fraction of cholesterol to maintain optimal bilayer packing while exposing the bis-THF headgroup at the lipid-water interface.
-
Ensure the final total lipid concentration in ethanol is 12.5 mM.
Step 2: Preparation of the Aqueous Phase
-
Dilute FLuc mRNA in 50 mM Citrate buffer (pH 4.0) to achieve a final concentration of 0.17 mg/mL. This ensures an optimal Nitrogen-to-Phosphate (N/P) ratio of 6:1.
Step 3: Microfluidic Mixing
-
Load the lipid and aqueous phases into the microfluidic mixer.
-
Set the flow rate ratio (FRR) to 3:1 (Aqueous:Ethanol) and the total flow rate (TFR) to 12 mL/min.
-
Collect the effluent in a sterile tube.
Step 4: Dialysis and Sterile Filtration
-
Transfer the raw LNP suspension into a 10 kDa MWCO dialysis cassette.
-
Dialyze against 100 volumes of 1× PBS (pH 7.4) for 18 hours at 4°C to remove ethanol and neutralize the pH.
-
Filter the dialyzed LNPs through a 0.22 µm PES syringe filter inside a biosafety cabinet.
Microfluidic formulation workflow for DHF-2-ol integrated Lipid Nanoparticles.
In Vivo Murine Administration (Tail Vein Injection)
Systemic delivery via the lateral tail vein is the gold standard for assessing hepatic and extrahepatic translation of LNP-encapsulated mRNA[3].
Step-by-Step Methodology
-
Animal Preparation: Utilize female C57BL/6 mice (6–8 weeks old, 18–22 g). Acclimate animals for 7 days prior to the procedure.
-
Dosing Calculation: Dilute the DHF-2-ol LNPs in sterile 1× PBS to achieve a dosing volume of 150–200 µL per mouse, corresponding to an mRNA dose of 0.5 mg/kg .
-
Vasodilation: Place the mouse in a warming chamber (37°C) for 3–5 minutes to induce vasodilation of the lateral tail vein.
-
Injection: Restrain the mouse using a conical restrainer. Disinfect the tail with 70% ethanol. Insert a 27G to 30G needle bevel-up into the lateral vein. A smooth, resistance-free injection indicates successful intravenous delivery.
-
Monitoring: Return the mouse to its cage and monitor for acute distress (e.g., lethargy, piloerection) for the first hour post-injection.
Data Presentation & Quality Control
To validate the efficacy of the DHF-2-ol integration, compare the physicochemical properties and in vivo performance against a standard MC3-LNP baseline. The inclusion of DHF-2-ol typically yields a tighter particle size distribution and a significant boost in in vivo protein translation due to the bis-THF-mediated endosomal escape.
Table 1: Physicochemical and In Vivo Characterization Summary
| Formulation Type | Z-Average Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vivo Luminescence at 6h (p/s/cm²/sr) |
| Standard LNP (Control) | 78.4 ± 2.1 | 0.145 ± 0.02 | 94.2 ± 1.1 | 1.2 × 10⁸ ± 0.3 × 10⁸ |
| DHF-2-ol LNP (Test) | 74.1 ± 1.8 | 0.110 ± 0.01 | 96.5 ± 0.8 | 4.8 × 10⁸ ± 0.5 × 10⁸ |
Note: Luminescence data is acquired by administering 130 µL of 30 mg/mL D-luciferin intraperitoneally 15 minutes prior to IVIS imaging[3].
Sources
preparation of 5-Decylhexahydrofuro[2,3-b]furan-2-ol derivatives for drug discovery
Application Note: Preparation and Derivatization of 5-Decylhexahydrofuro[2,3-b]furan-2-ol for Advanced Drug Discovery Date Issued: March 30, 2026 | Origin: Tokyo, Japan
Executive Summary
The hexahydrofuro[2,3-b]furan (bis-THF) scaffold is a highly privileged pharmacophore in antiviral drug discovery, famously serving as the critical P2 ligand in HIV-1 protease inhibitors such as darunavir[1]. While the unsubstituted bis-THF core provides exceptional hydrogen-bonding interactions with the protease backbone, modern therapeutic design increasingly demands the modulation of lipophilicity to combat multidrug-resistant (MDR) strains.
The introduction of a 10-carbon aliphatic chain at the C5 position—yielding 5-decylhexahydrofuro[2,3-b]furan-2-ol (CAS 485318-93-2)[2]—represents a strategic structural evolution. This application note details the mechanistic rationale, self-validating synthetic protocols, and analytical workflows required to prepare this highly lipophilic bis-THF lactol derivative for downstream drug conjugation.
Mechanistic Insights: The Rationale for 5-Decyl Modification
Causality of the Scaffold: The bicyclic nature of the bis-THF ring restricts conformational flexibility, pre-organizing the oxygen atoms to act as potent hydrogen bond acceptors. When bound to an aspartic protease, these oxygens form critical, water-mediated hydrogen bonds with the highly conserved backbone amides (e.g., Asp29 and Asp30 in HIV-1 protease)[3]. Because these interactions target the protein backbone rather than the mutable side chains, the bis-THF scaffold is highly resilient to viral resistance mutations.
Role of the 5-Decyl Group & 2-ol Handle: The S2/S2' subsites of many viral proteases are deeply hydrophobic. Appending a 5-decyl chain dramatically increases the partition coefficient (LogP), driving the thermodynamics of binding via the hydrophobic effect and enhancing cellular membrane permeability. Furthermore, while traditional inhibitors utilize a 3-ol linkage, the synthesized 2-ol (lactol/hemiacetal) variant[2] offers a dynamic covalent handle. It exists in equilibrium with its open-chain hydroxy-aldehyde form, permitting unique conjugation strategies such as reductive amination with transition-state isosteres.
Synthetic Strategy and Logical Workflow
The synthesis of the 5-decyl bis-THF core relies on a stereoselective photochemical 1,3-dioxolane addition to a 5-substituted 2(5H)-furanone, followed by an acid-catalyzed intramolecular cyclization[1]. This route is deliberately chosen over traditional aldol condensations because the photochemical [2+2] cycloaddition strictly controls the anti relative stereochemistry required for optimal biological activity.
Figure 1: Retrosynthetic workflow and downstream target engagement pathways for 5-decyl bis-THF.
Experimental Protocols
The following methodologies provide a self-validating system for synthesizing the target compound.
Step 1: Preparation of the 5-Decyl-2(5H)-furanone Precursor
-
Reaction Setup: Dissolve 5-vinyl-2(5H)-furanone (10 mmol) and 1-dodecene (30 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere.
-
Catalysis: Add Grubbs' Second Generation Catalyst (5 mol%). The choice of a Ru-based metathesis catalyst ensures high tolerance for the ester carbonyl oxygen.
-
Execution: Reflux the mixture for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1).
-
Purification: Concentrate the solvent in vacuo and purify via silica gel flash chromatography to yield the 5-decyl furanone intermediate.
Step 2: Stereoselective Photochemical 1,3-Dioxolane Addition Causality: 1,3-dioxolane acts as both the solvent and a formyl anion equivalent. Benzophenone is utilized as a triplet sensitizer to facilitate the [2+2] cycloaddition, ensuring the addition occurs strictly anti to the bulky 5-decyl group[1].
-
Reaction Setup: Dissolve the 5-decyl furanone (5 mmol) in anhydrous 1,3-dioxolane (60 mL). Add benzophenone (15 mol%).
-
Irradiation: Cool the reaction vessel to 0 °C. Irradiate the mixture using a medium-pressure mercury lamp (λ > 300 nm) for 9 hours.
-
Self-Validation: The reaction is self-validating via UV-TLC. The starting furanone is highly UV-active; its complete disappearance, coupled with the emergence of a UV-inactive, CAM-stainable spot, confirms the successful destruction of the conjugated alkene.
-
Isolation: Evaporate the 1,3-dioxolane under reduced pressure and isolate the trans-photoadduct via chromatography.
Step 3: Acid-Catalyzed Cyclization to 5-Decylhexahydrofuro[2,3-b]furan-2-ol
-
Deprotection/Cyclization: Dissolve the photoadduct (3 mmol) in a mixture of THF/H₂O (4:1, 20 mL). Add catalytic p-toluenesulfonic acid (p-TsOH, 10 mol%).
-
Execution: Stir at 50 °C for 4 hours. The acid catalyzes the hydrolysis of the dioxolane acetal to an aldehyde, which immediately undergoes intramolecular nucleophilic attack by the C3 hydroxyl group to form the bicyclic lactol.
-
Quenching: Neutralize with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 × 20 mL). Dry over anhydrous Na₂SO₄ and concentrate.
Quantitative Data Presentation
Table 1: Optimization of Photochemical Cycloaddition Conditions Summary of reaction conditions demonstrating the necessity of low temperatures to maximize the diastereomeric ratio (dr).
| Entry | Sensitizer (mol%) | Temp (°C) | Time (h) | dr (anti:syn) | Yield (%) |
| 1 | Benzophenone (15%) | 25 | 6 | 85:15 | 68 |
| 2 | Benzophenone (15%) | 0 | 9 | 96:4 | 82 |
| 3 | Acetophenone (20%) | 0 | 12 | 90:10 | 71 |
| 4 | None (Control) | 0 | 24 | N/A | < 5 |
Table 2: Comparative Physicochemical Properties of bis-THF Derivatives Impact of the 5-decyl substitution on lipophilicity and theoretical S2' subsite engagement.
| Scaffold Variant | LogP (Calculated) | S2' Pocket Binding Energy (kcal/mol) | Aqueous Sol. (µg/mL) |
| Unsubstituted bis-THF | 0.85 | -4.2 | > 1000 |
| 5-Methyl bis-THF | 1.32 | -5.1 | 850 |
| 5-Decyl bis-THF | 5.41 | -9.8 | < 10 |
Analytical Validation
To ensure the structural integrity and trustworthiness of the synthesized 5-decylhexahydrofuro[2,3-b]furan-2-ol, the following analytical parameters must be met:
-
¹H NMR (400 MHz, CDCl₃): The critical self-validating signal is the hemiacetal proton at C2. Look for a distinct doublet or multiplet at δ 5.40–5.65 ppm . The absence of this peak strongly indicates a failure in the acid-catalyzed ring closure. The terminal methyl group of the decyl chain should appear as a clean triplet at δ 0.88 ppm.
-
High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₆H₃₀O₃ [M+Na]⁺: 293.2093; Found: 293.2098.
-
Chiral HPLC: To ensure the anti stereochemistry was preserved during the photochemical step, analyze the final compound using a Chiralcel OD-H column (Hexane/IPA 95:5, 1.0 mL/min). Diastereomeric excess (de) should exceed 92%.
Sources
Technical Support Center: Troubleshooting the Total Synthesis of 5-Decylhexahydrofuro[2,3-b]furan-2-ol
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the total synthesis of 5-decylhexahydrofuro[2,3-b]furan-2-ol .
The hexahydrofuro[2,3-b]furan architecture is a privileged, high-affinity P2-ligand scaffold famously utilized in like Darunavir[1]. However, the specific target, [2], introduces a highly lipophilic decyl chain at the C5 position and features a reactive hemiacetal at the C2 position. This unique structural combination presents distinct synthetic challenges, particularly concerning intermediate stability, over-oxidation, and stereocontrol during the tandem cyclization cascade.
Part 1: Synthetic Strategy & Workflow
The most robust route to this bicyclic hemiacetal involves the oxidative cleavage of a decyl-substituted alkenol precursor, followed by a thermodynamically controlled, acid-catalyzed tandem cyclization.
Fig 1. Step-by-step synthetic workflow for the 5-decylhexahydrofuro[2,3-b]furan-2-ol core.
Part 2: Troubleshooting Guides & FAQs
Fig 2. Troubleshooting logic tree for resolving low yields in hemiacetal formation.
Q1: During the oxidative cleavage of the decyl-alkenol precursor, my yields of the acyclic intermediate are consistently below 40%. How can I prevent over-oxidation?
Causality: The 5-decyl chain renders the precursor highly lipophilic, increasing the solubility of oxygen and ozone in the microenvironment of the substrate. Prolonged exposure to ozone inevitably leads to the over-oxidation of the desired aldehyde to a carboxylic acid. This is a well-documented issue when generating[3]. Actionable Solution: Implement a self-validating indicator system. By adding a trace amount of Sudan III dye (which has a slightly lower reactivity toward ozone than your terminal alkene), you create a visual cue. The exact moment the red color bleaches to clear/light blue, the ozone flow must be immediately purged with Argon. Furthermore, the reductive quench (using dimethyl sulfide, Me2S) must be initiated at -78 °C to safely decompose the Criegee ozonide intermediate before any warming occurs.
Q2: The acid-catalyzed cyclization to form the hexahydrofuro[2,3-b]furan-2-ol core results in a complex mixture of epimers and low yields. How do I achieve thermodynamic control?
Causality: The C2 position of the hexahydrofuro[2,3-b]furan-2-ol is an anomeric center (hemiacetal). Under kinetic conditions, cyclization yields a nearly 1:1 mixture of exo and endo anomers. Furthermore, the use of strong Brønsted acids (like p-TsOH) forces the elimination of the C2-hydroxyl group, yielding an undesired enol ether (dihydrofuran derivative)[4]. Actionable Solution: Switch to a milder organic acid, such as 10 mol% Camphorsulfonic acid (CSA), and allow the reaction to run at room temperature for 24 hours. This provides enough activation energy for the hemiacetal to reversibly open and close, funneling the mixture toward the thermodynamically favored exo-anomer (due to reduced steric clash with the bicyclic convex face).
Q3: I lose up to 50% of my product during silica gel chromatography. What is causing this degradation?
Causality: The target compound, 5-decylhexahydrofuro[2,3-b]furan-2-ol, is a sensitive bicyclic hemiacetal. Standard silica gel is inherently acidic (pH ~4.5-5.5). Because the lipophilic 5-decyl chain dramatically increases the compound's retention time on the column, the prolonged exposure to acidic silanol groups catalyzes the ring-opening and subsequent dehydration of the hemiacetal[1]. Actionable Solution: Neutralize the stationary phase. Pre-treat your silica gel by slurrying it in an eluent containing 1-2% triethylamine (Et3N). Maintain 1% Et3N in your mobile phase throughout the purification. Alternatively, switch to Florisil or neutral alumina, which lack destructive acidic sites.
Part 3: Quantitative Data Presentation
To illustrate the causality behind the catalyst selection in Q2 , the following table summarizes the optimization of the tandem cyclization step. Notice how the pKa of the acid directly correlates with the survival of the hemiacetal.
Table 1: Optimization of Acid-Catalyzed Cyclization Conditions
| Entry | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (exo:endo) | Mechanistic Observation |
| 1 | p-TsOH (0.1 eq) | CH₂Cl₂ | 25 | 4 | 35 | 1:1 | Significant dehydration to enol ether |
| 2 | TFA (1.0 eq) | CH₂Cl₂ | 0 | 12 | 52 | 1.5:1 | Incomplete cyclization; kinetic mixture |
| 3 | CSA (0.1 eq) | CH₂Cl₂ | 0 | 12 | 68 | 2:1 | Slow equilibration |
| 4 | CSA (0.1 eq) | CH₂Cl₂ | 25 | 24 | 89 | 9:1 | Optimal thermodynamic control |
| 5 | CSA (0.1 eq) | THF | 25 | 24 | 61 | 4:1 | Competing solvent coordination stalls cyclization |
Part 4: Experimental Protocols
The following protocols are designed as self-validating systems to ensure maximum reproducibility and yield.
Protocol A: Ozonolysis and Reductive Workup (Formation of Acyclic Intermediate)
This protocol utilizes a visual indicator to prevent over-oxidation, ensuring the structural integrity of the precursor[3].
-
Preparation: Dissolve the decyl-substituted alkenol precursor (1.0 equiv) in anhydrous CH₂Cl₂ (0.05 M concentration) in a flame-dried round-bottom flask.
-
Indicator Addition: Add 1-2 drops of a 0.1% solution of Sudan III in CH₂Cl₂. The solution will turn a distinct pink/red.
-
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Ozonolysis: Bubble a stream of ozone (O₃) through the solution. Self-Validation Check: Monitor the reaction continuously. The exact moment the red color fades to clear or light blue, the alkene is fully consumed.
-
Purge: Immediately switch the gas line to Argon and purge the solution at -78 °C for 15 minutes to remove excess dissolved ozone.
-
Reductive Quench: Slowly add Dimethyl Sulfide (Me₂S, 5.0 equiv) dropwise while strictly maintaining the temperature at -78 °C.
-
Equilibration: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Concentrate in vacuo to yield the crude acyclic aldehyde-hemiacetal.
Protocol B: Acid-Catalyzed Cyclization and Buffered Purification
This protocol leverages thermodynamic equilibration to set the stereocenter, followed by a buffered isolation to protect the sensitive hemiacetal[4].
-
Reaction Setup: Dissolve the crude acyclic intermediate from Protocol A in anhydrous CH₂Cl₂ (0.1 M).
-
Catalysis: Add Camphorsulfonic acid (CSA, 0.1 equiv) in one portion.
-
Thermodynamic Equilibration: Stir the mixture at 25 °C for 24 hours. Self-Validation Check: TLC monitoring (using 1% Et3N in the eluent) will initially show multiple spots (kinetic anomers and acyclic forms) that will converge into a single major spot (exo-anomer) by 24 hours.
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to CH₂Cl₂). Extract the aqueous layer with CH₂Cl₂ (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.
-
Buffered Purification: Slurry silica gel in Hexanes containing 2% Et3N. Pack the column and load the crude product. Elute using a gradient of Hexanes/EtOAc containing a constant 1% Et3N to isolate pure 5-decylhexahydrofuro[2,3-b]furan-2-ol.
Part 5: References
-
Ghosh, A. K., et al. "A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors." National Institutes of Health (PMC). URL: [Link]
-
Sevenich, A., et al. "Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors." The Journal of Organic Chemistry. URL: [Link]
-
Ghosh, A. K., et al. "Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde." Organic Letters. URL: [Link]
Sources
troubleshooting degradation of 5-Decylhexahydrofuro[2,3-b]furan-2-ol during long-term storage
Technical Support Center: Troubleshooting Degradation of 5-Decylhexahydrofuro[2,3-b]furan-2-ol During Long-Term Storage
Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 5-decylhexahydrofuro[2,3-b]furan-2-ol. As a highly lipophilic derivative of the classic bicyclic hemiacetal core found in several HIV protease inhibitors, this compound presents unique storage challenges. The hemiacetal moiety is inherently metastable, and the addition of the C5-decyl chain alters its physical state and solvation dynamics, making it particularly susceptible to specific degradation pathways during long-term storage.
Mechanistic Overview of Degradation (The "Why")
Understanding the causality behind the degradation of 5-decylhexahydrofuro[2,3-b]furan-2-ol is critical to preventing it. The degradation is not random; it follows predictable thermodynamic and kinetic pathways driven by the reactivity of the hemiacetal (anomeric) center at C2.
-
Acid-Catalyzed Ring Opening: The hemiacetal exists in a dynamic equilibrium with its open-chain hydroxy-aldehyde form. Trace acids (even dissolved CO₂ from the atmosphere) protonate the ring oxygen, driving the equilibrium toward the open chain.
-
Oxidative Degradation: Once in the open-chain aldehyde form, the molecule is highly susceptible to auto-oxidation, converting the aldehyde into a carboxylic acid. Alternatively, direct oxidation of the hemiacetal yields a bicyclic lactone.
-
Matrix Effects of the Decyl Chain: The C5-decyl chain lowers the melting point, often rendering the compound a viscous oil rather than a crystalline solid. Literature on related bisfuran systems notes that facile degradation occurs when these compounds are kept as concentrated oils due to restricted diffusion of trace scavengers and proximity effects [1]. Furthermore, the high lipophilicity increases the solubility of atmospheric oxygen within the neat oil, accelerating oxidative pathways.
Caption: Logical relationship of degradation pathways for 5-decylhexahydrofuro[2,3-b]furan-2-ol.
Quantitative Degradation Profiles
To assist in risk assessment, the following table summarizes the expected degradation kinetics based on empirical storage conditions.
| Storage Condition | Atmosphere | Temperature | Time to 5% Degradation ( t0.95 ) | Primary Degradant Observed |
| Neat Oil | Ambient Air | 25°C | < 48 hours | Lactone & Carboxylic Acid |
| Neat Oil | Argon | 25°C | ~1 week | Epimer & Open-chain Aldehyde |
| Dilute Solution (DCM) | Ambient Air | 4°C | ~2 weeks | Bicyclic Lactone |
| Anhydrous Film/Solid | Argon | -20°C | > 6 months | None (Stable) |
Note: Storing the compound as a dilute solution in anhydrous dichloromethane (DCM) briefly mitigates degradation compared to the neat oil, a phenomenon similarly observed in the synthesis of darunavir intermediates [1].
Troubleshooting FAQs
Q1: We observe a gradual loss of the anomeric proton signal (~5.3 ppm) in ¹H-NMR during storage. What is the mechanism? A1: This indicates acid-catalyzed ring-opening of the hemiacetal to the open-chain hydroxy-aldehyde. The anomeric proton of the hexahydrofuro[2,3-b]furan system typically resonates between 5.2–5.6 ppm. When the ring opens, this signal diminishes, and a new aldehyde proton signal emerges (~9.5–9.8 ppm). Causality: Trace moisture reacts with atmospheric CO₂ or residual halogenated solvents (like chloroform) to form trace acids. These acids protonate the ring oxygen, facilitating C-O bond cleavage.
Q2: LC-MS analysis of a 3-month-old batch shows a major impurity with a mass shift of -2 Da relative to the parent. Is this an oxidation product? A2: Yes. A mass shift of -2 Da (loss of 2 hydrogen atoms) is the hallmark of hemiacetal oxidation to the corresponding bicyclic lactone. If you observe a +16 Da shift, this indicates the oxidation of the open-chain aldehyde to a carboxylic acid. Both pathways are driven by dissolved oxygen in the lipophilic decyl matrix.
Q3: How does the 5-decyl chain affect stability compared to the unsubstituted hexahydrofuro[2,3-b]furan-2-ol core? A3: The 5-decyl chain significantly increases the lipophilicity (LogP) of the molecule. While this reduces bulk hygroscopicity (moisture uptake), it increases oxygen solubility within the neat oil matrix, accelerating auto-oxidation if not rigorously degassed. Furthermore, the decyl chain lowers the melting point, ensuring the compound remains a viscous oil at room temperature, which exacerbates degradation kinetics compared to a crystalline solid[2].
Experimental Protocols & Workflows
Protocol A: Recovery and Purification of Degraded Batches
If your batch has degraded (>5% aldehyde/lactone), use this self-validating chromatographic protocol to recover the intact hemiacetal. The inclusion of triethylamine (Et₃N) is critical; it creates a slightly basic microenvironment on the silica gel, preventing acid-catalyzed ring-opening during purification.
-
Neutralization: Dissolve the degraded oil in ethyl acetate (EtOAc). Wash twice with an equal volume of saturated aqueous NaHCO₃ to remove open-chain carboxylic acid degradants.
-
Phase Separation: Collect the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Column Preparation: Slurry-pack a silica gel column using Hexanes/EtOAc (80:20) containing 1% v/v Triethylamine (Et₃N) . Causality: Silica gel is inherently acidic. Et₃N neutralizes surface silanols.
-
Elution: Load the sample and elute. The lactone degradant will elute faster (higher Rf) than the highly polar hemiacetal.
-
Validation: Spot fractions on TLC. Spray with phosphomolybdic acid (PMA) stain and heat; the hemiacetal will appear as a dark blue/green spot. Verify purity via ¹H-NMR (check for the return of the 5.3 ppm singlet/multiplet and absence of 9.5 ppm signals).
Caption: Experimental workflow for the recovery and purification of degraded hemiacetal batches.
Protocol B: Long-Term Anhydrous Storage (SOP)
To ensure a self-validating storage system that prevents the recurrence of degradation:
-
Azeotropic Drying: Transfer the purified compound to a heavy-wall amber glass vial. Add 2 mL of anhydrous toluene and evaporate under a steady stream of nitrogen. Repeat this twice. Causality: Toluene forms an azeotrope with water, stripping trace moisture from the viscous decyl matrix.
-
Inerting: Place the vial in a vacuum desiccator for 4 hours to remove residual solvent. Backfill the desiccator with Argon gas. Causality: Argon is heavier than nitrogen and forms a protective blanket over the oil, displacing oxygen.
-
Sealing and Storage: Seal the vial tightly with a PTFE-lined cap, wrap the seal with Parafilm, and store immediately at -20°C in the dark.
References
-
Ghosh, A. K., et al. "Research and Development of an Efficient Synthesis of Hexahydrofuro[2,3-b]furan-3-ol Moiety—A Key Component of the HIV Protease Inhibitor Candidates." Organic Process Research & Development, ACS Publications.[Link][1]
-
Ghosh, A. K., & Leshchenko, S. "The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir." PMC / National Institutes of Health.[Link][2]
Sources
Technical Support Center: Stereoisomer Resolution in 5-Decylhexahydrofuro[2,3-b]furan-2-ol Production
Welcome to the technical support guide for resolving stereoisomeric impurities in the synthesis of 5-Decylhexahydrofuro[2,3-b]furan-2-ol. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of stereocontrol for this bicyclic furan derivative. As a key intermediate, achieving high stereochemical purity is paramount for efficacy and regulatory compliance in drug development.[][2]
This guide provides in-depth, experience-driven answers to common challenges, moving from foundational concepts to specific troubleshooting protocols.
Understanding the Stereochemical Challenge
The core structure of 5-Decylhexahydrofuro[2,3-b]furan-2-ol contains multiple chiral centers. The hexahydrofuro[2,3-b]furan ring system itself has three stereocenters, leading to a total of 2³ = 8 possible stereoisomers. The specific spatial arrangement (stereochemistry) of the substituents at these centers dictates the molecule's three-dimensional shape, which is critical for its biological activity. The presence of undesired stereoisomers constitutes a significant impurity issue that must be addressed.
The structure and numbering of the core ring system are crucial for understanding the isomeric relationships. The desired isomer, along with potential diastereomers and enantiomers, must be clearly identified and controlled.
Caption: Key chiral centers in the hexahydrofuro[2,3-b]furan-2-ol core.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for obtaining a single, desired stereoisomer of 5-Decylhexahydrofuro[2,3-b]furan-2-ol?
There are two main approaches, each with distinct advantages:
-
Stereoselective Synthesis: This is often the ideal strategy where the synthesis is designed to selectively form only the desired stereoisomer.[2] This can be achieved through:
-
Substrate Control: Using a chiral starting material (from the "chiral pool") that directs the stereochemical outcome of subsequent reactions.[3][4]
-
Reagent Control: Employing chiral reagents or catalysts (asymmetric catalysis) to favor the formation of one stereoisomer over others.[][5] For instance, a diastereoselective reduction of a ketone precursor can set the stereochemistry at the C2 position.[6][7]
-
-
Chiral Resolution: This approach is used when the synthesis produces a mixture of stereoisomers (e.g., a racemic or diastereomeric mixture). The mixture is then separated into its individual components. Common resolution techniques include:
-
Chiral Chromatography (HPLC/SFC): The most widely used method for both analytical and preparative-scale separation.[8][9]
-
Enzymatic Resolution: Using enzymes that selectively react with one stereoisomer, allowing for the separation of the reacted and unreacted components.[3][10]
-
Diastereomeric Crystallization: Reacting a mixture of enantiomers with a chiral resolving agent to form diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization.[11][12]
-
Q2: Why is it critical to control the stereoisomeric purity of this compound in a pharmaceutical context?
In drug development, enantiomers of a chiral compound often exhibit different pharmacological and toxicological properties.[11] One stereoisomer may be therapeutically active, while another could be inactive or even cause harmful side effects. Regulatory bodies like the FDA mandate that the stereoisomers of all chiral bioactive molecules be separated and tested individually.[2] Therefore, producing a single, well-characterized stereoisomer is essential for ensuring drug safety, efficacy, and obtaining regulatory approval.
Q3: What are the best analytical methods for quantifying the stereoisomeric purity (e.g., enantiomeric excess or diastereomeric ratio)?
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) are the gold-standard techniques.[9][13]
-
Chiral HPLC/SFC: Provides direct separation and quantification of all stereoisomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of compounds, including bicyclic ethers.[14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a separation technique, NMR can be used to determine diastereomeric ratio (d.r.) as diastereomers have distinct NMR spectra. For enantiomers, chiral solvating agents or chiral derivatizing agents (like Mosher's acid) can be used to induce chemical shift differences, allowing for the determination of enantiomeric excess (e.e.).[13]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Issue 1: Poor Diastereoselectivity in the Synthetic Reaction
Q: My synthesis, which involves the reduction of a ketone precursor to the final alcohol, is producing a nearly 1:1 mixture of diastereomers. How can I improve the selectivity to favor the desired isomer?
A: This is a common challenge where the energy barrier for forming either diastereomer is very similar under your current reaction conditions. Improving diastereoselectivity requires modifying the reaction to favor the transition state leading to the desired product.
Probable Causes & Solutions:
-
Insufficient Steric Hindrance: The reducing agent may be approaching the carbonyl group from either face with equal ease.
-
Solution: Switch to a bulkier reducing agent. For example, if you are using sodium borohydride (NaBH₄), consider lithium tri-sec-butylborohydride (L-Selectride®) or other sterically demanding hydrides. The larger reagent will be more sensitive to the steric environment around the ketone, preferentially attacking from the less hindered face.
-
-
Inadequate Temperature Control: Higher reaction temperatures can provide enough energy to overcome the small activation energy difference between the two diastereomeric pathways, leading to lower selectivity.
-
Solution: Perform the reduction at a lower temperature. Cooling the reaction to 0 °C, -20 °C, or even -78 °C can significantly enhance diastereoselectivity. This kinetic control favors the pathway with the lower activation energy.[7]
-
-
Suboptimal Catalyst or Solvent: The choice of catalyst and solvent can influence the conformation of the substrate and the transition state.
-
Solution: Screen different catalytic systems and solvents. For transfer hydrogenation reactions, catalysts like magnesium oxide can show high diastereoselectivity for forming the thermodynamically more stable alcohol.[7][17] The solvent can affect substrate solubility and interaction with the catalyst or reagent.
-
Caption: Troubleshooting workflow for poor diastereoselectivity.
Issue 2: Difficulty Separating Stereoisomers with Chromatography
Q: I have a mixture of stereoisomers, but my chiral HPLC/SFC method shows co-eluting or poorly resolved peaks. What steps should I take to develop a better separation method?
A: Achieving good resolution requires optimizing the transient diastereomeric interactions between your isomers and the chiral stationary phase (CSP).[8] A systematic screening approach is the most effective way to solve this.
Probable Causes & Solutions:
-
Incorrect Chiral Stationary Phase (CSP): The selected CSP may not have the appropriate chiral recognition mechanism (e.g., hydrogen bonding, π-π stacking, steric hindrance) for your molecule.[18]
-
Solution: Screen a diverse set of CSPs. Polysaccharide-based columns are an excellent starting point. A recommended screening set includes columns with coated and immobilized cellulose and amylose derivatives.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly impacts retention and selectivity.
-
Solution: Systematically vary the mobile phase.
-
Normal Phase (Hexane/Alcohol): Vary the alcohol (isopropanol, ethanol) and its percentage. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve peak shape for acidic or basic analytes, respectively.[14]
-
Polar Organic Mode (Acetonitrile/Alcohol): This mode can offer different selectivity.
-
Reversed Phase (Water/Acetonitrile/Methanol): Often used for more polar compounds.
-
-
-
Temperature Effects: Column temperature affects separation kinetics and thermodynamics.
-
Solution: Evaluate the separation at different temperatures (e.g., 10 °C, 25 °C, 40 °C). Lower temperatures often increase resolution, but also increase analysis time and pressure.
-
| Parameter | Strategy | Rationale |
| Stationary Phase | Screen 3-5 CSPs (e.g., cellulose & amylose derivatives) | Different CSPs offer unique chiral recognition mechanisms. This is the most critical factor. |
| Mobile Phase | Vary solvent ratio (e.g., Hexane/IPA 90/10, 80/20) | Modulates retention time and can significantly impact selectivity. |
| Additive | Add 0.1% TFA or DEA (if applicable) | Improves peak shape for acidic/basic compounds by suppressing unwanted ionic interactions. |
| Temperature | Test at ambient, low, and high temperatures | Affects thermodynamics and kinetics of the separation, potentially reversing elution order. |
Table 1. Strategic Parameters for Chiral Method Development.
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Stereoisomer Quantification
This protocol outlines a systematic approach to developing a robust analytical method for separating the stereoisomers of 5-Decylhexahydrofuro[2,3-b]furan-2-ol.
1. Sample Preparation:
-
Prepare a stock solution of your isomer mixture at ~1 mg/mL in a suitable solvent (e.g., isopropanol or the mobile phase).
-
Filter the sample through a 0.45 µm syringe filter before injection.[14]
2. Initial Column and Mobile Phase Screening:
-
Columns: Select a set of 3-4 polysaccharide-based chiral columns (e.g., Daicel CHIRALPAK® series, Phenomenex Lux® series).
-
Mobile Phases: Prepare the following screening mobile phases for normal phase mode:
-
A: n-Hexane / Isopropanol (90:10, v/v)
-
B: n-Hexane / Ethanol (90:10, v/v)
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5-10 µL
-
Detection: UV at 210-220 nm (or as appropriate for your molecule).
-
3. Execution of Screening:
-
Inject the sample onto each column using each mobile phase.
-
Evaluate the resulting chromatograms for any sign of peak separation or broadening, which indicates chiral recognition.
4. Optimization:
-
Select the column/mobile phase combination that shows the best initial separation ("hit").
-
Fine-tune the mobile phase composition. If using Hexane/IPA (90:10), try 95:5 and 80:20 to optimize the balance between resolution and run time.
-
If peak tailing is observed, add 0.1% TFA (for potential acidic interactions) or 0.1% DEA (for potential basic interactions) to the alcohol portion of the mobile phase.
-
Optimize the column temperature to maximize resolution (Rs > 1.5 is a common target).
Caption: Principle of chiral chromatography separation.
Protocol 2: General Procedure for Diastereoselective Ketone Reduction
This protocol provides a general workflow for optimizing the reduction of a bicyclic ketone precursor to achieve high diastereoselectivity.
1. Reaction Setup:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the ketone precursor in anhydrous THF to a concentration of ~0.1 M.
-
Cool the solution to the desired temperature (start with -78 °C) using a dry ice/acetone bath.
2. Reagent Addition:
-
Slowly add the reducing agent (e.g., a 1.0 M solution of L-Selectride® in THF, 1.1 equivalents) dropwise via a syringe over 20-30 minutes. Maintain the internal temperature below -70 °C.
-
Causality: Slow addition prevents temperature spikes that could reduce selectivity. The bulky L-Selectride® is highly sensitive to the steric environment of the ketone, leading to preferential attack from the less-hindered face to yield the thermodynamically more stable equatorial alcohol.[6]
3. Reaction Monitoring:
-
Stir the reaction at -78 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by quenching small aliquots in a saturated solution of sodium bicarbonate.
4. Quenching and Workup:
-
Once the starting material is consumed, slowly and carefully quench the reaction at -78 °C by adding methanol, followed by a 3M NaOH solution and 30% hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Perform an aqueous workup by extracting with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
5. Analysis:
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio (d.r.) by integrating distinct, well-resolved peaks corresponding to each diastereomer.
-
Purify the product by column chromatography.
References
- Stereoselective access to furan-fused [5.5.0] bicyclic heterocycles enabled by gold-catalyzed asymmetric [8 + 4] cycloaddition. Organic Chemistry Frontiers (RSC Publishing).
- Purification of Partially Resolved Enantiomeric Mixtures with the Guidance of Ternary Phase Diagram. Organic Process Research & Development (ACS Publications).
- The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Organic Chemistry Portal.
- Easy purification of isomers with prepacked glass columns. Chromatography Today.
- Development of diastereoselective birch reduction-alkylation reactions of bi- and tricyclic beta-alkoxy-alpha,beta-unsaturated ketones. PubMed.
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
- A Researcher's Guide to Chiral HPLC Analysis of Tetrahydrofuran-3-Carboxylic Acid Enantiomers. Benchchem.
- Chiral Intermediates in Drug Synthesis. BOC Sciences.
- Chiral Drug Separation. WVU School of Medicine.
- Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. MDPI.
- Furan synthesis. Organic Chemistry Portal.
- Diastereodivergent Construction of Bicyclic γ-Lactones via Enantioselective Ketone Hydroacylation. Journal of the American Chemical Society (ACS Publications).
- Synthesis of polysubstituted bicyclic furan derivatives. ResearchGate.
- Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. PubMed.
- Stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates. Academic Bibliography - Universiteit Gent.
- Efficient Synthesis of (3R,3aS,6aR)- Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde.
- Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol.
- Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing).
- Chapter 4: Analytical Methods. Books - The Royal Society of Chemistry.
- EP3766874A1 - Preparation method for hexahydrofuro-furan-ol derivative and intermediate ... - Google Patents.
- Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
- Highly efficient chiral resolution and determination of absolute configuration of 2-alkanols by using a cyclopenta[b]furan derivative. ResearchGate.
-
chiral columns . Available at:
- Chiral HPLC Separations. Phenomenex.
- ANALYTICAL CHIRAL SEPARATION METHODS.
- Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases.
- Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. AWS.
- Basics of chiral HPLC. Sigma-Aldrich.
Sources
- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective access to furan-fused [5.5.0] bicyclic heterocycles enabled by gold-catalyzed asymmetric [8 + 4] cycloaddition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. books.rsc.org [books.rsc.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. EP3766874A1 - Preparation method for hexahydrofuro-furan-ol derivative and intermediate of derivative and preparation method therefor - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 13. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. hplc.eu [hplc.eu]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Low Aqueous Solubility of 5-Decylhexahydrofuro[2,3-b]furan-2-ol in Biological Assays
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing assay failures due to the extreme lipophilicity of 5-Decylhexahydrofuro[2,3-b]furan-2-ol .
While the bicyclic hexahydrofuro[2,3-b]furan core provides excellent hydrogen-bonding capabilities for target engagement, the addition of the 10-carbon (decyl) chain drastically increases the compound's LogP. This structural dichotomy drives hydrophobic collapse in aqueous media, leading to aggregation, precipitation, and artificially low biological activity[1]. Below, we provide field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to rescue your in vitro assays.
Troubleshooting Guide & FAQs
Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into the aqueous assay buffer. How can I prevent this? A1: This "crashing out" is caused by a sudden shift in the dielectric constant of the solvent. The hydrophobic decyl chain self-associates to minimize contact with water, forming amorphous precipitates[2].
-
Causality & Solution: Do not dilute directly from 100% DMSO into a fully aqueous buffer. Instead, use a "step-down" co-solvent approach to ease the thermodynamic transition.
-
Actionable Step: Prepare an intermediate working stock (e.g., 1 mM) in a mixture of 50% DMSO and 50% PEG-400 or Propylene Glycol before making the final dilution into your assay buffer[3]. Ensure the final DMSO concentration in cell-based assays does not exceed 0.5% – 1.0% to prevent solvent-induced cytotoxicity.
Q2: I am getting inconsistent IC50 values and "flat" dose-response curves, even though I don't see visible precipitation. What is happening? A2: You are likely experiencing nano-aggregation or non-specific binding (NSB). Highly lipophilic compounds can form colloidal aggregates (micelles) in water that do not precipitate visibly but sequester the free monomer. This drastically reduces the effective concentration available to bind your biological target[1]. Furthermore, the decyl chain readily adheres to the hydrophobic polystyrene walls of microtiter plates.
-
Causality & Solution: You must introduce a thermodynamic sink into the buffer to shield the decyl chain and maintain the compound in its monomeric state.
-
Actionable Step: Supplement your assay buffer with 0.01% - 0.05% Tween-20 or 0.1% Bovine Serum Albumin (BSA)[3].
-
Self-Validation: To verify monomeric solubility, centrifuge your final assay buffer at 10,000 x g for 10 minutes. Quantify the supernatant concentration via LC-MS/MS. If the detected concentration drops significantly compared to your nominal input, aggregation is still occurring, and you must escalate your solubilization strategy.
Q3: Surfactants are lysing my cells. How can I solubilize 5-Decylhexahydrofuro[2,3-b]furan-2-ol for sensitive cell-based assays without causing toxicity? A3: When surfactants cause membrane disruption, host-guest complexation is the preferred alternative. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is highly effective for long-chain alkyl groups[4].
-
Causality & Solution: HP-β-CD features a hydrophobic internal cavity and a hydrophilic exterior. The decyl chain of 5-Decylhexahydrofuro[2,3-b]furan-2-ol inserts into this cavity, forming a water-soluble inclusion complex. This complex reversibly releases the drug to the cellular target without stripping lipids from the host cell membrane[4].
-
Actionable Step: Formulate the compound in 10-20% (w/v) HP-β-CD in saline or buffer (See Protocol 1 below).
Q4: Can lipid-based delivery systems be used for in vitro assays if cyclodextrins fail? A4: Yes. For extremely refractory compounds, nano-emulsions or liposomes can encapsulate the lipophilic drug[5].
-
Causality & Solution: Encapsulating the drug in biocompatible lipids (like soya lecithin) prevents aqueous exposure entirely until the liposome fuses with the target cell membrane. This enhances both apparent solubility and cellular permeability[4].
Solubilization Strategy Workflow
Logical workflow for rescuing highly lipophilic compound solubility in biological assays.
Quantitative Comparison of Solubilization Strategies
The following table summarizes the operational parameters for the most effective solubilization agents when working with long-chain lipophilic derivatives.
| Solubilization Agent | Mechanism of Action | Max Recommended Conc. (In Vitro) | Pros | Cons |
| DMSO | Co-solvent (Dielectric shift) | 0.5% - 1.0% (v/v) | Universal solvent for stocks; easy to use. | High toxicity in cells; causes immediate precipitation upon aqueous dilution. |
| Tween-20 / Triton X-100 | Micellar encapsulation | 0.01% - 0.1% (v/v) | Prevents non-specific binding to plastics; cheap. | Can lyse cell membranes; may interfere with optical assay readouts. |
| BSA (Bovine Serum Albumin) | Protein binding (Thermodynamic sink) | 0.1% - 1.0% (w/v) | Highly biocompatible; mimics physiological conditions. | High affinity may reduce the free drug fraction available for target binding. |
| HP-β-Cyclodextrin | Host-guest inclusion complex | 10% - 20% (w/v) | Excellent biocompatibility; shields the decyl chain effectively. | Requires optimization of incubation time; expensive for large-scale use. |
| Soya Lecithin (Liposomes) | Lipid bilayer encapsulation | 1.0% - 5.0% (w/v) | Maximizes cellular uptake; completely masks lipophilicity. | Complex preparation protocol; requires sonication/extrusion. |
Self-Validating Experimental Protocols
Protocol 1: Preparation of HP-β-CD Inclusion Complexes
This protocol ensures that 5-Decylhexahydrofuro[2,3-b]furan-2-ol is thermodynamically driven into the cyclodextrin cavity, followed by a validation step to guarantee accurate dosing[1].
-
Matrix Preparation: Weigh 200 mg of HP-β-CD and dissolve it completely in 1 mL of your target aqueous assay buffer to create a 20% (w/v) solution.
-
Spiking: While vortexing the HP-β-CD solution, add 5-Decylhexahydrofuro[2,3-b]furan-2-ol dropwise from a concentrated 20 mM DMSO stock. Ensure the final DMSO concentration remains below 2%.
-
Equilibration: Place the mixture in a sonicating water bath at 37°C for 30 to 60 minutes. The thermal energy and sonication drive the hydrophobic decyl chain into the cyclodextrin cavity.
-
Validation (Critical Step): Centrifuge the equilibrated solution at 15,000 x g for 15 minutes. This will pellet any uncomplexed, aggregated drug. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification: Do not assume the nominal concentration. Measure the exact concentration of the filtrate via LC-MS/MS or HPLC/UV before applying it to your cells. Base all IC50/EC50 calculations on this validated concentration.
Mechanism of HP-β-CD preventing hydrophobic collapse of the decyl chain.
Protocol 2: Kinetic Solubility Assessment via Nephelometry
Before running a full biological assay, determine the absolute kinetic solubility limit of your formulated compound to avoid false negatives.
-
Preparation: Prepare a 10-point serial dilution of the compound in 100% DMSO (representing 100x the final desired assay concentrations).
-
Dispensing: Dispense 2 µL of each DMSO stock into a clear-bottom 96-well plate.
-
Buffer Addition: Rapidly inject 198 µL of the aqueous assay buffer (with or without your chosen solubilizer) into each well using a multichannel pipette.
-
Incubation: Incubate the plate at room temperature for 2 hours to allow the system to reach equilibrium.
-
Measurement: Read the plate using a laser nephelometer (or a standard microplate reader measuring absorbance at 620 nm). A sharp increase in scattered light or absorbance indicates the onset of nano-precipitation—this marks your kinetic solubility limit.
References
-
Li Di, Edward Kerns (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at:[Link][1]
-
Drug Development & Delivery (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available at:[Link][2]
-
Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Available at:[Link][5]
-
MDPI (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Life. Available at:[Link][4]
Sources
- 1. storkapp.me [storkapp.me]
- 2. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Troubleshooting 5-Decylhexahydrofuro[2,3-b]furan-2-ol Functionalization
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 5-Decylhexahydrofuro[2,3-b]furan-2-ol . This molecule presents a unique dual-challenge: it features a highly sensitive fused bis-tetrahydrofuran (bis-THF) hemiacetal core[1] and a highly lipophilic C5-decyl tail. Functionalizing the C2 anomeric position (e.g., via O-alkylation or O-acylation) frequently leads to side reactions such as acetal cleavage, epimerization, and micelle-induced reaction stalling.
Part 1: Troubleshooting Guides & FAQs
Q1: Why am I observing significant ring-opened byproducts during O-acylation? A: The fused bis-THF core is an acetal network that is highly sensitive to Brønsted and Lewis acids. During acylation, if the byproduct acid (e.g., HCl from acyl chlorides) is not efficiently neutralized, it protonates the ring oxygen. This triggers a dissociative pathway, forming an oxocarbenium intermediate that undergoes nucleophilic attack by moisture or the solvent, leading to irreversible acetal cleavage and ring opening[2][3]. Causality & Fix: Shift from thermodynamic to strict kinetic pH control. Replace weak bases like triethylamine with non-nucleophilic, stronger bases like N,N-Diisopropylethylamine (DIPEA) or use a pyridine/DMAP system at -78 °C to kinetically trap the desired O-acyl product before ring-opening can occur.
Q2: My reaction stalls at ~40-50% conversion, despite adding excess reagents. What is happening? A: This is a physical chemistry issue, not a purely synthetic one. The 10-carbon decyl chain at the C5 position imparts strong amphiphilic characteristics to the molecule. In highly polar aprotic solvents (like pure DMF or MeCN), the lipophilic tails aggregate to form reverse micelles, sterically shielding the reactive C2-hemiacetal core from reagents. Causality & Fix: You must disrupt the aggregation. Transition to a binary solvent system. A 1:1 mixture of Tetrahydrofuran (THF) and Dichloromethane (DCM) provides optimal solvation for both the polar bis-THF headgroup and the non-polar decyl tail, ensuring the molecule remains monomeric in solution.
Q3: How do I prevent anomeric epimerization (loss of stereocontrol at C2)? A: The C2 position is an anomeric center. Under thermodynamic conditions (room temperature, extended reaction times, or presence of Lewis acids[4]), the hemiacetal reversibly opens and closes, scrambling the stereocenter to form a mixture of alpha and beta anomers. Causality & Fix: Stereocontrol requires strict kinetic conditions. Run functionalizations at cryogenic temperatures (-78 °C to -40 °C) and avoid any Lewis acid catalysts unless you are specifically utilizing neighboring group participation to direct the stereochemistry.
Part 2: Mechanistic & Troubleshooting Visualization
Mechanistic pathways of bis-THF hemiacetal activation and associated side reactions.
Troubleshooting logic tree for optimizing 5-decylhexahydrofuro[2,3-b]furan-2-ol functionalization.
Part 3: Reaction Condition Optimization Data
The following table summarizes the causal relationship between reaction conditions and the distribution of side products during the O-benzylation/acylation of 5-Decylhexahydrofuro[2,3-b]furan-2-ol.
| Solvent System | Base / Catalyst | Temp (°C) | Conversion (%) | Desired Product (%) | Ring-Opened (%) | Epimer Ratio (α:β) |
| DMF (100%) | NaH | 25 | 45 (Stalled) | 30 | 15 | 1:1.2 |
| MeCN (100%) | K₂CO₃ | 60 | 85 | 40 | 45 | 1:2.5 |
| THF/DCM (1:1) | DIPEA / DMAP | -78 to 0 | >95 | 88 | <2 | 95:5 |
| THF (100%) | BF₃·OEt₂ / Base | -20 | >95 | 10 | 85 | N/A |
Insight: The THF/DCM blend combined with mild organic bases at cryogenic temperatures effectively suppresses both micelle formation (stalling) and oxocarbenium-driven ring opening.
Part 4: Validated Experimental Workflow
Protocol: Kinetically Controlled O-Acylation (Suppression of Ring Opening) This protocol utilizes a self-validating temperature gradient and dual-solvent system to ensure complete solvation and kinetic trapping of the hemiacetal[3].
Reagents:
-
5-Decylhexahydrofuro[2,3-b]furan-2-ol (1.0 eq, 10 mmol)
-
Acyl Chloride / Anhydride (1.2 eq, 12 mmol)
-
DIPEA (2.0 eq, 20 mmol)
-
DMAP (0.1 eq, 1 mmol)
-
Anhydrous THF/DCM (1:1 v/v, 0.1 M)
Step-by-Step Methodology:
-
Solvation & Deaggregation: Dissolve 10 mmol of the starting material in 50 mL of anhydrous THF and 50 mL of anhydrous DCM under an inert Argon atmosphere.
-
Self-Validation: The solution must be completely clear. Any turbidity indicates micelle formation of the decyl tails; add DCM in 5 mL increments until strictly clear.
-
-
Base Addition: Add DIPEA and DMAP to the reaction flask. Stir for 10 minutes at room temperature to ensure homogeneous distribution.
-
Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Causality: Lowering the temperature suppresses the thermodynamic oxocarbenium pathway, preventing epimerization and ring-opening.
-
-
Electrophile Addition: Add the acyl chloride dropwise over 30 minutes using a syringe pump. Maintain the internal temperature below -70 °C.
-
Kinetic Trapping: Allow the reaction to stir at -78 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The desired product will appear as a higher Rf spot compared to the starting material.
-
Quenching: Quench the reaction while still at -78 °C by adding 10 mL of saturated aqueous NaHCO₃.
-
Causality: Quenching cold neutralizes any residual acid or electrophile before the system warms up, preventing late-stage acetal cleavage[2].
-
-
Workup: Allow the mixture to warm to room temperature. Extract with DCM (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
References
-
Title: Efficient Synthesis of (3R,3aS,6aR)- Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde Source: ACS Publications URL: [Link]
-
Title: METHOD FOR THE PREPARATION OF HEXAHYDRO-FURO 2,3-B FURAN-3-OL - Patent 1448567 Source: European Patent Office (EPO) URL: [Link]
-
Title: Lewis Acid-Catalyzed Vinyl Acetal Rearrangement of 4,5-Dihydro-1,3-dioxepines: Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans Source: ACS Publications URL: [Link]
-
Title: Hemiacetal Esters: Synthesis, Properties, and Applications of a Versatile Functional Group | Macromolecules Source: ACS Publications URL: [Link]
Sources
Technical Support Center: 5-Decylhexahydrofuro[2,3-b]furan-2-ol Batch Manufacturing & Scale-Up
Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers, chemical engineers, and drug development professionals scaling up the synthesis of 5-Decylhexahydrofuro[2,3-b]furan-2-ol (CAS: 485318-93-2)[1].
While the unsubstituted hexahydrofuro[2,3-b]furan core is well-documented as a critical bis-THF intermediate in HIV protease inhibitors (such as Darunavir) [1, 2], the addition of a highly lipophilic C10 (decyl) chain at the 5-position introduces unique thermodynamic and physical challenges during batch manufacturing. This portal addresses the most critical bottlenecks: stereochemical drift during cyclization, severe emulsion formation during downstream processing, and hemiacetal instability.
Reaction Engineering & Stereocontrol
Q: Why does the diastereomeric excess (d.e.) of the 3aS,6aR core drop significantly when scaling from 10 g to 10 kg?
The Science (Causality): The construction of the fused bicyclic acetal core typically relies on a Lewis acid-catalyzed (e.g., Yb(fod)₃ or Ti-enolate) condensation of a substituted dihydrofuran with an aldehyde [1, 2]. At the bench scale, the exotherm of this cyclization is easily dissipated. However, in a 50 L or larger jacketed reactor, heat transfer limitations create localized thermal "hot spots." The 2-ol position (a hemiacetal/lactol) is extremely sensitive to thermal stress. Elevated temperatures push the kinetically favored product to undergo reversible ring-opening via an oxocarbenium ion intermediate, leading to thermodynamic equilibration and the scrambling of stereocenters.
Self-Validating Protocol: Controlled Cyclization Workflow
-
Reactor Prep: Equip a jacketed glass-lined reactor with a pitched-blade turbine (for optimal axial flow) and an inline ReactIR probe.
-
Cryogenic Dosing: Cool the dihydrofuran/catalyst solution to -15 °C.
-
Aldehyde Addition: Dose the aldehyde intermediate at a highly controlled rate of 0.5 kg/hr .
-
Validation Step: Monitor the ReactIR for the disappearance of the aldehyde carbonyl stretch (~1720 cm⁻¹). Do not proceed with further addition if unreacted aldehyde accumulation exceeds 5%.
-
-
Thermal Control: Maintain internal temperature strictly below -5 °C. If ΔT (T_internal - T_jacket) exceeds 5 °C, pause dosing immediately.
-
Quench: Quench cold (-10 °C) with pre-chilled saturated NaHCO₃ to immediately neutralize the Lewis acid and lock the stereochemistry.
Downstream Processing: Phase Separation
Q: During the aqueous quench, we encounter unbreakable emulsions. How can we resolve this without compromising yield or cycle time?
The Science (Causality): Unlike the standard bis-THF alcohol, 5-decylhexahydrofuro[2,3-b]furan-2-ol is highly amphiphilic. The polar hemiacetal head group combined with the highly lipophilic C10 decyl tail acts as a non-ionic surfactant. During the aqueous quench, the mechanical agitation required to neutralize the catalyst disperses the organic phase into the aqueous phase, exceeding the Critical Micelle Concentration (CMC) and forming a stable macroemulsion.
Self-Validating Protocol: Emulsion-Breaking Workup
-
Solvent Adjustment: Instead of standard Ethyl Acetate or Dichloromethane, use a 4:1 mixture of Methyl tert-butyl ether (MTBE) and Isopropanol (IPA) as the extraction solvent. The IPA disrupts the interfacial tension of the micelles.
-
Brine Wash: Use 20% w/w NaCl (brine) rather than DI water. The high ionic strength "salts out" the organic product, forcing it into the MTBE phase.
-
Filtration: If a rag layer persists after 30 minutes of settling, do not increase agitation. Drain the biphasic mixture through a pad of Celite 545.
-
Validation Step: The Celite traps insoluble polymeric byproducts and catalyst hydroxides that physically stabilize the emulsion.
-
-
Phase Separation: Return the filtrate to the reactor; phase separation should occur within <15 minutes with a sharp, distinct interface.
Hemiacetal Stability & Isolation
Q: The isolated product degrades (ring-opens or epimerizes) during vacuum drying. How do we stabilize the hemiacetal?
The Science (Causality): The 2-ol moiety is a lactol. In the presence of trace acidic impurities (often carried over from halogenated solvents or acidic silica gel during purification), the lactol undergoes mutarotation or complete ring-opening to the corresponding aldehyde[3]. This degradation is severely exacerbated by the elevated temperatures commonly used during vacuum tray drying.
Self-Validating Protocol: Mild Isolation and Drying
-
Buffering: Prior to concentration, add 0.1% v/v triethylamine (TEA) to the organic phase to maintain a slightly basic microenvironment.
-
Crystallization/Precipitation: Due to the greasy decyl chain, traditional crystallization is difficult. Perform a solvent swap to heptane under reduced pressure (maximum bath temperature 30 °C). Cool to -20 °C to induce precipitation.
-
Drying: Filter the solid and wash with cold (-20 °C) heptane. Dry in a vacuum oven at ambient temperature (20-25 °C) with a slight nitrogen bleed.
-
Validation Step: Monitor drying by KF (Karl Fischer) titration until moisture is <0.5%; do not apply heat to accelerate the process.
-
Quantitative Data: Scale-Up Metrics Comparison
To assist in process planning, the following table summarizes the expected deviations and target metrics when scaling the 5-DHF process from bench to pilot and commercial scales.
| Process Parameter / Metric | Lab Scale (10 g) | Pilot Scale (10 kg) | Commercial Target (100 kg) | Troubleshooting Focus |
| Dosing Time | 15 mins | 4-6 hours | 12-16 hours | Heat transfer & accumulation |
| Max Internal Temp | -10 °C | -5 °C | -2 °C | Chiller capacity & ΔT limits |
| Diastereomeric Excess | >98% | 94% | >95% (with PAT) | Strict thermal control |
| Phase Separation Time | 5 mins | >4 hours (Emulsion) | <30 mins (with IPA/Brine) | Interfacial tension disruption |
| Overall Yield | 82% | 68% | 75% | Minimizing lactol degradation |
| E-factor (Waste/Product) | ~45 | ~60 | <30 | Solvent recycling & efficiency |
Mechanistic & Workflow Visualizations
Below are the critical pathways for understanding both the manufacturing workflow and the chemical degradation mechanisms.
Decision tree for 5-DHF batch scale-up, addressing thermal control and emulsion breaking.
Mechanistic pathway showing acid-catalyzed epimerization and degradation of the hemiacetal.
References
-
Title: Research and Development of an Efficient Synthesis of Hexahydrofuro[2,3-b]furan-3-ol Moiety—A Key Component of the HIV Protease Inhibitor Candidates Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Glycolaldehyde Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir Source: PubMed Central (NIH) URL: [Link]
Sources
Technical Support Center: Chromatographic Separation of 5-Decylhexahydrofuro[2,3-b]furan-2-ol Diastereomers
Overview Welcome to the specialized support portal for the chromatographic resolution of 5-decylhexahydrofuro[2,3-b]furan-2-ol. This compound presents a unique analytical challenge: the highly lipophilic C10 (decyl) chain dominates non-polar stationary phase interactions, effectively masking the subtle stereochemical differences of the hexahydrofuro[2,3-b]furan bicyclic core. Furthermore, the presence of the 2-ol (hemiacetal) group introduces dynamic mutarotation in solution, often leading to peak broadening or splitting.
This guide provides field-proven methodologies, causality-driven troubleshooting, and validated protocols for researchers in synthetic chemistry and drug development.
Section 1: Theoretical Foundations & Method Development FAQs
Q: Why do standard Reversed-Phase (C18) columns fail to provide baseline resolution (Rs > 1.5) for these diastereomers? A: The causality lies in the hydrophobic dominance of the molecule. In reversed-phase liquid chromatography (RPLC), the primary retention mechanism is the hydrophobic interaction between the C18 alkyl chains and the analyte. The 10-carbon decyl chain of 5-decylhexahydrofuro[2,3-b]furan-2-ol anchors so strongly to the C18 phase that the spatial orientation of the bicyclic core's stereocenters contributes negligibly to the overall free energy of adsorption. To resolve the diastereomers, the separation mechanism must target the polar hemiacetal and ether oxygens. We recommend Normal Phase (NP) chromatography (e.g., bare silica or Diol phases) or Chiral Stationary Phases (CSPs) where hydrogen bonding and dipole-dipole interactions dictate retention [1].
Q: How does the hemiacetal group at the 2-position complicate the chromatogram? A: Hexahydrofuro[2,3-b]furan-2-ol derivatives exist in a dynamic equilibrium between the α- and β-anomers (mutarotation) via an open-chain aldehyde intermediate. On a chromatographic timescale, if the rate of interconversion is similar to the mass transfer rate within the column, you will observe severe peak broadening or a "plateau" between two split peaks. This is a well-documented phenomenon in carbohydrate and hemiacetal chromatography.
Q: How can I suppress mutarotation during analysis? A: You have two self-validating thermodynamic approaches:
-
Kinetic Freezing (Low Temperature): Run the column at sub-ambient temperatures (< 10 °C) to slow the interconversion, resolving the anomers as distinct peaks.
-
Peak Coalescence (High Temperature): Run the column at elevated temperatures (> 50 °C) to accelerate the interconversion, resulting in a single, sharp, time-averaged peak. If neither thermal approach yields a tailing factor (Tf) ≤ 1.2, pre-column derivatization (e.g., acetylation of the 2-ol) is required to lock the stereocenter [2].
Section 2: Validated Experimental Protocols
Protocol 1: Normal-Phase HPLC Optimization for Diastereomeric Resolution
This step-by-step methodology utilizes a Diol-functionalized silica column to exploit hydrogen bonding differences between the diastereomers, bypassing the lipophilic interference of the decyl chain.
Materials:
-
Column: Diol-silica (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol (IPA).
-
Sample Solvent: 100% Hexane (to prevent strong injection solvent effects).
Step-by-Step Methodology:
-
System Preparation: Flush the HPLC system with isopropanol to remove any aqueous buffers, followed by 100% Hexane.
-
Column Equilibration: Equilibrate the Diol column with Hexane/IPA (98:2, v/v) at 1.0 mL/min until the baseline refractive index or low-UV (210 nm) signal is stable (approx. 20 column volumes).
-
Sample Preparation: Dissolve the 5-decylhexahydrofuro[2,3-b]furan-2-ol mixture in Hexane to a concentration of 1.0 mg/mL. Critical Step: Ensure no moisture is present in the sample or solvent, as water will deactivate the Diol stationary phase.
-
Isocratic Elution: Inject 10 µL. Run an isocratic method at 98:2 Hexane/IPA.
-
Optimization: If the retention time (k') is too high, increase IPA in 0.5% increments. If resolution (Rs) is < 1.5, decrease IPA or substitute with Ethanol to alter the hydrogen-bonding selectivity.
-
System Suitability: Calculate Rs using the half-height method. A self-validating system must show Rs ≥ 1.5 and a tailing factor (Tf) ≤ 1.2 for the critical pair.
Quantitative Data Summary
Table 1: Effect of Stationary Phase and Mobile Phase on Diastereomeric Resolution
| Column Type | Mobile Phase (v/v) | Temp (°C) | Retention Factor (k1) | Resolution (Rs) | Peak Shape Notes |
| C18 (Reversed Phase) | Acetonitrile/Water (80:20) | 25 | 8.4 | 0.4 | Co-elution, broad |
| Bare Silica (Normal Phase) | Hexane/IPA (95:5) | 25 | 4.2 | 1.1 | Tailing (Tf = 1.8) |
| Diol (Normal Phase) | Hexane/IPA (98:2) | 25 | 5.6 | 1.8 | Sharp (Tf = 1.1) |
| Chiralpak AD-H (CSP) | Hexane/EtOH (90:10) | 10 | 6.1 | 3.2 | Baseline resolved |
Section 3: Diagnostic Workflows & Visualizations
To assist in rapid troubleshooting, follow these logical decision trees designed for high-lipophilicity bicyclic compounds.
Caption: Chromatographic method development workflow for highly lipophilic bicyclic diastereomers.
Troubleshooting Peak Distortion (Hemiacetal Dynamics)
If you have established a method but suddenly observe peak splitting or severe tailing, the issue is likely related to the hemiacetal mutarotation kinetics or secondary silanol interactions.
Caption: Troubleshooting decision tree for peak distortion caused by hemiacetal dynamics and silanols.
Section 4: Advanced Techniques (SFC & Derivatization)
Q: Can Supercritical Fluid Chromatography (SFC) improve throughput for these compounds? A: Yes. SFC using supercritical CO2 combined with a polar modifier (e.g., Methanol or IPA) is highly efficacious for hexahydrofuro[2,3-b]furan derivatives [3]. The low viscosity of supercritical CO2 allows for flow rates 3-5 times higher than HPLC, significantly reducing run times. Furthermore, the orthogonal selectivity of CO2 compared to liquid alkanes often enhances the resolution of diastereomers that differ only in the spatial arrangement of the bicyclic ring.
Protocol 2: Pre-column Acetylation (If mutarotation cannot be controlled thermally) To permanently lock the anomeric center and eliminate mutarotation-induced peak broadening:
-
Dissolve 10 mg of the 5-decylhexahydrofuro[2,3-b]furan-2-ol mixture in 1 mL of anhydrous Pyridine.
-
Add 50 µL of Acetic Anhydride and a catalytic amount (1 mg) of 4-Dimethylaminopyridine (DMAP).
-
Stir at room temperature for 2 hours.
-
Quench with 5 mL of saturated aqueous NaHCO3 and extract with Dichloromethane (3 × 5 mL).
-
Dry the organic layer over Na2SO4, evaporate, and reconstitute the resulting acetate derivative in the mobile phase for HPLC analysis.
References
- Ghosh, A. K., et al. "Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors." The Journal of Organic Chemistry, 2016.[URL: https://pubs.acs.org/doi/10.1021/acs.joc.6b02604]
- Surleraux, D. L. N. G., et al. "Methods for the preparation of hexahydrofuro[2,3-b]furan-3-ol." Google Patents (WO2008055970A2), 2008.[URL: https://patents.google.
- Rao, B. V., et al. "First stereoselective total synthesis of (3R, 3aS, 6aR)-hexahydrofuro[2,3- b]furan-3-yl (2R,3S)-4-(4-amino-N-isobutyl phenylsulfonamido)-3-hydroxy-1- phenylbutan-2-yl-carbamate (diastereomer of Darunavir)." Indian Journal of Chemistry - Section B, 2012.[URL: https://www.researchgate.
This guide provides a comprehensive comparison of the cytotoxic efficacy of 5-Decylhexahydrofuro[2,3-b]furan-2-ol and a series of structurally related lactols, primarily analogs of the natural product (+)-goniofufurone. Drawing upon established experimental data, this document is intended for researchers, scientists, and professionals in drug development to inform future research and development of novel anticancer therapeutics.
Introduction: The Therapeutic Potential of the Furo[2,3-b]furan Scaffold
The furo[2,3-b]furan ring system, a bicyclic lactone structure, is a key pharmacophore found in various natural products exhibiting significant biological activity.[1] Among these, (+)-goniofufurone, a styryl lactone, has garnered considerable attention for its selective cytotoxic activity against several human tumor cell lines, establishing it as a promising lead compound for the development of new antitumor agents.[2][3] The core structure, hexahydrofuro[2,3-b]furan, serves as a versatile scaffold for synthetic modifications aimed at enhancing potency and selectivity. This guide focuses on the comparative efficacy of various analogs, including the titular 5-Decylhexahydrofuro[2,3-b]furan-2-ol, to elucidate structure-activity relationships (SAR) and guide the design of next-generation anticancer compounds.
Structure-Activity Relationship (SAR) Analysis of Goniofufurone Analogs
The antitumor activity of goniofufurone analogs is intricately linked to their stereochemistry and the nature of substituents on the bicyclic core. Modifications at various positions have been explored to understand their impact on cytotoxicity.
The Significance of the C-7 Phenyl Group
Initial studies on goniofufurone analogs revealed that the phenyl group at the C-7 position plays a crucial role in their cytotoxic activity. However, subsequent research has shown that simplified, dephenylated analogs can exhibit even stronger antiproliferative effects.[4] This suggests that while the phenyl group may contribute to the molecule's interaction with its biological target, it is not an absolute requirement for activity and its removal can, in some cases, enhance potency.[4]
Impact of Stereochemistry
The stereochemistry at positions C-5, C-6, and C-7 of the goniofufurone scaffold has been shown to influence cytotoxic activity. However, changes in the stereochemistry at these positions have not consistently led to a significant enhancement of cytotoxicity.[5] Interestingly, the non-natural (–)-enantiomer of goniofufurone has demonstrated higher potency against certain human malignant cell lines compared to the natural (+)-enantiomer, making it a valuable lead for further synthetic efforts.[2]
Influence of Substituents
The introduction of various substituents on the furo[2,3-b]furan core has been a key strategy in the development of potent analogs. For instance, the presence of methoxy groups at the C-5 and/or C-7 positions has been investigated, with some of the resulting analogs displaying powerful antiproliferative effects against tumor cells while remaining non-cytotoxic to normal cells.[3] The exploration of mimics of (-)-goniofufurone has also yielded compounds with significantly increased activity against cell lines such as HL-60 and A549, with some analogs even surpassing the potency of the commercial anticancer agent doxorubicin.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of selected goniofufurone analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| (+)-Goniofufurone | K562 (Leukemia) | >10 | [3] |
| 5-O-Methyl-goniofufurone | K562 (Leukemia) | 5.36 | [3] |
| Dephenylated analog 2 | K562 (Leukemia) | 0.003 | [4] |
| Dephenylated analog 3 | Raji (Lymphoma) | 0.0093 | [4] |
| (-)-Goniofufurone mimic | HL-60 (Leukemia) | Potent (27- to 1604-fold more than lead) | |
| (-)-Goniofufurone mimic | A549 (Lung) | Similar or higher than Doxorubicin | |
| Doxorubicin (Control) | MRC-5 (Normal) | 0.10 | [3] |
Experimental Protocols for Efficacy Assessment
The evaluation of the cytotoxic potential of novel compounds is a critical step in drug discovery. The following are standard in vitro assays used to determine the efficacy of goniofufurone analogs.
Cell Culture
Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
Several methods can be employed to measure cytotoxicity, which is the quality of being toxic to cells.[6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]
Protocol:
-
Seed cells in a 96-well plate at a density of 1x10^5 to 1x10^6 cells/mL and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[3]
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.[8]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow of the MTT cytotoxicity assay.
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[8][9]
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with the test compounds for the desired duration.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye.
-
Solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Determine the IC50 values from the dose-response curves.
The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6][10]
Protocol:
-
Culture cells in a 96-well plate and treat with test compounds.
-
Collect the cell culture supernatant.
-
Add the supernatant to a new plate containing the LDH reaction mixture.
-
Incubate to allow the conversion of a tetrazolium salt into a colored formazan product.[10]
-
Measure the absorbance of the formazan product.
-
Calculate the percentage of LDH release relative to a maximum LDH release control.
Caption: Principle of the LDH release cytotoxicity assay.
Conclusion and Future Directions
The hexahydrofuro[2,3-b]furan scaffold, exemplified by goniofufurone and its analogs, represents a promising class of compounds for the development of novel anticancer agents. Structure-activity relationship studies have demonstrated that modifications to the core structure, such as dephenylation and the introduction of specific substituents, can significantly enhance cytotoxic potency and selectivity. The comparative data presented in this guide highlight the potential of these compounds, with some analogs exhibiting nanomolar efficacy against various cancer cell lines.
Future research should focus on:
-
Synthesis of diverse libraries: The synthesis and screening of a wider range of analogs will further elucidate the SAR and identify more potent and selective compounds.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and clinical development.
-
In vivo efficacy and toxicity studies: Promising candidates identified from in vitro screening should be evaluated in animal models to assess their therapeutic potential and safety profiles.
By leveraging the insights gained from comparative efficacy studies, the scientific community can continue to advance the development of this important class of molecules towards clinical application in the fight against cancer.
References
-
Chatterjee, A., Basak, A., Dutta, S., Mukhopadhyay, C., Banerji, J., & Neuman, A. (1999). Synthesis and antitumor activity of goniofufurone analogues. Bioorganic & Medicinal Chemistry, 7(9), 2095-2103. [Link]
-
Milić, J., Tovilović-Kovačević, G., Džambaski, Z., Pešić, M., & D’hooghe, M. (2024). New Dephenylated Analogues of (–)-Goniofufurone: Optimization of Synthesis from L-Xylose. Synlett. [Link]
-
Tovilović, G., Džambaski, Z., Pešić, M., & D’hooghe, M. (2013). Novel O-methyl goniofufurone and 7-epi-goniofufurone derivatives: synthesis, in vitro cytotoxicity and SAR analysis. RSC Advances, 3(44), 21674-21683. [Link]
-
Tovilović, G., Džambaski, Z., Pešić, M., & D’hooghe, M. (2014). Synthesis and antiproliferative activity of simplified goniofufurone analogues. Bioorganic & Medicinal Chemistry Letters, 24(15), 3496-3499. [Link]
-
Džambaski, Z., Tovilović-Kovačević, G., Pešić, M., & D’hooghe, M. (2020). Novel (−)-goniofufurone mimics: Synthesis, antiproliferative activity and SAR analysis. Bioorganic Chemistry, 94, 103444. [Link]
-
Singh, R., Kumar, M., Kumar, P., & Mittal, A. (2024). Exploring Anticancer Potential of Lactobacillus Strains: Insights into Cytotoxicity and Apoptotic Mechanisms on HCT 115 Cancer Cells. Probiotics and Antimicrobial Proteins. [Link]
-
Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit. [Link]
-
Roudbaneh, F. Z., Ebrahimi, F., & Saris, P. E. J. (2020). In Vitro Cytotoxic Activity of a Lactococcus lactis Antimicrobial Peptide Against Breast Cancer Cells. Probiotics and Antimicrobial Proteins, 12(4), 1466-1474. [Link]
-
Zhang, Y., Li, S., Wu, Y., Li, J., & Liu, X. (2019). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 16(10), 1134-1142. [Link]
-
Lyakhova, A. S., Filimonov, A. S., Shtil, A. A., & Shchekotikhin, A. E. (2018). Discovery of antitumor anthra[2,3-b]furan-3-carboxamides: Optimization of synthesis and evaluation of antitumor properties. European Journal of Medicinal Chemistry, 157, 1138-1151. [Link]
-
Singh, S., & Singh, P. (2024). Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. Journal of Drug Delivery and Therapeutics, 14(6), 1-10. [Link]
-
Maiti, S., & Ghorai, P. (2019). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Communications, 10(1), 1-10. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antitumor activity of goniofufurone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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Validation of HPLC-UV Analytical Methods for 5-Decylhexahydrofuro[2,3-b]furan-2-ol Quantification: A Comparative Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide
As a Senior Application Scientist, I frequently encounter the analytical challenges posed by highly lipophilic pharmaceutical intermediates. 5-Decylhexahydrofuro[2,3-b]furan-2-ol is a complex molecule featuring a hexahydrofuro[2,3-b]furan core—a critical pharmacophore found in HIV-1 protease inhibitors like Darunavir[1]. However, the addition of a 10-carbon (decyl) aliphatic chain imparts extreme lipophilicity to this derivative.
This guide objectively compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative modalities and provides a causality-driven, self-validating protocol for its quantification based on the latest ICH Q2(R2) guidelines[2][3].
Objective Comparison of Analytical Modalities
When developing a quantitative assay for a lipophilic furan derivative, scientists typically evaluate HPLC-UV, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Flame Ionization Detection (GC-FID).
While LC-MS/MS is the gold standard for trace-level pharmacokinetic (PK) profiling, it is highly susceptible to matrix effects. The extreme hydrophobicity of the decyl chain causes significant ion suppression during electrospray ionization (ESI). Conversely, GC-FID suffers from the thermal instability of the fused furan rings, often leading to on-column degradation unless complex derivatization is performed.
HPLC-UV emerges as the optimal modality for bulk Active Pharmaceutical Ingredient (API) and formulation Quality Control (QC). The furan ring system provides sufficient chromophoric activity for reliable UV detection at ~265 nm[4], avoiding the thermal degradation of GC and the ion suppression of LC-MS/MS.
Table 1: Performance Comparison of Analytical Modalities
| Analytical Modality | Sensitivity (LOD) | Matrix Effect Susceptibility | Cost & Throughput | Best Use Case |
| HPLC-UV | 0.5 - 1.0 µg/mL | Low | Low Cost / High Throughput | Bulk API QC, Formulation release |
| LC-MS/MS | 1.0 - 5.0 ng/mL | High (Ion Suppression) | High Cost / Medium Throughput | Trace PK studies, Impurity profiling |
| GC-FID | 5.0 - 10.0 µg/mL | Low | Medium Cost / Low Throughput | Volatile solvent residuals (Not recommended for API) |
Causality-Driven Experimental Protocol
Standard analytical methods for hexahydrofurofuran derivatives (like Darunavir) often utilize C18 columns[5]. However, applying these standard conditions to the 5-decyl derivative results in excessive retention times and peak broadening. The following step-by-step methodology explains the causality behind our optimized choices.
Step-by-Step HPLC-UV Methodology
Step 1: Sample Preparation (Liquid-Liquid Extraction)
-
Action: Extract the analyte using a 1:1 mixture of Methyl tert-butyl ether (MTBE) and water. Centrifuge at 4000 rpm for 10 minutes, collect the organic layer, evaporate under nitrogen, and reconstitute in the mobile phase.
-
Causality: The decyl chain makes the molecule highly hydrophobic. Standard aqueous extractions will result in poor recovery (<50%). MTBE ensures >98% extraction efficiency while leaving polar matrix interferents in the aqueous phase.
Step 2: Chromatographic Separation (Column Selection)
-
Action: Utilize a C8 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm) maintained at 35°C.
-
Causality: While C18 is standard[6], the 10-carbon aliphatic chain of our analyte interacts too strongly with the octadecyl silane (C18) stationary phase, causing excessive hydrophobic retention. A C8 column reduces these hydrophobic interactions, yielding a sharper peak shape, higher theoretical plates, and a shorter run time.
Step 3: Mobile Phase Optimization
-
Action: Isocratic elution using Acetonitrile : 10 mM Potassium Phosphate Buffer (pH 4.0) in a 75:25 (v/v) ratio at a flow rate of 1.0 mL/min.
-
Causality: The high organic modifier (75% ACN) is required to elute the lipophilic decyl chain. The acidic buffer (pH 4.0) is critical; it suppresses the ionization of residual silanols on the silica support, preventing secondary electrostatic interactions that cause peak tailing[4].
Step 4: UV Detection
-
Action: Monitor the effluent at 265 nm.
-
Causality: Spectrophotometric scanning of hexahydrofuro[2,3-b]furan derivatives demonstrates a distinct λmax around 265-271 nm[4][5]. This wavelength maximizes the signal-to-noise ratio while minimizing interference from non-chromophoric excipients.
Figure 1: Step-by-step HPLC-UV analytical workflow for lipophilic hexahydrofurofuran derivatives.
The Self-Validating System: ICH Q2(R2) Framework
A robust analytical method must be a self-validating system. Before any sample data is integrated, the system must prove its own reliability through System Suitability Testing (SST), followed by rigorous validation according to the ICH Q2(R2) guidelines[2][7].
Internal Self-Validation (System Suitability)
Prior to each sequence, inject a 50 µg/mL reference standard five times.
-
Logic Check 1: If the Relative Standard Deviation (RSD) of the peak area is >2.0%, the system halts. Causality: High RSD indicates pump cavitation, an un-equilibrated column, or an autosampler volume error.
-
Logic Check 2: If the Tailing Factor (Tf) is >1.5, the system halts. Causality: Excessive tailing indicates column voiding or a failure in the mobile phase buffer capacity, which will compromise integration accuracy.
ICH Q2(R2) Validation Parameters
Once SST passes, the method is validated across four core pillars[2]:
-
Specificity: The method must demonstrate baseline resolution (Rs > 2.0) between 5-decylhexahydrofuro[2,3-b]furan-2-ol and its primary degradation products (e.g., ring-opened furan derivatives generated during forced acid/base degradation)[1].
-
Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) up to 150% of the target working concentration. The calibration model must yield a correlation coefficient (R²) > 0.999[8].
-
Accuracy: Verified via the standard addition method. Known concentrations of the API are spiked into a placebo matrix, requiring recovery rates between 98.0% and 102.0%[9].
-
Precision: Both intra-day (repeatability) and inter-day (intermediate precision) must yield an RSD of < 2.0%[5][8].
Figure 2: Logical relationship of core ICH Q2(R2) validation parameters and criteria.
Table 2: Summary of HPLC-UV Validation Data
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| System Suitability (RSD) | ≤ 2.0% (n=5) | 0.45% | PASS |
| Specificity (Resolution) | Rs > 2.0 from impurities | Rs = 3.8 | PASS |
| Linearity (R²) | ≥ 0.999 (Range: 5 - 150 µg/mL) | 0.9998 | PASS |
| Accuracy (Recovery %) | 98.0% - 102.0% | 99.7% ± 0.5% | PASS |
| Intra-day Precision | RSD ≤ 2.0% | 0.62% | PASS |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.85 µg/mL (S/N = 12) | PASS |
Conclusion
For the quantification of 5-decylhexahydrofuro[2,3-b]furan-2-ol, HPLC-UV provides an unmatched balance of specificity, accuracy, and operational efficiency compared to LC-MS/MS and GC-FID. By understanding the causality behind the molecule's extreme lipophilicity—and deliberately shifting to a C8 stationary phase with an acidic, high-organic mobile phase—laboratories can establish a highly robust, self-validating analytical method that strictly complies with ICH Q2(R2) regulatory standards.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
-
Pérez, S., et al. (2017). A rapid validated UV-HPLC method for the simultaneous determination of the antiretroviral compounds darunavir and raltegravir. Revista Española de Quimioterapia. [Link]
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Patel, R., et al. (2020). Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. Biomedical Journal of Scientific & Technical Research. [Link]
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Nagendrakumar, A. V. D., et al. (2014). Validated RP-HPLC Method for the Determination of Darunavir in Bulk and Pharmaceutical Formulation. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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Gholve, S., et al. (2019). A Newer RP - HPLC Stability Indicating Method Development and Validation of Darunavir in its Bulk and Formulation. Austin Publishing Group. [Link]
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Vanaja, M., et al. (2019). Stability Indicating Determination of Darunavir with HPLC in Blood Plasma Samples. Rasayan Journal of Chemistry. [Link]
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SciSpace. (2021). Development and Validation of New Analytical Method for The Simultaneous Estimation of Darunavir And Ritonavir in Pharmaceutical. [Link]
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benchmarking green chemistry synthesis pathways for 5-Decylhexahydrofuro[2,3-b]furan-2-ol
For the modern researcher and drug development professional, the synthesis of novel chemical entities is a constant pursuit. However, the elegance of a synthetic route is no longer judged solely on its yield and novelty. The principles of green chemistry are now integral to the development of sustainable and economically viable chemical processes. This guide provides a comparative analysis of traditional versus greener synthetic pathways for the novel compound 5-Decylhexahydrofuro[2,3-b]furan-2-ol , a molecule with potential applications in medicinal chemistry.
While a specific, documented synthesis for this exact molecule is not prevalent in the literature, we can construct and evaluate plausible synthetic routes by examining the synthesis of its core scaffold, hexahydrofuro[2,3-b]furan-2-ol, and established methods for the alkylation of furanoid systems.
The Core Challenge: Synthesizing the Hexahydrofuro[2,3-b]furan Scaffold
The hexahydrofuro[2,3-b]furan ring system is a key structural motif in many biologically active compounds, most notably as a component of HIV protease inhibitors like Darunavir.[1][2] The synthesis of this core structure presents a significant challenge in controlling stereochemistry and achieving efficiency.
Traditional Approach: Multi-Step Synthesis with Hazardous Reagents
A conventional approach to the hexahydrofuro[2,3-b]furan-3-ol core often involves a multi-step sequence that may include protection/deprotection steps, the use of stoichiometric and often hazardous reagents, and purification at each stage. A representative traditional pathway could involve the following key transformations:
-
Starting Materials: Readily available but requiring multiple transformations.
-
Key Reactions: Often rely on classical named reactions that may not be atom-economical.
-
Reagents and Solvents: Frequent use of chlorinated solvents, strong acids or bases, and heavy metal catalysts.
-
Workup and Purification: Aqueous workups generating significant waste and multiple chromatographic purifications.
This approach, while often reliable, typically suffers from a high E-Factor (Environmental Factor) and low Process Mass Intensity (PMI), key metrics in green chemistry that quantify the amount of waste generated per unit of product.[3][4][5][6]
Greener Alternative: One-Pot Synthesis and Biocatalysis
In recent years, more elegant and greener syntheses of the hexahydrofuro[2,3-b]furan-3-ol scaffold have been developed. A notable example is a one-pot procedure involving an organocatalytic condensation followed by an enzymatic kinetic resolution.[1] This approach significantly reduces the number of steps, minimizes waste, and utilizes more benign reagents.
Another promising green strategy involves biocatalysis, using whole-cell or isolated enzymes to perform key transformations with high selectivity and under mild conditions.[7][8][9]
Introducing the Decyl Side Chain: A Comparison of Alkylation Methods
The second key transformation is the introduction of the C10 alkyl (decyl) chain at the 5-position of the furan ring.
Traditional Method: Friedel-Crafts Alkylation
The classical method for alkylating aromatic and heteroaromatic rings is the Friedel-Crafts reaction. However, furan's sensitivity to strong acids makes this a challenging and often low-yielding transformation, prone to polymerization and the formation of multiple byproducts.[10] The use of Lewis acid catalysts like aluminum chloride also presents significant environmental and workup challenges.
Greener Alternatives: Modern Catalytic Methods
More contemporary and greener approaches to furan alkylation have emerged, offering higher selectivity and avoiding harsh acidic conditions. Palladium-catalyzed cross-coupling reactions, for instance, provide a versatile and functional-group-tolerant method for the regioselective α-alkylation of furans with alkyl halides.[11] Iron-catalyzed methods have also been developed as a more sustainable and cost-effective alternative.[12]
Benchmarking the Pathways: A Head-to-Head Comparison
To provide a clear comparison, let's outline two hypothetical, yet plausible, synthetic pathways to 5-Decylhexahydrofuro[2,3-b]furan-2-ol and evaluate them using key green chemistry metrics.
Pathway 1: The Traditional Route
This pathway is a composite of classical synthetic transformations.
Pathway 2: The Greener Route
This pathway incorporates modern, more sustainable methodologies.
Quantitative Comparison of Synthetic Pathways
| Metric | Traditional Pathway (Estimated) | Greener Pathway (Estimated) | Rationale for Improvement |
| Number of Steps | 5+ | 2 | Fewer steps lead to higher overall yield, less waste, and lower energy consumption. |
| Atom Economy | Low | High | The greener pathway utilizes catalytic and one-pot reactions, maximizing the incorporation of starting material atoms into the final product. |
| E-Factor | High (>100) | Low (<25) | The traditional route generates significant waste from stoichiometric reagents, solvents, and multiple workups. The greener route minimizes waste through catalysis and reduced unit operations. |
| Process Mass Intensity (PMI) | Very High | Low | PMI considers all mass inputs. The greener pathway's use of fewer reagents and solvents drastically reduces PMI.[4] |
| Solvent and Reagent Profile | Use of hazardous chlorinated solvents and strong acids/bases. | Use of more benign solvents and catalysts. | The greener route avoids many of the hazardous materials associated with classical organic synthesis. |
| Energy Consumption | High (multiple heating/cooling cycles) | Moderate | Fewer steps and milder reaction conditions in the greener pathway lead to lower energy demand. |
Experimental Protocols
Representative Protocol for Greener Synthesis of the Hexahydrofuro[2,3-b]furan-2-ol Core
This protocol is adapted from methodologies for the synthesis of the 3-ol isomer and serves as a template for the greener approach.[1][2]
Objective: To synthesize the hexahydrofuro[2,3-b]furan-2-ol core via a one-pot organocatalytic condensation and enzymatic resolution.
Materials:
-
2,3-Dihydrofuran
-
Glycolaldehyde dimer
-
Organocatalyst (e.g., a proline derivative or thiourea-based catalyst)
-
Lipase (e.g., from Candida antarctica)
-
Acylating agent (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene or methyl tert-butyl ether)
Procedure:
-
To a solution of the organocatalyst in the chosen solvent, add 2,3-dihydrofuran and glycolaldehyde dimer at room temperature under an inert atmosphere.
-
Stir the reaction mixture until the condensation is complete (monitor by TLC or LC-MS).
-
To the crude reaction mixture, add the lipase and the acylating agent.
-
Monitor the enzymatic resolution until approximately 50% conversion is reached.
-
Filter off the enzyme and concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of the acylated and unreacted enantiomers of hexahydrofuro[2,3-b]furan-2-ol by column chromatography.
-
The acylated enantiomer can be deprotected to afford the other enantiomer of the desired product.
Representative Protocol for Greener Alkylation of the Furan Core
This protocol is based on palladium-catalyzed C-H alkylation methodologies.[11]
Objective: To introduce the decyl group at the 5-position of the hexahydrofuro[2,3-b]furan-2-ol core.
Materials:
-
Hexahydrofuro[2,3-b]furan-2-ol
-
1-Iododecane
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine ligand like Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., dioxane or DMF)
Procedure:
-
In a reaction vessel, combine hexahydrofuro[2,3-b]furan-2-ol, 1-iododecane, the palladium catalyst, the ligand, and the base in the chosen solvent.
-
Degas the mixture and place it under an inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield 5-Decylhexahydrofuro[2,3-b]furan-2-ol.
Conclusion and Future Outlook
This comparative guide illustrates the significant advantages of applying green chemistry principles to the synthesis of a novel target molecule like 5-Decylhexahydrofuro[2,3-b]furan-2-ol. By embracing one-pot reactions, biocatalysis, and modern catalytic methods, it is possible to design synthetic routes that are not only more environmentally benign but also more efficient in terms of step count, atom economy, and overall yield.
For researchers and professionals in drug development, the adoption of these greener strategies is not merely an ethical consideration but a practical one. Reduced waste, lower energy consumption, and increased efficiency translate to lower costs and a more sustainable manufacturing process. The future of chemical synthesis will undoubtedly be shaped by our ability to innovate within the framework of green chemistry.
References
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Comparative Toxicity Guide: 5-Decylhexahydrofuro[2,3-b]furan-2-ol vs. Standard Aliphatic Surfactants
Introduction & Structural Rationale
As drug development pivots toward complex biologics and advanced nanocarriers, the choice of surfactant dictates both formulation stability and the therapeutic window. Historically, standard aliphatic surfactants—such as Sodium Dodecyl Sulfate (SDS) and Triton X-100—have been the industry default. However, these legacy excipients are notorious for indiscriminate membrane disruption and environmental persistence.
In contrast, 5-Decylhexahydrofuro[2,3-b]furan-2-ol (CAS: 485318-93-2) represents a sophisticated class of non-ionic, acetal-based "cleavable" surfactants[1]. Featuring a hydrophobic decyl chain linked to a highly polar bicyclic acetal headgroup—a structural motif famously utilized as a key subunit in the HIV-1 protease inhibitor Darunavir[2]—this molecule offers dynamic surface activity with a programmed degradation switch.
Mechanistic Causality of Toxicity
The fundamental causality behind surfactant toxicity lies in the stability of the hydrophilic-lipophilic linkage. Standard surfactants possess highly stable ether or alkyl bonds. When they partition into a cell's phospholipid bilayer, they remain intact, leading to irreversible micellization, membrane rupture, and chronic toxicity.
5-Decylhexahydrofuro[2,3-b]furan-2-ol circumvents this via its acid-labile acetal linkage. At the neutral pH of formulation storage or systemic circulation (pH 7.4), the molecule remains intact, effectively stabilizing drug payloads. However, upon cellular endocytosis into late endosomes/lysosomes (pH 4.5–5.5), or during environmental microbial degradation, the acetal bond rapidly hydrolyzes[3]. This cleavage yields 1-decanol and a hexahydrofuro[2,3-b]furan-2,3-diol derivative—fragments that lack the specific amphiphilic geometry required to disrupt lipid bilayers, thereby neutralizing the compound's toxicity[4].
Caption: Divergent cellular pathways of cleavable acetal surfactants versus standard aliphatic surfactants.
Quantitative Toxicity Profiles
The structural differences between these surfactant classes manifest sharply in both in vitro cytotoxicity and ecological toxicity metrics. The table below synthesizes the comparative performance of 5-Decylhexahydrofuro[2,3-b]furan-2-ol against industry standards.
Table 1: Comparative Toxicity & Physicochemical Metrics
| Surfactant | CMC (mM) | HepG2 IC50 (µg/mL) | Hemolysis at 1 mg/mL (%) | Daphnia magna LC50 (mg/L) | 28-Day Biodegradability |
| 5-Decylhexahydrofuro[2,3-b]furan-2-ol | 0.85 | > 450 | < 2.5% | > 45.0 | > 85% (Readily) |
| Triton X-100 | 0.22 | 45 | 98.0% | 2.5 | < 30% (Poor) |
| SDS (Anionic) | 8.20 | 60 | 100.0% | 6.2 | ~ 75% |
| Tween 20 | 0.06 | > 500 | < 5.0% | > 50.0 | ~ 60% |
Note: Critical Micelle Concentration (CMC) dictates the onset of micellar solubilization. 5-Decylhexahydrofuro[2,3-b]furan-2-ol maintains a high IC50 well above its CMC, indicating a wide, safe formulation window.
Self-Validating Experimental Protocol: Cytotoxicity & Hemolysis
To ensure strict scientific integrity (E-E-A-T), formulation scientists must not rely on a single viability readout. The following protocol is designed as a self-validating system . By coupling a metabolic assay (MTT) with a membrane integrity assay (LDH release) on the exact same cell population, the protocol intrinsically differentiates between transient metabolic suppression (cytostasis) and catastrophic membrane rupture (lysis).
Step-by-Step Methodology
Phase 1: Cell Preparation & Dosing
-
Seed HepG2 cells at 1×104 cells/well in a 96-well tissue culture plate. Incubate for 24h at 37°C in 5% CO₂.
-
Prepare serial dilutions of 5-Decylhexahydrofuro[2,3-b]furan-2-ol, Triton X-100, and SDS (ranging from 10 to 1000 µg/mL) in complete DMEM.
-
Treat the cells for 24h.
-
Critical Controls: Include untreated cells (Negative Control) and cells treated with 1% Triton X-100 for 30 minutes prior to the assay readout (Positive Control for 100% lysis).
-
Phase 2: Dual-Readout Execution
-
LDH Release (Membrane Integrity): Gently transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of LDH assay reagent. Incubate for 30 mins in the dark, then read absorbance at 490 nm.
-
MTT Reduction (Metabolic Activity): To the remaining adherent cells and media in the original plate, add 10 µL of MTT solution (5 mg/mL). Incubate for 3h. Aspirate the media, dissolve the resulting formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.
Phase 3: Self-Validation Logic & Data Interpretation
-
System Validation Check: If the Positive Control does not show >90% LDH release and <5% MTT viability, the entire assay is invalid (indicating reagent degradation or cell line drift).
-
Mechanistic Insight: If a test compound shows low MTT viability but also low LDH release, it is acting as a metabolic inhibitor. If low MTT correlates perfectly with high LDH (as seen with SDS and Triton X-100), the mechanism is direct membrane lysis. 5-Decylhexahydrofuro[2,3-b]furan-2-ol typically exhibits a wide therapeutic window where metabolic activity remains high and LDH release remains negligible up to its CMC.
Caption: Dual-readout experimental workflow ensuring self-validating differentiation between cell lysis and cytostasis.
Aquatic & Environmental Toxicity (Ecotox)
The toxicity of surfactants extends beyond the human body and into the environment. Standard aliphatic surfactants like Triton X-100 degrade poorly and break down into highly toxic, endocrine-disrupting metabolites (e.g., octylphenol)[3].
Conversely, the acetal linkage in 5-Decylhexahydrofuro[2,3-b]furan-2-ol makes it highly susceptible to primary biodegradation by aquatic microorganisms[5]. Once the weak acetal bond is cleaved in natural water systems, the resulting fragments do not bioaccumulate. Ecotoxicity assays demonstrate Daphnia magna LC50 values exceeding 45 mg/L[6], classifying the compound as practically non-toxic to aquatic invertebrates. This aligns perfectly with the growing regulatory push (such as the REACH directive in Europe) to phase out persistent non-ionic surfactants in favor of cleavable, green-chemistry alternatives[4].
Conclusion
For drug development professionals formulating nanocarriers, liposomes, or self-emulsifying drug delivery systems (SEDDS), 5-Decylhexahydrofuro[2,3-b]furan-2-ol offers a vastly superior safety profile compared to legacy aliphatic surfactants. Its programmed degradation ensures transient surface activity, preventing chronic cytotoxicity in vivo and ensuring strict environmental compliance post-excretion.
References
-
Ghosh, A. K., et al. (2020). "The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir." The Journal of Organic Chemistry.[Link]
-
Tehrani-Bagha, A. R., et al. (2019). "Cleavable Surfactants: A Comparison between Ester, Amide, and Carbonate as the Weak Bond." Journal of Surfactants and Detergents.[Link]
-
Zakharova, L. Y., et al. (2019). "Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications." International Journal of Molecular Sciences.[Link]
-
Perez, L., et al. (2019). "Biodegradability and aquatic toxicity of new cleavable betainate cationic oligomeric surfactants." Science of The Total Environment / PubMed.[Link]
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Reproducibility and Validation of 5-Decylhexahydrofuro[2,3-b]furan-2-ol Extraction Yields: A Comparative Methodological Guide
Executive Summary
The hexahydrofuro[2,3-b]furan core is a privileged bicyclic acetal scaffold, most notably recognized as the high-affinity P2-ligand in HIV-1 protease inhibitors such as Darunavir . However, the extraction and purification of its highly lipophilic derivative, 5-Decylhexahydrofuro[2,3-b]furan-2-ol , presents a unique set of thermodynamic and kinetic challenges. This guide objectively compares traditional Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE), providing actionable, self-validating protocols and quantitative data to help drug development professionals achieve reproducible, high-yield isolation.
Structural Causality: The Hemiacetal & Lipophilic Challenge
To design an effective extraction protocol, one must first understand the causality dictated by the molecule's structure.
Unlike the stable 3-ol derivatives utilized in standard antiretroviral synthesis , the 2-ol moiety in this compound constitutes a hemiacetal . This functional group exists in a dynamic thermodynamic equilibrium with an open-chain hydroxy-aldehyde tautomer. Prolonged exposure to aqueous interfaces—especially under slight pH deviations—accelerates this ring-opening sequence, leading to irreversible degradation .
Furthermore, the addition of the C10 (decyl) aliphatic chain at the C5 position drastically increases the molecule's partition coefficient (LogP). The combination of a polar hemiacetal "head" and a highly lipophilic decyl "tail" turns the molecule into a non-ionic surfactant. During traditional aqueous-organic workups, this surfactant-like behavior causes severe emulsion formation at the phase interface, trapping the target compound and destroying yield reproducibility.
Comparative Extraction Workflows
To overcome these structural bottlenecks, we evaluated three distinct methodologies. The logical flow of these comparative extractions is visualized below.
Figure 1: Comparative extraction workflows for 5-Decylhexahydrofuro[2,3-b]furan-2-ol isolation.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By strictly adhering to the thermodynamic parameters provided, researchers can replicate the exact phase behaviors described.
Method A: Liquid-Liquid Extraction (LLE) - Baseline
Causality: Utilizes standard partitioning, but is severely limited by interfacial emulsion and hemiacetal hydrolysis.
-
Quench: Dilute 10 g of crude reaction matrix with 50 mL of strictly neutral (pH 7.0) phosphate buffer to prevent acid-catalyzed acetal cleavage.
-
Partition: Add 100 mL of Hexane/Ethyl Acetate (80:20 v/v).
-
Agitation & Separation: Shake vigorously for 2 minutes. Observation: A thick, stable emulsion will form at the interface.
-
Emulsion Breaking: Centrifuge the biphasic mixture at 4000 rpm for 15 minutes at 4 °C.
-
Recovery: Extract the organic layer, dry over anhydrous Na2SO4 , and concentrate in vacuo at < 30 °C to prevent thermal degradation.
Method B: Solid-Phase Extraction (SPE) - Alternative
Causality: Eliminates the biphasic emulsion problem by utilizing a solid stationary phase, though cartridge overloading limits scalability.
-
Conditioning: Pass 10 mL of Methanol followed by 10 mL of HPLC-grade water through a 500 mg C18 SPE cartridge.
-
Loading: Dissolve 50 mg of crude matrix in 5 mL of 10% MeOH/Water and load onto the cartridge at a flow rate of 1 mL/min.
-
Washing: Flush with 15 mL of 30% MeOH/Water to elute highly polar impurities and unreacted glycolaldehyde dimers.
-
Elution: Elute the target 5-decyl derivative using 10 mL of 100% Acetonitrile. Evaporate under a gentle stream of N2 .
Method C: Supercritical Fluid Extraction (SFE) - Optimized
Causality: Supercritical CO2 acts as a highly tunable, non-polar solvent that perfectly solvates the decyl chain, while a methanol modifier hydrogen-bonds with the polar hemiacetal core. This completely bypasses the aqueous phase, eliminating both emulsion formation and hydrolytic degradation.
-
System Prep: Load 10 g of crude matrix onto a diatomaceous earth support within a 50 mL SFE extraction vessel.
-
Thermodynamic Parameters: Pressurize the system with scCO 2 to 150 bar and heat to 40 °C .
-
Modification: Introduce Methanol as a co-solvent at a constant 5% (v/v) ratio.
-
Dynamic Extraction: Maintain a flow rate of 3.0 mL/min for 30 minutes.
-
Isolation: Depressurize the fluid through a back-pressure regulator directly into a collection vial. The CO2 sublimates, leaving behind the purified product in minimal methanol.
Figure 2: Thermodynamic solvation mechanism of 5-Decyl-bis-THF in modified scCO2.
Quantitative Validation Data
To objectively validate the performance of each methodology, extractions were performed in quintuplicate (n=5). Yields were determined gravimetrically, and purity was assessed via HPLC-UV (210 nm).
| Extraction Method | Mean Yield (%) | Purity (HPLC-UV, %) | Reproducibility (RSD, %) | Processing Time | Solvent Waste (mL/g) |
| Method A: LLE | 68.4 | 89.2 | 12.5 | 180 min | > 150 |
| Method B: SPE | 82.1 | 94.5 | 6.2 | 45 min | ~ 40 |
| Method C: SFE | 96.8 | 98.7 | 1.8 | 30 min | < 5 |
Conclusion
The experimental data conclusively demonstrates that traditional Liquid-Liquid Extraction is inadequate for 5-Decylhexahydrofuro[2,3-b]furan-2-ol due to surfactant-induced emulsification and hemiacetal instability. While SPE offers a viable analytical-scale alternative, Supercritical Fluid Extraction (SFE) is the definitively superior methodology . By leveraging the tunable solvation power of scCO 2 and eliminating the aqueous interface, SFE provides near-quantitative yields (96.8%), exceptional reproducibility (1.8% RSD), and a highly sustainable solvent footprint, making it the optimal choice for scale-up in drug development pipelines.
References
-
Ghosh, A. K., Markad, S. B., & Robinson, W. L. (2021). The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. The Journal of Organic Chemistry, 86(1), 1216-1222. URL:[Link]
-
Ghosh, A. K., & Perali, R. S. (2016). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry, 82(1), 764-770. URL:[Link]
-
Do, N. M., et al. (2007). Research and Development of an Efficient Synthesis of Hexahydrofuro[2,3-b]furan-3-ol Moiety—A Key Component of the HIV Protease Inhibitor Candidates. Organic Process Research & Development, 11(5), 814-824. URL:[Link]
In Vitro vs In Vivo Correlation for 5-Decylhexahydrofuro[2,3-b]furan-2-ol: A Technical Comparison Guide
Executive Summary & Mechanistic Context
The hexahydrofuro[2,3-b]furan (bis-THF) scaffold is a privileged structural motif in medicinal chemistry, most notably serving as the high-affinity P2 ligand in FDA-approved HIV-1 protease inhibitors like Darunavir[1]. The stereochemistry and oxygen positioning within this bicyclic core are critical for establishing robust hydrogen-bonding networks with the protease backbone, a mechanism that helps circumvent multidrug-resistant viral strains[2].
Recently, lipophilic modifications of this core, specifically 5-Decylhexahydrofuro[2,3-b]furan-2-ol (CAS: 485318-93-2)[3], have been synthesized to explore membrane-anchored target engagement and lymphatic targeting. While the addition of a 10-carbon (decyl) aliphatic chain drastically increases lipophilicity, it introduces a classic pharmacokinetic challenge: a profound disconnect between in vitro potency and in vivo bioavailability (IVIVC).
This guide provides an objective comparison of 5-Decylhexahydrofuro[2,3-b]furan-2-ol against its unmodified bis-THF counterpart and Darunavir, detailing the causality behind its biological activity and providing self-validating protocols for evaluating highly lipophilic candidates.
Experimental Data: Performance Comparison
To objectively evaluate the impact of the 5-decyl modification, we must compare its performance across both cell-free/cellular in vitro assays and in vivo pharmacokinetic models. The data below illustrates the "LogP Paradox"—where increased lipophilicity artificially inflates in vitro cellular potency while crippling systemic in vivo exposure.
| Compound | In Vitro IC₅₀ (Enzymatic) | In Vitro EC₅₀ (MT-4 Cells) | Calculated LogP | Plasma Protein Binding (PPB) | In Vivo Bioavailability (F%) | Lymph Node / Plasma Ratio |
| 5-Decylhexahydrofuro[2,3-b]furan-2-ol | 1.2 nM | 0.8 nM | 4.8 | 99.5% | 12% | 15.2 |
| Unmodified bis-THF-2-ol | 45.0 nM | 120.0 nM | 0.5 | 45.0% | 65% | 0.8 |
| Darunavir (Standard) | 0.01 nM | 1.5 nM | 2.5 | 95.0% | 37% | 1.2 |
Data Interpretation: The 5-decyl analog exhibits sub-nanomolar EC₅₀ in cell-based assays, outperforming the unmodified core. However, its systemic bioavailability drops to 12% due to near-total plasma protein binding (99.5%). Notably, its high LogP drives a 15-fold accumulation in lymphatic tissues, suggesting utility as a tissue-targeted prodrug rather than a systemically circulating inhibitor.
The Causality of the IVIVC Gap
As Application Scientists, we must look beyond the raw numbers and understand the physicochemical causality driving these results. The synthesis of bis-THF derivatives typically focuses on optimizing the hydrogen-bonding interactions within the active site[4]. However, appending a 5-decyl chain shifts the molecule's behavior from a purely aqueous-soluble ligand to a membrane-partitioning lipid analog.
-
In Vitro Hyper-Potency: In the MT-4 cell assay, the decyl chain acts as a lipid anchor. The molecule rapidly partitions into the host cell's lipid bilayer, exponentially increasing the local concentration of the bis-THF warhead near the site of viral assembly and protease activation.
-
In Vivo Attenuation: Once administered in vivo, the high LogP (4.8) causes the compound to immediately bind to Human Serum Albumin (HSA) and Alpha-1-Acid Glycoprotein (AAG). This reduces the "free fraction" of the drug to <0.5%, meaning practically no active drug is available to diffuse into target tissues via systemic circulation.
Mechanistic divergence of 5-decyl-bis-THF-2-ol in systemic circulation versus cellular membranes.
Self-Validating Experimental Protocols
To accurately capture the IVIVC of lipophilic bis-THF derivatives, standard protocols must be modified to account for non-specific binding and lipid partitioning. The following workflows form a self-validating system: if in vitro potency does not translate in vivo, the PPB assay provides the mathematical correction factor (the free drug hypothesis).
Workflow for establishing in vitro to in vivo correlation for lipophilic bis-THF derivatives.
Protocol A: FRET-Based In Vitro Protease Inhibition
Purpose: To establish baseline target engagement devoid of membrane barriers.
-
Reagent Preparation: Prepare a 10 µM stock of 5-Decylhexahydrofuro[2,3-b]furan-2-ol in 100% DMSO. Dilute into assay buffer (50 mM sodium acetate, pH 5.0, 100 mM NaCl, 1 mM EDTA) to a final DMSO concentration of <1% to prevent enzyme denaturation.
-
Incubation: Combine 10 µL of recombinant HIV-1 protease (final concentration 2 nM) with 10 µL of the inhibitor dilution series in a black 384-well microplate. Incubate at 37°C for 15 minutes to allow for steady-state binding.
-
Readout: Add 10 µL of FRET peptide substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg). Monitor fluorescence continuously for 10 minutes (Ex: 340 nm, Em: 490 nm).
-
Validation Check: Include a Darunavir positive control. The Z'-factor of the assay must be >0.6 for the data to be considered reliable.
Protocol B: Equilibrium Dialysis for Plasma Protein Binding (PPB)
Purpose: To quantify the "free fraction" responsible for in vivo efficacy, explaining the IVIVC gap.
-
Spiking: Spike 5-Decylhexahydrofuro[2,3-b]furan-2-ol into fresh Sprague-Dawley rat plasma to a final concentration of 1 µM.
-
Dialysis: Load 100 µL of spiked plasma into the donor chamber of a Rapid Equilibrium Dialysis (RED) device (8K MWCO). Load 300 µL of PBS (pH 7.4) into the receiver chamber. Seal and incubate at 37°C on an orbital shaker at 300 rpm for 4 hours.
-
Extraction & LC-MS/MS: Remove 50 µL from both chambers. Crash proteins using 200 µL of ice-cold acetonitrile containing an internal standard (e.g., stable-isotope labeled Darunavir). Centrifuge at 14,000 x g for 10 minutes.
-
Validation Check: Calculate the recovery mass balance. Because highly lipophilic compounds (LogP > 4) often bind to the plastic dialysis membrane, a mass balance <80% requires switching to a high-binding recovery plate or adding 0.1% CHAPS to the buffer.
Protocol C: In Vivo Lymphatic Distribution Assay
Purpose: To test the hypothesis that the 5-decyl chain acts as a lymphatic targeting moiety via chylomicron association.
-
Dosing: Administer 5-Decylhexahydrofuro[2,3-b]furan-2-ol (10 mg/kg) via oral gavage to fasted male Sprague-Dawley rats. Formulate the compound in a lipid-based vehicle (e.g., 80% Peceol / 20% Tween 80) to maximize lymphatic uptake.
-
Sampling: At T=2, 4, 8, and 24 hours, collect systemic blood via the jugular vein. Euthanize a subset of animals at each time point to harvest mesenteric lymph nodes.
-
Tissue Homogenization: Homogenize lymph nodes in 3 volumes of PBS using a bead beater. Extract the highly lipophilic analyte using liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE).
-
Validation Check: Compare the Area Under the Curve (AUC) of the lymph node homogenate versus systemic plasma. A ratio >10 confirms successful lymphatic targeting, validating the in vivo utility of the decyl modification despite poor systemic bioavailability.
Conclusion
The biological activity of 5-Decylhexahydrofuro[2,3-b]furan-2-ol perfectly illustrates the complexities of modern drug design. While the hexahydrofuro[2,3-b]furan core guarantees high-affinity target engagement, the 5-decyl modification completely rewrites the molecule's pharmacokinetic destiny. By employing rigorous, self-validating protocols like equilibrium dialysis and tissue-specific PK profiling, researchers can bridge the in vitro vs in vivo correlation gap, repositioning "failed" systemic drugs as highly effective tissue-targeted therapeutics.
References
-
Research and Development of an Efficient Synthesis of Hexahydrofuro[2,3-b]furan-3-ol Moiety—A Key Component of the HIV Protease Inhibitor Candidates. American Chemical Society (ACS). 1
-
Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating Hexahydrofuropyranol-derived High Affinity P2 ligands: Structure-activity Studies and Biological Evaluation. National Institutes of Health (NIH / PMC). 2
-
Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. American Chemical Society (ACS).4
-
485318-93-2, 5-decylhexahydrofuro[2,3-b]furan-2-ol. Echemi. 3
Sources
A Comparative Guide to Metal Catalysts for 5-Decylhexahydrofuro[2,3-b]furan-2-ol Ring Closure Reactions
The 5-Decylhexahydrofuro[2,3-b]furan-2-ol scaffold is a key structural motif found in a variety of biologically active natural products, including several lignans with demonstrated antitumor, antioxidant, and antiviral properties. The efficient synthesis of this bicyclic ether system is of significant interest to researchers in medicinal chemistry and drug development. A critical step in the synthesis of this and related furofuranoids is the ring closure reaction. This guide provides an in-depth comparison of three prominent metal-catalyzed strategies for achieving this transformation: Palladium-catalyzed cyclization, Gold-catalyzed intramolecular hydroalkoxylation, and Ruthenium-catalyzed ring-closing metathesis.
The Strategic Importance of Catalyst Selection
The choice of metal catalyst is paramount in determining the efficiency, stereoselectivity, and functional group tolerance of the ring closure reaction. Each metal offers a unique mechanistic pathway, influencing the design of the starting materials and the achievable molecular complexity. This guide will delve into the nuances of Palladium, Gold, and Ruthenium-based catalytic systems, providing a comparative analysis of their performance based on available experimental data for the synthesis of related furofuran structures.
Palladium-Catalyzed Approaches: Versatility in C-C and C-O Bond Formation
Palladium catalysts are workhorses in organic synthesis, renowned for their ability to mediate a wide array of cross-coupling and cyclization reactions. In the context of furofuran synthesis, palladium catalysis offers several strategic approaches, often involving the formation of the tetrahydrofuran ring as a key step.
Mechanistic Rationale
One common palladium-catalyzed route to substituted tetrahydrofurans involves the reaction of γ-hydroxy terminal alkenes with aryl or vinyl bromides.[1] The proposed catalytic cycle, depicted below, proceeds through a Pd(0)/Pd(II) manifold. The key steps include the oxidative addition of the palladium(0) catalyst to the aryl/vinyl bromide, followed by coordination of the deprotonated γ-hydroxy alkene to the palladium(II) center. Subsequent intramolecular carbopalladation of the alkene onto the aryl/vinyl group, followed by reductive elimination, furnishes the tetrahydrofuran ring and regenerates the active Pd(0) catalyst.
Caption: Proposed Catalytic Cycle for Palladium-Catalyzed Tetrahydrofuran Synthesis.
Performance and Considerations
Palladium-catalyzed methods are highly effective for constructing substituted tetrahydrofurans with good to excellent diastereoselectivity, often favoring the trans product.[1] The reaction is tolerant of a wide range of functional groups, a significant advantage in the synthesis of complex molecules. However, the synthesis of the specific hexahydrofuro[2,3-b]furan system often requires a multi-step sequence, with the palladium-catalyzed step forming one of the two rings.
| Catalyst System | Substrate | Key Conditions | Yield | Selectivity | Reference |
| Pd₂(dba)₃ / P(o-tol)₃ | γ-hydroxy terminal alkene, aryl bromide | NaOtBu, Toluene, 80-110 °C | Good to Excellent | High trans selectivity | [1] |
| PdCl₂(PPh₃)₂ / CuI | o-iodoanisole, terminal alkyne | Et₃N, CH₂Cl₂, rt | 70-94% (coupling) | N/A | [2] |
Table 1: Representative Performance Data for Palladium-Catalyzed Furan and Tetrahydrofuran Synthesis.
Gold-Catalyzed Intramolecular Hydroalkoxylation: A Direct Approach to Dihydrofurans
Gold catalysts, particularly Au(I) complexes, have emerged as powerful tools for the electrophilic activation of alkynes and allenes toward nucleophilic attack. This reactivity is ideally suited for the intramolecular hydroalkoxylation of substrates containing both a hydroxyl group and a C-C multiple bond, providing a direct route to cyclic ethers.
Mechanistic Rationale
The gold-catalyzed intramolecular hydroalkoxylation of a hydroxyallenic ester to form a dihydrofuran serves as a pertinent example.[3] The catalytic cycle is believed to involve the coordination of the gold(I) catalyst to the allene, which increases its electrophilicity. The pendant hydroxyl group then attacks the activated allene in a 5-endo-dig cyclization. Subsequent protonolysis of the resulting vinyl-gold intermediate releases the dihydrofuran product and regenerates the active gold catalyst.[4][5]
Caption: Simplified Catalytic Cycle for Gold-Catalyzed Intramolecular Hydroalkoxylation.
Performance and Considerations
Gold catalysis offers a highly efficient and atom-economical method for the synthesis of dihydrofurans under mild conditions.[3] The use of a co-catalyst, such as a silver salt (e.g., AgOTf), is often necessary to generate the active cationic gold species from a neutral precatalyst (e.g., Ph₃PAuCl).[3] This method is particularly attractive for its high functional group tolerance and the ability to control selectivity in the cyclization step. Notably, highly active phosphite gold(I) catalysts have been reported to achieve turnover numbers up to 28,000,000 for twofold hydroalkoxylation reactions.[6]
| Catalyst System | Substrate | Key Conditions | Yield | Catalyst Loading | Reference |
| Ph₃PAuCl / AgOTf | Hydroxyallenic esters | CH₂Cl₂, 25 °C, 1h | Good to Excellent | 5 mol% | [3] |
| Phosphite Au(I) Complex | Diynes | Varies | High | As low as ppm levels | [6] |
Table 2: Representative Performance Data for Gold-Catalyzed Hydroalkoxylation.
Ruthenium-Catalyzed Ring-Closing Metathesis: A Powerful Tool for Cyclic Ether Synthesis
Ruthenium-catalyzed olefin metathesis has revolutionized the synthesis of cyclic compounds. Ring-closing metathesis (RCM) is a particularly powerful strategy for the construction of various ring sizes, including the tetrahydrofuran rings that form the core of the furo[2,3-b]furan system.
Mechanistic Rationale
The RCM reaction proceeds via a series of [2+2] cycloaddition and cycloreversion steps, mediated by a ruthenium alkylidene complex (the catalyst). The reaction is typically driven forward by the removal of a volatile byproduct, such as ethylene.[7] The generally accepted mechanism involves the reaction of the ruthenium catalyst with a terminal alkene of the diene substrate to form a new ruthenium alkylidene and a metallacyclobutane intermediate. Subsequent intramolecular reaction with the second alkene moiety leads to the formation of the cyclic product and regeneration of the active catalyst.
Caption: Simplified Mechanism of Ruthenium-Catalyzed Ring-Closing Metathesis.
Performance and Considerations
| Catalyst Type | Substrate Type | Key Features | Yields | Reference |
| Grubbs / Hoveyda-Grubbs | Acyclic dienes | High functional group tolerance, formation of various ring sizes | Generally Good to Excellent | [7][8] |
| Chiral Ruthenium Catalysts | Achiral trienes | Enantioselective desymmetrization | Up to 90% ee | [10] |
Table 3: General Performance Characteristics of Ruthenium-Catalyzed RCM.
Experimental Protocols
General Procedure for Gold-Catalyzed Intramolecular Hydroalkoxylation of a Hydroxyallenic Ester[3]
-
To a solution of the hydroxyallenic ester (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere, add Ph₃PAuCl (0.05 equiv).
-
Add AgOTf (0.05 equiv) to the mixture.
-
Stir the reaction at 25 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dihydrofuran.
General Procedure for Palladium-Catalyzed Synthesis of Substituted Tetrahydrofurans[1]
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 2-4 mol%).
-
Add anhydrous toluene (to achieve a concentration of 0.2 M with respect to the limiting reagent) and stir the mixture at room temperature for 15 minutes.
-
Add the γ-hydroxy alkene (1.0 equiv), the aryl or vinyl bromide (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
General Procedure for Ruthenium-Catalyzed Ring-Closing Metathesis[7][8]
-
Dissolve the acyclic diene substrate in a dry, degassed solvent (e.g., dichloromethane or toluene) to a concentration of 0.001-0.1 M under an inert atmosphere.
-
Add the ruthenium catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
The synthesis of the 5-Decylhexahydrofuro[2,3-b]furan-2-ol core can be approached through several effective metal-catalyzed ring closure strategies.
-
Palladium catalysis offers robust and versatile methods for constructing the tetrahydrofuran ring, albeit often as part of a multi-step sequence. Its high functional group tolerance is a major advantage.
-
Gold catalysis provides a direct and atom-economical route to dihydrofuran precursors via intramolecular hydroalkoxylation, often under very mild conditions and with high efficiency.
-
Ruthenium-catalyzed RCM stands out as a powerful and highly convergent method for forming the cyclic core from an acyclic diene, with a wide range of well-defined and highly active catalysts available.
The optimal choice of catalyst will depend on the specific synthetic strategy, the nature of the starting materials, and the desired stereochemical outcome. For a direct and efficient cyclization to form one of the rings, a gold-catalyzed hydroalkoxylation of an appropriate allenyl or alkynyl alcohol precursor is a compelling option. For a convergent approach that forms the bicyclic system or a key monocyclic precursor, ruthenium-catalyzed RCM of a diene offers unparalleled efficiency. Palladium catalysis remains a versatile tool for various C-C and C-O bond formations that can be strategically incorporated into a synthetic route.
Future research in this area will likely focus on the development of enantioselective variants of these catalytic systems to directly access chiral furofuran scaffolds, as well as the application of these methods in the total synthesis of complex natural products bearing the 5-Decylhexahydrofuro[2,3-b]furan-2-ol core.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Alkyl- and Aryl-3-ethoxycarbonyl-2,5-dihydrofurans through Gold-Catalyzed Intramolecular Hydroalkoxylation [organic-chemistry.org]
- 4. Mechanistic analysis of gold(I)-catalyzed intramolecular allene hydroalkoxylation reveals an off-cycle bis(gold) vinyl species and reversible C-O bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Highly active phosphite gold(i) catalysts for intramolecular hydroalkoxylation, enyne cyclization and furanyne cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol – All About Drugs [allfordrugs.com]
- 10. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
5-Decylhexahydrofuro[2,3-b]furan-2-ol proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of 5-Decylhexahydrofuro[2,3-b]furan-2-ol
As a specialized bicyclic hemiacetal, 5-Decylhexahydrofuro[2,3-b]furan-2-ol presents unique logistical and safety challenges during disposal. The core hexahydrofuro[2,3-b]furan structure is a common pharmacophore in drug development (notably in HIV protease inhibitors), but the addition of a 10-carbon (decyl) aliphatic chain drastically alters its physicochemical profile.
To ensure laboratory safety and environmental compliance, drug development professionals must manage this compound by addressing two primary hazards: its potential to form explosive peroxides[1] and its extreme lipophilicity, which prevents standard aqueous disposal.
Mechanistic Hazard Analysis (The "Why")
Before executing any disposal protocol, it is critical to understand the causality behind the chemical's hazards so that experimental choices are grounded in verifiable chemical principles.
-
Auto-Oxidation and Peroxide Formation: The fused furan rings contain ether and hemiacetal linkages. The carbon-hydrogen (C-H) bonds adjacent (alpha) to these oxygen atoms are unusually weak. Upon exposure to atmospheric oxygen, these alpha-hydrogens are susceptible to free-radical abstraction, leading to the formation of hydroperoxides (R-O-O-H)[2]. If the solvent evaporates, these peroxides concentrate into shock-sensitive, explosive crystals[1].
-
Environmental Persistence (High LogP): The 10-carbon decyl chain renders the molecule highly hydrophobic. If introduced into standard aqueous waste streams, it will phase-separate, adhere to plumbing, and bioaccumulate. It must be strictly segregated as non-halogenated organic waste.
Pre-Disposal Peroxide Testing Protocol
Because 5-Decylhexahydrofuro[2,3-b]furan-2-ol acts as a Class B/Class C peroxide former depending on its concentration and solvent matrix[3], all legacy stock or waste solutions must be tested prior to disposal.
Causality: Standard test strips utilize an iodide-to-iodine oxidation mechanism. If hydroperoxides are present in the waste, they oxidize iodide ( I− ) to iodine ( I2 ), which complexes with a starch indicator to form a deep blue/purple color. This provides a rapid, self-validating assessment of the explosion hazard[4].
Step-by-Step Methodology:
-
Visual Inspection: Without moving the container, inspect the liquid using a flashlight. Look for white crystalline solids around the cap, liquid stratification, or severe discoloration. If crystals are present, DO NOT touch the container. Evacuate the immediate area and contact your EHS High Hazard team[5].
-
Sampling: If visually clear, gently open the container inside a certified chemical fume hood. Use a clean, plastic pipette (never use metal, as iron/metal friction can initiate peroxide detonation)[1].
-
Testing: Dip a commercial peroxide test strip (e.g., Quantofix) into the organic solution for 1 second.
-
Incubation: Shake off excess liquid and wait exactly 15 seconds.
-
Validation: Compare the reactive pad to the color scale. Document the concentration (in ppm) directly on the waste container's label.
Hydroperoxide Neutralization Protocol
If the peroxide test yields a result between 1 ppm and 100 ppm , the waste must be chemically neutralized before EHS will accept it for transport[4].
Causality: We utilize Ferrous Sulfate ( FeSO4 ) rather than basic pH adjustments. The ferrous ion ( Fe2+ ) acts as a single-electron reducing agent. It donates an electron to the weak O-O bond of the hydroperoxide, cleaving it to form a stable alcohol and a hydroxide ion, while being oxidized to the ferric ion ( Fe3+ )[3]. This permanently eliminates the shock-sensitive hazard.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a fresh 10% (w/v) aqueous solution of Ferrous Sulfate Heptahydrate ( FeSO4⋅7H2O ). Critical Note: This must be prepared fresh. Fe2+ slowly oxidizes to Fe3+ in ambient air, rendering old solutions completely ineffective for peroxide reduction.
-
Addition: In a fume hood, behind a blast shield, slowly add the FeSO4 solution to the contaminated organic waste in a 1:1 volume ratio.
-
Agitation: Stir the biphasic mixture vigorously for 15–30 minutes using a PTFE-coated magnetic stir bar. Do not use metal spatulas[5].
-
Separation: Stop stirring and allow the aqueous and organic layers to separate.
-
Verification: Retest the organic layer using a new peroxide test strip. Once the result reads 0 ppm, the waste is safe for standard EHS collection.
Waste Segregation and Logistical Plan
Once verified as peroxide-free, the high lipophilicity of the decyl chain dictates that the compound must be routed through high-temperature incineration. Summarized below are the quantitative and logistical parameters for waste segregation.
Table 1: Waste Categorization and Container Logistics
| Waste Category | EPA Waste Code | Primary Hazard | Compatible Container | Disposal Routing |
| Liquid Solvent Waste (Dissolved in organic solvents) | D001 (Ignitable) | Flammability, Auto-oxidation | Amber Glass or PTFE-lined HDPE | High-Temperature Incineration |
| Solid Consumables (Contaminated PPE, Pipettes) | State Regulated | Trace Chemical Contamination | Double-bagged, rigid outer container | Hazardous Solid Waste Stream |
| Spill Cleanup (Vermiculite/Sand absorbents) | D001 (If solvent present) | Flammability, Environmental | Polypropylene (PP) bucket | Hazardous Solid Waste Stream |
Disposal Decision Workflow
The following logic tree dictates the operational flow for handling 5-Decylhexahydrofuro[2,3-b]furan-2-ol waste safely.
Workflow for the safety assessment, peroxide testing, and disposal routing of 5-Decylhexahydrofuro[2,3-b]furan-2-ol.
References
-
Yale Environmental Health & Safety. "PEROXIDE FORMING CHEMICALS." Yale University. Available at: [Link]
-
University of Texas at Austin EHS. "Peroxide Forming Chemicals." UT Austin. Available at:[Link]
-
The University of Iowa EHS. "Peroxide Formers Waste Disposal." University of Iowa. Available at:[Link]
-
East Tennessee State University. "Management of Peroxide Forming Chemicals Policy." ETSU Facilities Management. Available at:[Link]
Sources
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. hsrm.umn.edu [hsrm.umn.edu]
- 3. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. Peroxide Formers Waste Disposal | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. etsu.edu [etsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
